molecular formula C8H9NO4S B1604198 2-Amino-5-(methylsulfonyl)benzoic acid CAS No. 90222-79-0

2-Amino-5-(methylsulfonyl)benzoic acid

Cat. No.: B1604198
CAS No.: 90222-79-0
M. Wt: 215.23 g/mol
InChI Key: UJEHBAYGWFHLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEHBAYGWFHLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630200
Record name 2-Amino-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90222-79-0
Record name 2-Amino-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(methylsulfonyl)benzoic acid

Introduction

This compound is a bifunctional organic molecule featuring an aromatic ring substituted with an amino group, a carboxylic acid group, and a methylsulfonyl group. This unique combination of functional groups makes it a compound of interest for researchers in medicinal chemistry and materials science, serving as a versatile building block in organic synthesis. Its structure suggests potential applications in the development of novel pharmaceutical agents and specialized polymers.

This guide provides a comprehensive overview of the core , offering both established data and detailed experimental protocols for its characterization. The methodologies described are grounded in standard laboratory practices, providing a framework for researchers to generate reliable and reproducible data.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its reactivity, solubility, bioavailability, and suitability for various analytical techniques.

Structural and Physical Data Summary

The following table summarizes the key identification and physical data for this compound. It is important to note that while structural information is well-defined, experimental data such as melting point and pKa are not widely reported in public literature and must be determined empirically.

PropertyValueSource
IUPAC Name This compound-
CAS Number 90222-79-0[1][2]
Molecular Formula C₈H₉NO₄S[1][3]
Molecular Weight 215.22 g/mol [1]
SMILES CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O[1]
Melting Point Not available. Must be determined experimentally.-
pKa Not available. Must be determined experimentally.-
Solubility Not available. Must be determined experimentally.-

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step methodologies for determining the fundamental . The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[4] The capillary method using a digital melting point apparatus is a standard and precise technique.[5]

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

  • Capillary Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube, closed-end down, through a long, narrow tube to tightly pack the sample.[6] The final packed sample height should be 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute).[6][7] This provides an estimated range and saves time.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[6] Insert a fresh sample and begin heating at a slow, controlled rate (1-2°C per minute) as you approach the expected melting range.[7] A slow heating rate is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[6]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Perform at least two careful determinations to ensure consistency.

MeltingPoint_Workflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm height) A->B C Place Capillary in Apparatus B->C D Perform Rapid Scan (10-20°C/min) to Estimate MP C->D If MP is unknown F Heat Slowly (1-2°C/min) near Estimated MP C->F If MP is known E Cool Apparatus to 20°C below Estimated MP D->E E->F G Record T₁ (First Liquid Droplet) F->G H Record T₂ (Completely Liquid) G->H I Report Melting Range (T₁ - T₂) H->I Solubility_Workflow A Add ~3 mL of Solvent to a Test Tube B Add ~50 mg of Compound A->B C Stopper and Shake Vigorously B->C D Observe Mixture C->D E Is solid fully dissolved? D->E F Soluble E->F Yes G Is any solid dissolved? E->G No J Repeat for a New Solvent F->J H Insoluble G->H No I Partially Soluble G->I Yes H->J I->J

Caption: Workflow for Qualitative Solubility Testing.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amino) group, multiple pKa values are expected. Potentiometric titration is a highly precise and common method for pKa determination. [8][9]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [10] Methodology: Potentiometric Titration

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa values.

  • Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 0.01 M). The compound must be pure. Dissolve it in a known volume of deionized, carbonate-free water. A co-solvent may be necessary if aqueous solubility is low, but this will yield an apparent pKa (pKa') specific to that solvent system.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH if titrating the acid, or 0.1 M HCl if titrating the base).

  • Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acidic or basic group has been neutralized. [10]This point corresponds to the flattest region of the buffer zone in the titration curve.

    • Alternatively, the equivalence point (the steepest part of the curve) can be found by calculating the first derivative of the curve (ΔpH/ΔV). The pKa is the pH at the volume corresponding to half of the equivalence point volume.

pKa_Determination_Logic cluster_Potentiometry Potentiometric Titration cluster_Spectrophotometry UV-Vis Spectrophotometry P1 Prepare a solution of known concentration P2 Titrate with standardized acid or base P3 Record pH vs. volume of titrant P4 Plot pH vs. Volume P5 Determine pKa at half-equivalence point S1 Prepare solutions in buffers of known pH S2 Measure absorbance spectrum for each solution S3 Plot Absorbance vs. pH at a specific wavelength S4 Determine pKa from inflection point of sigmoid curve Start Does compound have a UV chromophore near the ionizable group? cluster_Spectrophotometry cluster_Spectrophotometry Start->cluster_Spectrophotometry Yes cluster_Potentiometry cluster_Potentiometry Start->cluster_Potentiometry No / Prefer Titration

Caption: Logic for Selecting a pKa Determination Method.

Expected Spectral Characteristics

  • ¹H NMR: The proton NMR spectrum would be complex. One would expect distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the three different substituents. A singlet for the methyl protons of the sulfonyl group would likely appear in the 2.5-3.5 ppm range. Broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons would also be present, and their positions would be highly dependent on the solvent and concentration.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the functional groups. Key expected peaks include:

    • N-H stretching from the primary amine (around 3300-3500 cm⁻¹).

    • A broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹).

    • C=O stretching from the carboxylic acid (around 1680-1710 cm⁻¹).

    • Asymmetric and symmetric S=O stretching from the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.22). Fragmentation patterns would likely involve the loss of characteristic neutral fragments such as H₂O, CO₂, and parts of the sulfonyl group.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted before use, general precautions for handling similar aromatic acids and sulfonamides should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [11][12]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13]* Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Open cuts or abraded skin should not be exposed to the material. [12]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [13]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide has outlined its core identifying characteristics and provided robust, field-proven protocols for the experimental determination of its key physicochemical properties, including melting point, solubility, and pKa. By applying these standardized methodologies, researchers can generate the high-quality data necessary to confidently advance their work in drug discovery and materials science.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Technology, Iraq. (2021, July 16). Experimental No. (3) Solubility and solution. Retrieved from [Link]

  • Quora. (2021, December 12). How do you determine the solubility of a solid? Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 29). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-methyl-benzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
  • PubChem. (n.d.). Benzoic acid, 2-amino-5-(aminosulfonyl)-. Retrieved from [Link]

  • ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]-. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 90222-79-0 | this compound. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-methylbenzoic acid IR Spectrum. Retrieved from [Link]

Sources

A Technical Guide to 2-Amino-5-(methylsulfonyl)benzoic acid (CAS 90222-79-0): Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methylsulfonyl)benzoic acid is a substituted anthranilic acid derivative characterized by the presence of three key functional groups: a carboxylic acid, an aromatic amine, and a methylsulfonyl moiety. This unique combination of functionalities makes it a valuable and versatile small molecule scaffold, primarily utilized as a building block or intermediate in organic synthesis. Its structural attributes offer multiple reaction sites, enabling its incorporation into more complex molecular architectures. In the context of medicinal chemistry and drug discovery, compounds of this class are of significant interest. The substituted benzoic acid framework is a common feature in pharmacologically active molecules, and the specific groups on this compound provide opportunities for developing targeted therapeutic agents.[1] This guide provides a comprehensive technical overview of its properties, a logical approach to its synthesis and purification, detailed analytical methodologies for its characterization, and a discussion of its applications in modern research.

Physicochemical and Structural Properties

The molecular structure of this compound dictates its chemical behavior and potential applications. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating amino group on the same aromatic ring create a unique electronic environment that influences the reactivity of the entire molecule.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 90222-79-0[2]
Molecular Formula C₈H₉NO₄S[3]
Molecular Weight 215.22 g/mol
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O
Purity Typically >95% (Commercial)[3]
Storage Sealed refrigeration recommended[3]

Synthesis and Purification

While specific, scaled-up industrial synthesis routes for this compound are often proprietary, a logical and robust synthetic pathway can be designed based on well-established principles of organic chemistry and analogous transformations reported in the literature.[4][5] A common strategy involves the modification of a readily available benzoic acid derivative.

A plausible approach begins with 2-amino-5-bromobenzoic acid, which undergoes a nucleophilic substitution reaction with sodium methanethiolate, followed by oxidation to form the desired methylsulfonyl group. This method is advantageous as it builds the key sulfonyl group late in the sequence.

SynthesisWorkflow start 2-Amino-5-bromobenzoic acid cond1 1. Sodium Methanethiolate (NaSMe) 2. Copper(I) Iodide (CuI) 3. DMF, Heat start->cond1 intermediate 2-Amino-5-(methylthio)benzoic acid cond2 Oxidizing Agent (e.g., Oxone®) Solvent (e.g., MeOH/H₂O) intermediate->cond2 product This compound cond1->intermediate cond2->product

Caption: Plausible synthetic workflow from a halogenated precursor.

Experimental Protocol: Oxidation of 2-Amino-5-(methylthio)benzoic acid

This protocol describes the critical oxidation step. The choice of a potent but manageable oxidizing agent like Oxone® (potassium peroxymonosulfate) is crucial for efficiently converting the sulfide to a sulfone without over-oxidizing other functional groups.

  • Dissolution: Dissolve 1.0 equivalent of 2-amino-5-(methylthio)benzoic acid in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. The biphasic solvent system aids in dissolving both the organic substrate and the inorganic oxidant.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to control the exothermicity of the oxidation reaction and minimize potential side reactions.

  • Oxidant Addition: Slowly add a solution of Oxone® (approximately 2.2 equivalents dissolved in water) to the cooled reaction mixture dropwise over 30-60 minutes. The slow addition rate is essential for maintaining temperature control.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. A sample of the reaction mixture is taken periodically and compared against the starting material standard. The reaction is considered complete when the starting material spot/peak is no longer detectable. This built-in check ensures the reaction is not prematurely terminated or unnecessarily prolonged.

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium bisulfite until a test with starch-iodide paper indicates the absence of peroxides. This is a critical safety and purification step.

  • Isolation: Adjust the pH of the solution to acidic (pH ~2-3) using a suitable acid (e.g., 1M HCl). The product, being a carboxylic acid, will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water. Purity is then confirmed by melting point analysis and the analytical methods described in the next section.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of evidence.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this one.[6][7]

AnalyticalWorkflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection onto RP-C18 Column prep->inject elute Isocratic/Gradient Elution (e.g., Acetonitrile/Water + 0.1% Formic Acid) inject->elute detect UV Detection (e.g., at 254 nm) elute->detect analyze Data Analysis (Peak Integration, Purity Calculation) detect->analyze

Caption: General workflow for purity analysis by reverse-phase HPLC.

Protocol: Purity Determination by RP-HPLC

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water. The use of formic acid is crucial for ensuring good peak shape for the carboxylic acid and for compatibility with mass spectrometry (MS).[6][7]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Elution: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

  • Validation: Purity is assessed by the area percentage of the main peak. A pure sample should exhibit a single, sharp, and symmetrical peak.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale
¹H NMR -COOH> 10 ppm (singlet, broad)Acidic proton, highly deshielded.
Aromatic -CH7.0 - 8.5 ppm (multiplets)Protons on the substituted benzene ring.
-NH₂4.0 - 6.0 ppm (singlet, broad)Amine protons, position can vary with solvent and concentration.
-SO₂CH₃ ~3.1 ppm (singlet)Methyl protons adjacent to the electron-withdrawing sulfonyl group.
¹³C NMR -C OOH165 - 175 ppmCarboxylic acid carbon.
Aromatic -C110 - 155 ppmSix distinct signals expected for the substituted aromatic ring.
-SO₂C H₃~44 ppmMethyl carbon attached to the sulfonyl group.
FT-IR O-H (acid)2500-3300 cm⁻¹ (broad)Characteristic broad stretch of a hydrogen-bonded carboxylic acid.[8]
N-H (amine)3300-3500 cm⁻¹ (two bands)Symmetric and asymmetric stretching of the primary amine.
C=O (acid)1680-1710 cm⁻¹ (strong)Carbonyl stretch of the carboxylic acid.[8]
S=O (sulfone)1300-1350 & 1120-1160 cm⁻¹Asymmetric and symmetric stretching of the sulfonyl group.
Mass Spec [M-H]⁻m/z 214.02Deprotonation of the carboxylic acid in negative ion mode.
[M+H]⁺m/z 216.04Protonation of the amine in positive ion mode.

Applications in Research and Drug Development

This compound is more than a simple chemical; it is an enabling tool for drug discovery professionals. Its classification as a "medical intermediate" points to its role in the synthesis of active pharmaceutical ingredients (APIs).[3]

  • Scaffold for Library Synthesis: The three distinct functional groups offer orthogonal reactivity. The carboxylic acid can be readily converted to amides, esters, or other derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions. These "handles" allow for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

  • Bioisostere and Pharmacophore Component: The methylsulfonyl group is often used as a bioisostere for other functional groups to improve metabolic stability or cell permeability. The overall arrangement of hydrogen bond donors (amine, carboxylic acid) and acceptors (carbonyl, sulfonyl oxygens) makes it an attractive pharmacophore for targeting protein active sites.

  • Relevance in Oncology: The broader class of 2,5-substituted benzoic acids has been successfully employed to develop potent dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[1] These proteins are frequently overexpressed in various cancers, making them prime therapeutic targets. The development of compounds that can inhibit multiple survival proteins simultaneously is a promising strategy to overcome resistance to single-agent therapies.[1] While this specific molecule is an intermediate, its core structure is highly relevant to this field of research.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices must be followed based on the known hazards of analogous chemical structures.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[11]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.[12] As recommended by suppliers, refrigerated storage is ideal to ensure long-term stability.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Users must consult the official Safety Data Sheet (SDS) provided by their chemical supplier before handling this compound.

References

  • CAS 90222-79-0 | this compound. Alchem.Pharmtech.
  • Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- | SIELC Technologies. (2018-05-16).
  • 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem.
  • This compound | 90222-79-0 | QDA22279 - Biosynth.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
  • 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies. (2018-02-19).
  • This compound CAS NO.
  • SAFETY D
  • 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem.
  • SAFETY D
  • infrared spectrum of benzoic acid - doc brown.
  • SAFETY D
  • SAFETY D
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed. (2020-03-12).

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-(methylsulfonyl)benzoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a benzoic acid core substituted with both an electron-donating amino group and a strongly electron-withdrawing methylsulfonyl group, imparts a unique combination of chemical properties. This guide provides a comprehensive technical overview of its molecular structure, a proposed synthetic pathway, and a detailed exposition of the analytical techniques required for its definitive characterization. While experimental data for this specific molecule is not extensively published, this document leverages established principles and data from analogous structures to provide a robust predictive framework for its scientific investigation.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₈H₉NO₄S and a molecular weight of 215.22 g/mol [1][2]. The molecule's core is a benzene ring, creating a rigid planar framework. The substituents—a carboxylic acid group, an amino group, and a methylsulfonyl group—are positioned to engender a complex interplay of electronic and steric effects.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number90222-79-0[1][2]
Molecular FormulaC₈H₉NO₄S[1][2]
Molecular Weight215.22 g/mol [1][2]
SMILESCS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O[1][2]

Proposed Synthesis Pathway

Synthesis_Pathway start 2-Amino-5-methylbenzoic acid step1 Chlorosulfonation (Chlorosulfonic acid) start->step1 intermediate1 2-Amino-5-methyl-benzenesulfonyl chloride step1->intermediate1 step2 Oxidation of methyl group (e.g., KMnO4) intermediate1->step2 intermediate2 2-Amino-5-(chlorosulfonyl)benzoic acid step2->intermediate2 step3 Methylation of sulfonyl chloride (e.g., Dimethyl sulfate) intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed synthesis of this compound.

Protocol for Proposed Synthesis:

  • Chlorosulfonation: 2-Amino-5-methylbenzoic acid would be reacted with an excess of chlorosulfonic acid at a controlled temperature, likely starting at 0°C and gradually warming to room temperature. This electrophilic aromatic substitution would introduce a chlorosulfonyl group onto the benzene ring.

  • Oxidation: The methyl group would then be oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution, followed by acidification, is a standard method for this transformation.

  • Methylation: The resulting 2-amino-5-(chlorosulfonyl)benzoic acid would then be reacted with a methylating agent, such as dimethyl sulfate, under basic conditions to yield the final product, this compound.

It is imperative for researchers to conduct this synthesis with appropriate safety precautions and to optimize the reaction conditions for yield and purity.

Comprehensive Molecular Characterization

Definitive structural confirmation and purity assessment of a synthesized compound are paramount. The following sections detail the key analytical techniques and the expected results for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). Their splitting patterns (multiplicities) and coupling constants would confirm their relative positions.

  • Amino Protons: The two protons of the amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift would be dependent on the solvent and concentration.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) would also present as a broad singlet, often at a higher chemical shift (downfield).

  • Methyl Protons: The three protons of the methylsulfonyl group (-SO₂CH₃) would appear as a sharp singlet, typically in the range of 2.5-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

  • Aromatic Carbons: Six distinct signals would be expected in the aromatic region (approximately 110-150 ppm) corresponding to the six carbons of the benzene ring.

  • Carbonyl Carbon: The carbon of the carboxylic acid group would appear as a signal at a lower field (higher ppm value), typically in the range of 165-185 ppm.

  • Methyl Carbon: The carbon of the methyl group in the methylsulfonyl moiety would resonate at a higher field (lower ppm value).

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-HStretching (Amino group)
3300-2500O-HStretching (Carboxylic acid)
1700-1650C=OStretching (Carboxylic acid)
1620-1580C=CStretching (Aromatic ring)
1350-1300 & 1160-1120S=OAsymmetric & Symmetric Stretching (Sulfone)

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A peak corresponding to the molecular weight of the compound (215.22 g/mol ) should be observed.

  • Fragmentation Pattern: Characteristic fragment ions would be expected from the loss of functional groups such as -OH, -COOH, -SO₂CH₃, and -NH₂. For instance, a prominent fragment might be observed corresponding to the loss of the methylsulfonyl group.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

  • Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI), should be selected.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Proposed Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (for single crystals) Purification->Xray Validation Confirmation of Structure and Purity NMR->Validation IR->Validation MS->Validation Xray->Validation

Caption: Workflow for the synthesis and characterization of the compound.

Conclusion

This compound presents a compelling target for synthetic and analytical exploration. This guide has outlined a rational approach to its synthesis and a comprehensive strategy for its structural elucidation. By employing the described spectroscopic and analytical techniques in a systematic manner, researchers can confidently determine the molecular structure and purity of this compound, paving the way for its application in drug discovery and other scientific endeavors. The predictive nature of the spectral data presented herein serves as a valuable roadmap for interpreting experimental results.

References

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved January 2, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved January 2, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility and stability of 2-Amino-5-(methylsulfonyl)benzoic acid, a crucial compound in pharmaceutical research and development. Recognizing the limited availability of public quantitative data for this specific molecule, this document serves as a foundational resource, equipping researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to determine and understand its physicochemical properties. By leveraging data from structurally similar compounds and adhering to established international guidelines, this guide ensures a scientifically rigorous approach to characterization.

Introduction: Understanding the Physicochemical Landscape

This compound is an aromatic compound featuring an amino group, a carboxylic acid, and a methylsulfonyl group. This unique combination of functional groups dictates its solubility and stability profile, which are critical parameters influencing its bioavailability, formulation development, and shelf-life. The interplay between the polar amino and carboxylic acid groups, which are capable of hydrogen bonding and ionization, and the electron-withdrawing methylsulfonyl group, influences the molecule's interaction with various solvents and its susceptibility to degradation.

A thorough understanding of these properties is paramount for its successful application in drug development. This guide will delve into the theoretical underpinnings of solubility and stability, followed by detailed experimental protocols to empower researchers to generate reliable data.

Physicochemical Properties: The Key to Predicting Behavior

Table 1: Key Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-5-methylbenzoic acidBenzoic Acid
Molecular Formula C₈H₉NO₄S[1]C₈H₉NO₂[2]C₇H₆O₂
Molecular Weight 215.22 g/mol [1]151.16 g/mol [2][3]122.12 g/mol
Predicted pKa ~2.3 (carboxylic acid), ~2-3 (amino group)2.27 (carboxylic acid)[4]4.2
Predicted XLogP3 -0.51.8[2]1.9
General Solubility Expected to be soluble in water[5] and polar organic solvents.Soluble in DMSO and Methanol (Slightly)[4].Soluble in ethanol, methanol, acetonitrile[6].
Melting Point Not available175 °C (decomposes)[3]122.4 °C

Note: Predicted values are estimations based on computational models and data for structurally similar compounds.

The presence of the highly polar sulfonyl group, in addition to the amino and carboxylic acid moieties, suggests that this compound will exhibit a higher affinity for polar solvents compared to its non-sulfonylated analog, 2-amino-5-methylbenzoic acid. The negative predicted XLogP3 value further supports the likelihood of good aqueous solubility.

Solubility Determination: A Practical Approach

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound. This section provides a detailed protocol for its implementation.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid This compound prep_solvent Add known volume of selected solvent prep_solid->prep_solvent prep_vial Use sealed vials prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48 hours prep_vial->agitation Incubate equilibrium Ensure equilibrium is reached (concentration plateau) agitation->equilibrium centrifuge Centrifuge to pellet undissolved solid equilibrium->centrifuge Sample filter Filter supernatant (0.45 µm syringe filter) centrifuge->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method is generally suitable for the analysis of aromatic acids. The following provides a starting point for method development.

Table 2: Example HPLC Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan (likely in the 230-300 nm range)
Injection Volume 10 µL
Column Temperature 30°C

Note: This method is a starting point and should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. An HPLC method for a structurally similar compound, 2-Amino-5-methylbenzenesulfonic acid, utilizes a mobile phase of acetonitrile, water, and phosphoric acid[7][8].

Stability Assessment: Ensuring Product Integrity

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light[9][10]. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing[11].

Forced Degradation Studies

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways[11][12]. This information is crucial for developing stability-indicating analytical methods.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., 0.1 N HCl) hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis (e.g., 0.1 N NaOH) base->hplc oxidation Oxidation (e.g., 3% H₂O₂) oxidation->hplc thermal Thermal Stress (e.g., 60-80°C) thermal->hplc photo Photostability (ICH Q1B) photo->hplc mass_spec LC-MS for Degradant ID hplc->mass_spec DS Drug Substance (this compound) DS->acid DS->base DS->oxidation DS->thermal DS->photo

Caption: Forced Degradation Study Workflow.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at elevated temperature.

  • Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C) and high humidity (e.g., 75% RH).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the parent compound from its degradation products[13].

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under specific storage conditions as defined by ICH guidelines to establish a re-test period or shelf life[9][10].

Table 3: ICH Stability Storage Conditions

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: Adapted from ICH Q1A(R2) guidelines.[11]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter[9]. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended[9].

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of this compound. While specific quantitative data for this compound is not widely published, the principles and methodologies outlined herein empower researchers to generate this critical information in a scientifically sound and regulatory-compliant manner. By following the detailed protocols for solubility determination and stability testing, drug development professionals can confidently characterize this molecule, paving the way for successful formulation and commercialization.

References

  • World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • ResearchGate. VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. [Link]

  • International Council for Harmonisation. ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • SIELC Technologies. Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. 2-Amino-5-methylbenzenesulfonic acid. [Link]

  • ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]

  • Chem-Impex. 2-Amino-5-methylbenzoic acid. [Link]

  • SIELC Technologies. 2-Amino-5-methylbenzenesulfonic acid. [Link]

  • 2a biotech. This compound. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubChem. 2-Amino-5-(carboxymethylsulfonyl)benzoic acid. [Link]

  • Indian Journal of Pharmaceutical Sciences. Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. [Link]

  • SIELC Technologies. Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]-. [Link]

  • CP Lab Safety. This compound, 98% Purity, C8H9NO4S, 1 gram. [Link]

  • PubChem. 2-Amino-5-methylbenzoic acid. [Link]

  • Loba Chemie. 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • Loba Chemie. 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]

  • PubMed. Acetonitrile-protein interactions: amino acid solubility and preferential solvation. [Link]

  • National Center for Biotechnology Information. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 619-628. [Link]

  • ResearchGate. Solubility comparison in acetonitrile. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

Sources

The Evolving Landscape of 2-Amino-5-(methylsulfonyl)benzoic Acid Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 2-amino-5-(methylsulfonyl)benzoic acid presents a compelling starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While direct research on a wide array of this compound derivatives is an emerging field, this guide synthesizes data from closely related sulfamoylbenzoic acid and aminobenzoic acid analogs to project the therapeutic promise of this chemical class. We will delve into the synthetic strategies, mechanisms of action, and the critical experimental protocols used to evaluate these biological activities, offering a comprehensive resource for researchers aiming to innovate in this space.

Introduction: The Structural Promise of a Versatile Scaffold

The this compound molecule combines several key pharmacophoric features: an anthranilic acid core, known for its role in various biologically active compounds, and a methylsulfonyl group, which can act as a hydrogen bond acceptor and enhance solubility and metabolic stability. This unique combination suggests a high potential for its derivatives to interact with a variety of biological targets. This guide will explore the current understanding and future potential of these derivatives in three key therapeutic areas: oncology, inflammation, and infectious diseases.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives typically involves multi-step reactions starting from commercially available precursors. A general understanding of these synthetic routes is crucial for the generation of novel analogs for biological screening.

General Synthetic Approach

A common strategy for synthesizing derivatives of the this compound core involves the modification of the amino and carboxylic acid functional groups. For instance, the synthesis of sulfamoyl-benzamide derivatives, a closely related class, begins with the chlorosulfonation of a benzoic acid precursor, followed by amination to form the sulfonamide, and subsequent amide coupling at the carboxylic acid position.

A representative synthetic scheme is outlined below:

Synthesis_Workflow Start Substituted Benzoic Acid Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 Sulfonyl Chloride Derivative Step1->Intermediate1 Step2 Amination (Amine R1-NH2) Intermediate1->Step2 Intermediate2 Sulfamoylbenzoic Acid Derivative Step2->Intermediate2 Step3 Amide Coupling (Amine R2-NH2, Coupling Agent) Intermediate2->Step3 FinalProduct 2-Amino-5-(R1-sulfonyl)benzamide Derivative Step3->FinalProduct

Caption: A generalized synthetic workflow for producing sulfamoylbenzamide derivatives.

Experimental Protocol: Synthesis of a Sulfamoyl-Benzamide Derivative

This protocol is adapted from the synthesis of sulfamoylbenzoic acid derivatives and serves as a foundational method.[1]

  • Chlorosulfonation: A substituted benzoic acid is added portion-wise to an excess of chlorosulfonic acid at 0°C. The reaction mixture is then stirred at an elevated temperature for several hours.

  • Sulfonamide Formation: The resulting sulfonyl chloride is slowly added to a solution of the desired amine in an aqueous medium at a controlled temperature.

  • Amide Formation: The synthesized sulfamoylbenzoic acid is then coupled with a second amine using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM).

  • Purification: The final product is purified using column chromatography or recrystallization.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity: Targeting Proliferative Pathways

Derivatives of benzoic acid have shown significant promise as anticancer agents.[2] For the this compound scaffold, derivatization can lead to compounds that interfere with key oncogenic pathways.

Mechanism of Action

While the precise mechanisms for this specific class of derivatives are under investigation, related compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Certain sulfamoyl-benzamide derivatives have been identified as inhibitors of human nucleotide-binding domain and leucine-rich repeat containing protein (h-NTPDases).[1] These enzymes are implicated in cancer cell proliferation, and their inhibition can lead to cell cycle arrest.

  • Induction of Apoptosis: Many anticancer agents derived from benzoic acid induce programmed cell death (apoptosis) in cancer cells.[2]

The potential role of these derivatives in inhibiting cancer-related enzymes is a promising area of research.

Anticancer_Mechanism Derivative 2-Amino-5-(methylsulfonyl)benzoic Acid Derivative Enzyme Cancer-related Enzyme (e.g., h-NTPDase) Derivative->Enzyme Inhibition Pathway Oncogenic Signaling Pathway Enzyme->Pathway Disruption Proliferation Tumor Cell Proliferation Pathway->Proliferation Inhibition Apoptosis Induction of Apoptosis Pathway->Apoptosis Activation Outcome Anticancer Effect Proliferation->Outcome Apoptosis->Outcome

Caption: Putative mechanism of anticancer activity.

In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 24-72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Quantitative Data from Related Analogs

Studies on sulfamoyl-benzamide derivatives have demonstrated potent inhibitory activity against h-NTPDases. For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a selective inhibitor of h-NTPDase8 with an IC50 of 0.28 µM.[4] Similarly, other derivatives have shown sub-micromolar IC50 values against different h-NTPDase isoforms.[1]

Compound ClassTargetIC50 (µM)Reference
Sulfamoyl-benzamidesh-NTPDase12.88 ± 0.13[1]
Sulfamoyl-benzamidesh-NTPDase20.13 ± 0.01[1]
Sulfamoyl-benzamidesh-NTPDase30.72 ± 0.11[1]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07[4]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and derivatives of 2-aminobenzoic acid have long been explored for their anti-inflammatory properties.[5] Benzamide derivatives, in general, have also been shown to possess anti-inflammatory effects.[6][7]

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which would lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.[7]

Anti_inflammatory_Mechanism Derivative 2-Amino-5-(methylsulfonyl)benzoic Acid Derivative NFkB NF-κB Pathway Derivative->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Downregulation Inflammation Inflammatory Response Cytokines->Inflammation Reduction

Caption: Proposed anti-inflammatory mechanism of action.

In Vivo Evaluation of Anti-inflammatory Activity

A standard preclinical model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are included.

  • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

Quantitative Data from Related Analogs

Studies on novel benzenesulfonamide derivatives have demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model. Certain compounds, at a dose of 200 mg/kg, showed a maximum inhibition of edema of up to 99.69% at the fourth hour, which was more potent than the standard drug indomethacin.[8] Similarly, 5-acetamido-2-hydroxy benzoic acid derivatives have shown a reduction in painful activity by up to 83% in in-vivo models.[9]

Antimicrobial Activity: A New Frontier

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Schiff bases and sulfonamides derived from various scaffolds have demonstrated promising antimicrobial activity.[10][11]

Mechanism of Action

The antimicrobial mechanism of such derivatives can be multifaceted. For Schiff base metal complexes, the increased lipophilic nature upon coordination with a metal ion is thought to enhance their ability to disrupt bacterial cell membranes.[12] For sulfonamides, the mechanism often involves the inhibition of essential metabolic pathways in bacteria.

Antimicrobial_Workflow Derivative 2-Amino-5-(methylsulfonyl)benzoic Acid Derivative Screening Initial Screening (e.g., Agar Disc Diffusion) Derivative->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Result Antimicrobial Potency MIC_Determination->Result

Caption: Experimental workflow for antimicrobial evaluation.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of new compounds is assessed against a panel of pathogenic bacteria and fungi.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data from Related Analogs

Studies on Schiff bases derived from sulfonamides and other aromatic aldehydes have shown promising antimicrobial activity. For instance, certain Schiff base metal complexes exhibited strong to moderate activity against Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumonia, and Pseudomonas aeruginosa.[12] In some cases, the zones of inhibition were significant, and MIC values ranged from 3.9 µg/mL to 250 µg/mL for certain benzoic acid thioureides.[13]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While research directly focused on a broad range of its derivatives is still in its early stages, the data from closely related analogs strongly suggest potential for significant anticancer, anti-inflammatory, and antimicrobial activities. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these derivatives. Elucidating their precise mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential and advancing them toward clinical development.

References

Spectroscopic Profile of 2-Amino-5-(methylsulfonyl)benzoic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Amino-5-(methylsulfonyl)benzoic acid (C₈H₉NO₄S, M.W.: 215.22 g/mol )[1]. As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). In the absence of extensive published experimental data for this specific molecule, this guide leverages predictive methodologies grounded in established spectroscopic principles and comparative data from structurally related compounds. It is designed to serve as a practical, field-proven resource for researchers, enabling them to confidently verify the synthesis and purity of this compound.

Introduction: The Analytical Imperative

This compound is a substituted anthranilic acid derivative featuring three key functional groups: an aromatic amine, a carboxylic acid, and a methylsulfonyl moiety. This trifecta of functionalities imparts a unique electronic and structural profile, making it a valuable intermediate. The precise arrangement of these groups on the benzene ring dictates the molecule's chemical reactivity and potential biological activity. Consequently, rigorous spectroscopic analysis is not merely a procedural step but a foundational requirement for any research or development endeavor utilizing this compound.

This guide establishes a self-validating system of analysis. By correlating the data from NMR, IR, and MS, a scientist can construct a detailed and robust "fingerprint" of the molecule. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the compound's identity and integrity.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for the core aromatic structure.

G M_plus_H [M+H]⁺ m/z = 216 M_minus_H2O [M+H - H₂O]⁺ m/z = 198 M_plus_H->M_minus_H2O - H₂O M_minus_SO2 [M+H - SO₂]⁺ m/z = 152 M_plus_H->M_minus_SO2 - SO₂ M_minus_H2O_CO [M+H - H₂O - CO]⁺ m/z = 170 M_minus_H2O->M_minus_H2O_CO - CO

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Conclusion: A Triad of Analytical Confidence

The structural elucidation of this compound is definitively achievable through the synergistic application of NMR, FTIR, and MS. This guide provides the necessary experimental framework and predictive data to serve as a benchmark for researchers. The predicted ¹H and ¹³C NMR spectra define the precise connectivity of the carbon-hydrogen skeleton. FTIR spectroscopy confirms the presence of all key functional groups—amine, carboxylic acid, and sulfone. Finally, high-resolution mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns that corroborate the overall structure. By systematically acquiring and cross-correlating these three datasets, scientists can achieve an unambiguous and authoritative confirmation of their synthesized material, ensuring the integrity and validity of their subsequent research.

References

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 2, 2026, from [Link]

  • Paton, R. (n.d.). CASCADE - Colorado State University. Retrieved January 2, 2026, from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved January 2, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 2, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved January 2, 2026, from [Link]

  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved January 2, 2026, from [Link]

  • Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved January 2, 2026, from [Link]

  • PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved January 2, 2026, from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved January 2, 2026, from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 2, 2026, from [Link]

  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2025). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved January 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2025). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved January 2, 2026, from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (2003). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. Retrieved January 2, 2026, from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved January 2, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2025). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 2, 2026, from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved January 2, 2026, from [Link]

  • NIST. (n.d.). Anthranilic acid, n-glycoloyl-n-methyl-. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 2, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 2, 2026, from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved January 2, 2026, from [Link]

  • Scribd. (n.d.). Infrared Absorption Frequencies Guide. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved January 2, 2026, from [Link]

  • SpectraBase. (n.d.). p-(methylsulfonyl)benzoic acid. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved January 2, 2026, from [Link]

  • PubMed. (n.d.). Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man. Retrieved January 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 2, 2026, from [Link]

Sources

starting materials for the synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid

Authored by a Senior Application Scientist

Introduction

This compound is a valuable building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring an activating amino group, a deactivating sulfonyl group, and a carboxylic acid handle, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules, including potential therapeutic agents. The presence of the methylsulfonyl group, in particular, can enhance physicochemical properties such as solubility and metabolic stability, which are critical considerations in drug design. This guide provides an in-depth exploration of viable synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. The protocols described herein are based on established chemical transformations and provide a solid foundation for researchers and process chemists.

Synthetic Strategies and Starting Material Selection

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the required purity of the final product. In this guide, we will explore three distinct and logical synthetic pathways, each commencing from a readily available and economically viable starting material.

Strategy 1: Synthesis from 4-Nitrotoluene

This approach leverages the well-established chemistry of nitrotoluenes and is a robust method for the large-scale preparation of the target molecule. The key transformations in this route are the oxidation of the methyl group to a carboxylic acid, chlorosulfonation, formation of the methylsulfonyl group, and finally, the reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1: Oxidation of 4-Nitrotoluene to 4-Nitro-2-(methylsulfonyl)benzoic acid

  • In a well-ventilated fume hood, 4-methylsulfonyl toluene is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature of 0-10°C to yield 4-methylsulfonyl-2-nitrotoluene.[1]

  • The resulting 4-methylsulfonyl-2-nitrotoluene is then oxidized to 4-methylsulfonyl-2-nitrobenzoic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate or by catalytic oxidation in the presence of a vanadium or cobalt catalyst.[1] For the catalytic method, the reaction is typically carried out in sulfuric acid at a temperature of 130-170°C while bubbling air through the reaction mixture.[1]

Step 2: Reduction of 4-Nitro-2-(methylsulfonyl)benzoic acid to this compound

  • The 4-nitro-2-(methylsulfonyl)benzoic acid is dissolved in a suitable solvent, such as ethanol or methanol.

  • A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine.

  • Upon completion of the reaction, the product is isolated by filtration and can be purified by recrystallization.

Causality and Experimental Choices
  • Nitration Position: The nitration of 4-methylsulfonyl toluene is directed to the position ortho to the methyl group due to the directing effects of the alkyl and sulfonyl groups.

  • Oxidation Method: Catalytic oxidation is often preferred for large-scale syntheses as it avoids the use of stoichiometric amounts of heavy metal oxidants and is more environmentally friendly.[1]

  • Reduction Method: The choice of reducing agent for the nitro group will depend on the scale of the reaction and the presence of other functional groups. Catalytic hydrogenation is generally a cleaner method, while tin(II) chloride is a robust and cost-effective option.

Synthetic Workflow Diagram

Synthesis from4-Nitrotoluene start 4-Nitrotoluene step1 Oxidation & Sulfonylation start->step1 intermediate1 4-Nitro-2-(methylsulfonyl)benzoic acid step1->intermediate1 step2 Reduction intermediate1->step2 end This compound step2->end

Caption: Synthesis of this compound from 4-Nitrotoluene.

Strategy 2: Synthesis from Salicylic Acid

This pathway is attractive due to the low cost and ready availability of salicylic acid. The synthesis involves a series of well-precedented reactions including etherification, chlorosulfonation, amination, and ester hydrolysis. This route is based on the optimized synthesis of a closely related intermediate, methyl 2-methoxy-5-aminosulfonyl benzoate.[2][3]

Experimental Protocol

Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

  • Salicylic acid is dissolved in a suitable solvent, and a base such as sodium hydroxide is added to form the corresponding phenoxide.[2]

  • A methylating agent, such as dimethyl sulfate, is then added to the reaction mixture to methylate the phenolic hydroxyl group, yielding 2-methoxybenzoic acid.[2] The reaction is typically carried out at a controlled temperature to minimize side reactions.

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

  • 2-Methoxybenzoic acid is treated with chlorosulfonic acid at a low temperature (e.g., 0°C) to introduce a chlorosulfonyl group at the 5-position of the aromatic ring.[2] The reaction is highly exothermic and requires careful temperature control.

Step 3: Amination of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid

  • The resulting 2-methoxy-5-(chlorosulfonyl)benzoic acid is then reacted with an amine source, such as concentrated ammonia, to form 2-methoxy-5-(aminosulfonyl)benzoic acid.[2]

Step 4: Conversion to this compound

  • The final step to obtain the target molecule from 2-methoxy-5-(aminosulfonyl)benzoic acid would involve a demethylation of the methoxy group and a transformation of the aminosulfonyl group to a methylsulfonyl group. This is a more complex transformation and may require multiple steps, such as a diazotization followed by a Sandmeyer-type reaction to introduce a different functional group that can then be converted to the methylsulfonyl group. A more direct route from a salicylic acid derivative would be to first introduce the methylsulfonyl group and then aminate the ring, however, the directing effects of the substituents need to be carefully considered.

Causality and Experimental Choices
  • Etherification: The methylation of the phenolic hydroxyl group is necessary to prevent side reactions during the subsequent chlorosulfonation step.

  • Chlorosulfonation: Chlorosulfonic acid is a powerful electrophile that readily reacts with the electron-rich aromatic ring. The position of sulfonation is directed by the activating methoxy group and the deactivating carboxylic acid group.

  • Amination: The use of concentrated ammonia is a straightforward and efficient method for converting the sulfonyl chloride to a sulfonamide.[2]

Synthetic Workflow Diagram

Synthesis from Salicylic Acid start Salicylic Acid step1 Etherification start->step1 intermediate1 2-Methoxybenzoic Acid step1->intermediate1 step2 Chlorosulfonation intermediate1->step2 intermediate2 2-Methoxy-5-(chlorosulfonyl)benzoic Acid step2->intermediate2 step3 Amination intermediate2->step3 intermediate3 2-Methoxy-5-(aminosulfonyl)benzoic Acid step3->intermediate3 step4 Further Transformations intermediate3->step4 end This compound step4->end

Caption: A potential synthetic pathway from Salicylic Acid.

Strategy 3: Synthesis from Methyl Salicylate

This route is a variation of the salicylic acid strategy and offers the advantage of starting with an ester, which can simplify some of the reaction workups. The key steps are similar, involving etherification, sulfonation, and amination, followed by ester hydrolysis. A Chinese patent describes a similar synthesis of the methyl ester of a related compound.[4]

Experimental Protocol

Step 1: Etherification of Methyl Salicylate

  • Methyl salicylate is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide to yield methyl 2-methoxybenzoate.[4] Toluene can be used as a solvent.[4]

Step 2: Sulfonation and Chlorination

  • The methyl 2-methoxybenzoate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.[4] Thionyl chloride can also be used in this step.[4]

Step 3: Amination

  • The resulting sulfonyl chloride is aminated by bubbling ammonia gas through the reaction mixture or by reacting with an aqueous ammonia solution.[4]

Step 4: Ester Hydrolysis

  • The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an acid or base.

Causality and Experimental Choices
  • Starting Material: The use of methyl salicylate can sometimes lead to cleaner reactions and easier purification of intermediates compared to salicylic acid.

  • One-Pot Procedures: Some variations of this route may allow for a one-pot synthesis of the sulfonamide from the etherified intermediate, which can improve overall efficiency.

  • Ester Hydrolysis: The choice of acidic or basic hydrolysis will depend on the stability of the other functional groups in the molecule.

Synthetic Workflow Diagram

Synthesis from Methyl Salicylate start Methyl Salicylate step1 Etherification start->step1 intermediate1 Methyl 2-methoxybenzoate step1->intermediate1 step2 Sulfonation/Chlorination intermediate1->step2 intermediate2 Methyl 2-methoxy-5-(chlorosulfonyl)benzoate step2->intermediate2 step3 Amination & Further Transformations intermediate2->step3 end This compound step3->end

Caption: A plausible synthetic route starting from Methyl Salicylate.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of key intermediates that are structurally related to the target molecule, this compound. These yields can serve as a benchmark for optimizing the synthesis of the target compound.

Starting MaterialIntermediateReaction StepReported YieldReference
Salicylic Acid2-Methoxybenzoic acidEtherification92.6%[2][3]
2-Methoxybenzoic Acid2-Methoxy-5-chlorosulfonylbenzoic acidSulfonyl Chloride95.7%[2][3]
2-Methoxy-5-chlorosulfonylbenzoic acid2-Methoxy-5-aminosulfonylbenzoic acidAmine75.8%[2][3]
Methyl SalicylateMethyl 2-methoxybenzoateEtherification91.8%[4]
Methyl 2-methoxybenzoateMethyl 2-methoxy-5-aminosulfonylbenzoateOverall (multi-step)70%[4]

Conclusion

The synthesis of this compound can be accomplished through several strategic pathways, with the choice of starting material being a critical determinant of the overall efficiency and cost-effectiveness of the process. The routes starting from 4-nitrotoluene and salicylic acid derivatives offer robust and scalable methods for the preparation of this valuable building block. The provided protocols and synthetic considerations are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development, enabling the successful synthesis and application of this compound in their research endeavors.

References

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. (n.d.).
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.).
  • Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. (n.d.).
  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka. (n.d.).
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (n.d.).
  • DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google Patents. (n.d.).
  • CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents. (n.d.).
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. (n.d.).
  • CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents. (n.d.).
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018, July 13).

Sources

theoretical and computational studies of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical and Computational Studies of 2-Amino-5-(methylsulfonyl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound (C₈H₉NO₄S), a versatile small molecule scaffold with potential applications in medicinal chemistry.[1][2] As a Senior Application Scientist, this document synthesizes foundational principles with actionable protocols, targeting researchers, computational chemists, and drug development professionals. We delve into Density Functional Theory (DFT) to elucidate molecular geometry, electronic properties, and spectroscopic signatures. Furthermore, we outline molecular docking protocols to explore its potential as a therapeutic agent by identifying and analyzing interactions with biological targets. The methodologies are presented to be self-validating, ensuring scientific rigor and reproducibility. All computational data is contextualized with established theoretical principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound (CAS No. 90222-79-0) is a substituted benzoic acid derivative featuring three key functional groups: a carboxylic acid, an amino group, and a methylsulfonyl group.[3] This unique combination imparts a specific electronic and steric profile, making it an attractive starting point or intermediate for the synthesis of more complex molecules in drug discovery.[2] Substituted benzoic acids are known to be key components in a variety of therapeutic agents, including inhibitors of anti-apoptotic proteins, which are crucial targets in oncology.[4]

Understanding the molecule's intrinsic properties at an atomic level is paramount for rational drug design. Computational chemistry provides a powerful, cost-effective lens to predict its behavior, stability, reactivity, and potential biological activity before committing to extensive laboratory synthesis and testing. This guide focuses on two cornerstone computational techniques: Density Functional Theory (DFT) for characterizing the molecule itself and Molecular Docking for exploring its interactions with protein targets.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the starting point for any computational study.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90222-79-0[1][2][3]
Molecular Formula C₈H₉NO₄S[1][3]
Molecular Weight 215.22 g/mol [1][3]
SMILES CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O[1]
Purity Typically ≥95% for research use[2][5]

Below is a 2D representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of this compound.

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] For a molecule like this compound, DFT is invaluable for predicting its stable conformation, electronic characteristics, and spectroscopic properties with high accuracy.

Rationale and Objective

The primary goal of performing DFT calculations is to determine the molecule's ground-state optimized geometry. This conformation represents the lowest energy state and is the most probable structure at 0 K. From this optimized structure, we can derive critical electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These descriptors are fundamental to understanding the molecule's reactivity and intermolecular interaction capabilities.[7]

Experimental Protocol: DFT Calculation Workflow

This protocol outlines a standard procedure for a DFT-based analysis, typically performed using software like Gaussian, ORCA, or Spartan.

  • Molecule Construction: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.

  • Conformational Search (Optional but Recommended): Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics with an MMFF94 force field) to identify low-energy conformers. This is crucial as the molecule has rotatable bonds (e.g., the C-S bond and C-COOH bond).

  • Geometry Optimization:

    • Select the lowest energy conformer as the starting geometry.

    • Set up the DFT calculation. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8] The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that balances accuracy and computational cost effectively. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively.

    • Run the optimization calculation. This process iteratively adjusts atomic positions to minimize the system's energy until a stationary point on the potential energy surface is found.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry using the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This is a critical step for validating the result. The output also provides the data needed for simulating the IR spectrum.

  • Single-Point Energy and Property Calculation:

    • Using the validated optimized geometry, perform a final single-point energy calculation to obtain detailed electronic properties, including molecular orbitals (HOMO, LUMO), Mulliken atomic charges, and the molecular electrostatic potential.

DFT_Workflow start 1. Build 3D Molecular Structure opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (at same level of theory) opt->freq validation Validate: No Imaginary Frequencies? freq->validation stop Error: Not a True Minimum validation->stop No analysis 4. Analyze Properties: - HOMO/LUMO - MEP - Vibrational Frequencies - NMR Shifts (GIAO) validation->analysis Yes

Caption: A generalized workflow for DFT calculations on a small molecule.

Analysis of Key Computational Outputs
  • Optimized Geometry: The calculation yields precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data if available, to validate the chosen level of theory.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining molecular reactivity.

    • HOMO: Represents the ability to donate an electron (nucleophilicity).

    • LUMO: Represents the ability to accept an electron (electrophilicity).

    • HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites for intermolecular interactions.

    • Red regions (negative potential): Electron-rich areas, prone to electrophilic attack (e.g., around the oxygen atoms of the carboxyl and sulfonyl groups).

    • Blue regions (positive potential): Electron-deficient areas, prone to nucleophilic attack (e.g., around the acidic hydrogen of the carboxyl group and the amine hydrogens).

Table 2: Predicted DFT Data for this compound (Illustrative) Note: These are hypothetical values based on typical results for similar molecules and should be replaced with actual calculation outputs.

ParameterPredicted Value (B3LYP/6-311++G(d,p))Significance
E_HOMO -6.5 eVElectron-donating capability
E_LUMO -1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eVHigh chemical stability
Dipole Moment 4.5 DSignificant polarity

Theoretical Spectroscopic Characterization

DFT calculations can predict vibrational and magnetic resonance spectra, which are essential for structural elucidation and serve as a bridge between theory and experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The frequency calculation performed to validate the geometry optimization also provides the vibrational modes of the molecule. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has an associated IR intensity. These computed frequencies can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-311G) to the computed frequencies to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data.[9]

Table 3: Key Predicted Vibrational Frequencies (Illustrative)

Wavenumber (cm⁻¹)AssignmentExpected Experimental Region
3450, 3350N-H asymmetric & symmetric stretch3400 - 3200 cm⁻¹
3050O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (broad)
1710C=O stretch (Carboxylic Acid)1720 - 1680 cm⁻¹
1320, 1150S=O asymmetric & symmetric stretch1350-1300 & 1160-1120 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach within DFT to calculate the isotropic magnetic shielding tensors of atoms.[10] These values can be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This allows for a direct comparison with experimental NMR spectra, aiding in peak assignment and structural confirmation.[9]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11] It is a cornerstone of structure-based drug design.

Rationale and Objective

For this compound, the objective is to identify potential protein targets and predict its binding affinity and interaction patterns. Given that substituted benzoic acids have shown activity as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, these could serve as excellent hypothetical targets for an initial investigation.[4] The primary outputs are the binding energy (or docking score), which estimates the strength of the interaction, and the binding pose, which shows the 3D arrangement of the ligand in the protein's active site.

Experimental Protocol: Molecular Docking Workflow

This protocol describes a general workflow using common tools like AutoDock Vina, PyRx, or GOLD.[12][13]

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of Mcl-1 (e.g., PDB ID: 2MHS).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound as the input.

    • Assign atomic charges and define the rotatable bonds. The software needs to know which bonds can freely rotate to explore different ligand conformations.

  • Binding Site Definition:

    • Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein or a region identified by binding site prediction algorithms.

  • Docking Simulation:

    • Run the docking algorithm. It will systematically explore various conformations and orientations of the ligand within the defined search space, scoring each pose using a scoring function. The scoring function estimates the binding free energy.

  • Results Analysis:

    • Analyze the top-ranked poses. The primary metric is the binding energy (reported in kcal/mol), where a more negative value indicates a stronger predicted interaction.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This analysis is crucial for understanding the structural basis of binding and for suggesting potential chemical modifications to improve affinity.[11]

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation pdb 1. Download PDB File prep_prot 2. Clean Structure (Remove water, add H) pdb->prep_prot grid 3. Define Binding Site (Grid Box) prep_prot->grid dft_geom 1. Obtain 3D Structure (from DFT) prep_lig 2. Assign Charges & Rotatable Bonds dft_geom->prep_lig prep_lig->grid dock 4. Run Docking Simulation grid->dock analysis 5. Analyze Results: - Binding Energy (kcal/mol) - Binding Pose - Key Interactions (H-bonds) dock->analysis

Caption: A standard workflow for a molecular docking simulation.

Conclusion and Future Directions

This guide has outlined a robust computational strategy for the in-depth characterization of this compound. Through DFT, we can establish a foundational understanding of its structural and electronic properties, which are essential for predicting its reactivity and stability. Theoretical spectroscopy provides a direct link to experimental validation. Molecular docking extends this understanding into a biological context, offering testable hypotheses about its potential as a therapeutic agent.

Future work should focus on executing these protocols to generate concrete data, followed by laboratory synthesis and experimental validation of the computational predictions. Advanced techniques, such as molecular dynamics (MD) simulations, could further refine the understanding of its binding to protein targets by accounting for protein flexibility and the presence of solvent. The synergy between these computational and experimental approaches is the cornerstone of modern, efficient drug discovery.

References

  • PubChem. 2-Amino-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Bide Pharmatech Ltd. This compound CAS NO.90222-79-0. Available from: [Link]

  • PubChem. 2-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Appchem. This compound | 90222-79-0 | C8H9NO4S. Available from: [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available from: [Link]

  • Amazon AWS. Original Research Article. Available from: [Link]

  • NIST. 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Available from: [Link]

  • CP Lab Safety. This compound, 98% Purity, C8H9NO4S, 1 gram. Available from: [Link]

  • ResearchGate. (PDF) 5-Amino-2-methylbenzenesulfonamide. Available from: [Link]

  • PubMed. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Available from: [Link]

  • MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Available from: [Link]

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from: [Link]

  • STM Journals. In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. Available from: [Link]

  • ACS Publications. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Available from: [Link]

  • DergiPark. Molecular Docking Analysis of N-[2-(3-Methylthio(1,2,4-Thiadiazol-5- Ylthio))Acetyl] Benzamide Molecule with Integrin and DNA. Available from: [Link]

  • MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available from: [Link]

  • Preprints.org. Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available from: [Link]

  • ResearchGate. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Available from: [Link]

  • ResearchGate. SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-(methylsulfonyl)benzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-5-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its synthesis, characterization, and application.

Introduction and Historical Context

This compound, a sulfonyl-substituted aminobenzoic acid, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. While a singular, seminal discovery of this specific molecule is not prominently documented, its history is intrinsically linked to the development of sulfonamide drugs, a class of therapeutics that emerged in the early 20th century. The functional group arrangement of an aromatic amine, a carboxylic acid, and a sulfonyl group provides a versatile scaffold for creating compounds with diverse biological activities. The development of this and similar molecules has been driven by the need for advanced intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), particularly antipsychotic drugs[1].

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 90222-79-0[2][3][4]
Molecular Formula C₈H₉NO₄S[2][4]
Molecular Weight 215.22 g/mol [2][4]
Appearance White to off-white crystalline solidInferred from related compounds
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSOInferred from related compounds
Melting Point Not available

Synthesis of this compound

Proposed Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 4-Chlorotoluene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B  1. Chlorosulfonic acid  2. Nitration (HNO₃/H₂SO₄) C 4-Chloro-N-methyl-3-nitrobenzenesulfonamide B->C  Methylamine (CH₃NH₂) D This compound C->D  1. Oxidation (e.g., KMnO₄)  2. Reduction (e.g., Fe/HCl)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

  • To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 4-chlorotoluene.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • The reaction mixture is then carefully poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 4-Chloro-N-methyl-3-nitrobenzenesulfonamide

  • Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane.

  • Cool the solution to 0-5 °C and slowly add an aqueous solution of methylamine.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Step 3: Synthesis of this compound

  • The methyl group of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous alkaline solution. The reaction is typically heated to reflux.

  • After completion of the oxidation, the reaction mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the carboxylic acid derivative.

  • The nitro group is then reduced to an amino group. A common method is the use of a metal catalyst such as iron powder in the presence of hydrochloric acid.

  • The final product, this compound, is isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds[5][6][7][8][9].

¹H NMR (in DMSO-d₆, 400 MHz):

  • δ 7.5-8.0 ppm: Aromatic protons, exhibiting characteristic splitting patterns (doublets and doublet of doublets).

  • δ 7.0-7.5 ppm: Broad singlet corresponding to the amino (-NH₂) protons.

  • δ 12.0-13.0 ppm: Broad singlet corresponding to the carboxylic acid (-COOH) proton.

  • δ 3.1-3.3 ppm: Singlet corresponding to the methylsulfonyl (-SO₂CH₃) protons.

¹³C NMR (in DMSO-d₆, 100 MHz):

  • δ 165-170 ppm: Carbonyl carbon of the carboxylic acid.

  • δ 110-150 ppm: Aromatic carbons.

  • δ 40-45 ppm: Methyl carbon of the methylsulfonyl group.

FTIR (ATR, cm⁻¹):

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

  • 3300-2500 cm⁻¹: O-H stretching of the carboxylic acid.

  • 1720-1680 cm⁻¹: C=O stretching of the carboxylic acid.

  • 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonyl group.

Mass Spectrometry (EI):

  • m/z 215: Molecular ion [M]⁺.

  • m/z 198: [M - OH]⁺

  • m/z 170: [M - COOH]⁺

  • m/z 136: [M - SO₂CH₃]⁺

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. The presence of multiple reactive functional groups allows for further chemical modifications to build more complex molecules. A notable application is in the synthesis of antipsychotic drugs. For instance, structurally related compounds serve as key building blocks for drugs like Sulpiride and Amisulpride, which are used in the treatment of schizophrenia[1].

Applications A This compound B Advanced Intermediates A->B  Further Chemical Modification C Active Pharmaceutical Ingredients (APIs) B->C  Synthesis D Antipsychotic Drugs (e.g., Analogs of Sulpiride, Amisulpride) C->D  Formulation

Caption: Role of this compound in drug development.

Conclusion

This compound is a functionally rich aromatic compound with significant utility as a building block in organic synthesis, particularly for the preparation of pharmaceutical agents. While its specific discovery is not well-documented, its importance is evident from the numerous patents and publications detailing the synthesis of related structures for drug development. The synthetic pathway proposed in this guide, based on established chemical transformations, provides a reliable method for its preparation in a laboratory setting. The predicted spectroscopic data serves as a useful reference for its characterization. Further research into the applications of this versatile intermediate may unveil new opportunities in medicinal chemistry and materials science.

References

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. CN1884259A. (n.d.). Google Patents.
  • 2-Amino-5-methylbenzenesulfonic acid. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Alchem.Pharmtech. Retrieved from [Link]

  • 2-Amino-5-methyl-benzenesulfonic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2016). Semantic Scholar. Retrieved from [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (n.d.). Google Patents.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • 2-Amino-5-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • 2-Amino-5-methylbenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (n.d.). Google Patents.
  • Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (n.d.). Google Patents.
  • This compound. (n.d.). Appchem. Retrieved from [Link]

  • This compound, 98% Purity, C8H9NO4S, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Amino-5-(methylsulfonyl)benzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a detailed technical guide on the application of 2-Amino-5-(methylsulfonyl)benzoic acid as a pivotal intermediate in pharmaceutical synthesis. It elucidates the chemical rationale behind its use, provides a detailed protocol for a key transformation, and outlines the necessary analytical and safety considerations for its successful implementation in a research and development setting.

Introduction: A Profile of this compound

This compound is a specialized anthranilic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique trifunctional nature—possessing an amine, a carboxylic acid, and a strongly electron-withdrawing methylsulfonyl group—makes it an ideal precursor for the synthesis of complex molecules, particularly a class of pharmacologically active substituted benzamides.

The strategic placement of these functional groups allows for selective and sequential chemical modifications. The carboxylic acid and amino groups are primary handles for amide bond formation and further derivatization, while the methylsulfonyl group serves as a critical pharmacophoric element, modulating the electronic properties, solubility, and biological target affinity of the final active pharmaceutical ingredient (API).[1]

Physicochemical Properties

A clear understanding of the intermediate's properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
CAS Number 90222-79-0[2][3][4]
Molecular Formula C₈H₉NO₄S[2][3]
Molecular Weight 215.22 g/mol [3]
Appearance White to off-white crystalline solid (typical)[1]
Purity Typically >95% for research and synthesis grades[2]
Storage Sealed refrigeration is recommended[2]

Core Application: Intermediate for Gastroprokinetic Agents

The primary and most well-documented application of this compound and its structural analogs is in the synthesis of gastrointestinal (GI) prokinetic agents.[5] These drugs enhance coordinated GI motility and are used to treat disorders like gastroparesis, functional dyspepsia, and gastroesophageal reflux disease (GERD).

Many of these agents, such as Cinitapride and Mosapride, are substituted benzamides that function as selective serotonin 5-HT₄ receptor agonists.[6] The activation of 5-HT₄ receptors on enteric neurons facilitates the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and propels contents through the digestive tract.[6]

The structural backbone of these drugs is frequently derived from an anthranilic acid core. The 2-amino group and the 5-sulfonyl substituent of our title intermediate are crucial for conferring the desired pharmacological activity and selectivity profile.

Logical Framework for Synthesis

The synthesis of a target benzamide API from this compound follows a logical and well-established chemical pathway centered on amide bond formation.

G A This compound (Intermediate) C Amide Bond Formation (Core Reaction) A->C Carboxylic Acid Activation B Amine-Containing Moiety (e.g., Substituted Piperidine) B->C Nucleophilic Attack D Substituted Benzamide (API) C->D Product Formation E Gastroprokinetic Agent (Drug Class) D->E Pharmacological Action

Caption: Logical flow from intermediate to final drug class.

Experimental Protocol: Synthesis of a N-substituted Benzamide

This section provides a representative, detailed protocol for the coupling of this compound with a model amine, 1-(cyclohexylmethyl)piperidin-4-amine, to form the corresponding benzamide. This reaction exemplifies the core transformation in the synthesis of many prokinetic drugs.

Reaction Principle and Causality

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. This protocol utilizes the ethyl chloroformate method.

  • Causality of Reagent Choice:

    • Triethylamine (TEA): A tertiary amine base is required to deprotonate the carboxylic acid, forming a carboxylate salt. This nucleophilic carboxylate then attacks the ethyl chloroformate. TEA also acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.

    • Ethyl Chloroformate: This reagent acts as an activator. It reacts with the carboxylate to form a highly reactive mixed anhydride intermediate. This anhydride is an excellent electrophile, primed for attack by the primary amine.

    • Solvent (DMF or Dichloromethane): A polar aprotic solvent is chosen to dissolve the reactants and intermediates without interfering with the reaction mechanism.

Synthetic Workflow Diagram

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up & Purification A Dissolve Acid & TEA in Anhydrous Solvent B Cool to 0°C (Ice Bath) A->B C Add Ethyl Chloroformate (Dropwise) B->C D Stir for 30-60 min (Mixed Anhydride Formation) C->D E Add Amine Solution (Dropwise at 0°C) D->E F Warm to Room Temp & Stir Overnight E->F G Monitor by TLC/LC-MS F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Wash, Dry, & Concentrate I->J K Purify by Column Chromatography or Recrystallization J->K L Final Product K->L

Caption: Step-by-step workflow for benzamide synthesis.

Detailed Step-by-Step Methodology

Reagents and Materials:

  • This compound (1.0 eq)

  • 1-(Cyclohexylmethyl)piperidin-4-amine (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Ethyl chloroformate (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 10 mL per gram of acid) to the flask. Stir to suspend the solid.

  • Basification: Add triethylamine (2.2 eq) to the suspension. Stir for 10-15 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add ethyl chloroformate (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5°C. A precipitate of triethylamine hydrochloride may form.

  • Anhydride Formation: Stir the mixture at 0°C for 45 minutes to allow for the complete formation of the mixed anhydride intermediate.

  • Amine Addition: In a separate flask, dissolve 1-(cyclohexylmethyl)piperidin-4-amine (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

  • Coupling Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir overnight (12-16 hours) under a nitrogen atmosphere.

  • Monitoring: Check for the consumption of the starting materials using Thin Layer Chromatography (TLC) or LC-MS.[7][8]

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by slowly adding water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted benzamide.

Expected Results
ParameterExpected Outcome
Yield 70-90%
Purity (Post-Purification) >98% (by HPLC)
Characterization Structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry

Safety, Handling, and Analytical Control

Hazard Identification and Safe Handling

As a fine chemical, this compound and its analogs require careful handling in a controlled laboratory environment.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid all personal contact.[11] Wash hands thoroughly after handling.[9]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[12]

    • Skin: Wash off immediately with soap and plenty of water.[10]

    • Inhalation: Remove to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] In all cases of significant exposure, seek immediate medical attention.

Quality Control and Analysis

Ensuring the purity of the intermediate is critical for the success of the synthesis and the quality of the final API.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method is suitable for assessing the purity of this compound.[7] A typical method would use a C18 column with a mobile phase consisting of an acetonitrile/water mixture buffered with a small amount of acid (e.g., formic or phosphoric acid).[7][8]

  • Spectroscopy: The identity of the material should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the structural requirements before use in synthesis.

Conclusion

This compound is a highly functionalized and valuable intermediate for pharmaceutical research and development. Its structural features are ideally suited for the synthesis of substituted benzamide APIs, most notably the 5-HT₄ receptor agonist class of gastroprokinetic agents. By understanding the chemical principles behind its reactivity and adhering to robust synthetic and safety protocols, researchers can effectively leverage this compound to build complex and pharmacologically important molecules.

References

  • This compound CAS NO.90222-79-0 - Bide Pharmatech Ltd. (n.d.).
  • This compound | 90222-79-0 - Biosynth. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • 2-Amino-5-methylbenzenesulfonic acid - SIELC Technologies. (2018).
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2015).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017).
  • CAS 90222-79-0 | this compound - Alchem Pharmtech. (n.d.).
  • 2-Amino-5-methylbenzoic Acid - Santa Cruz Biotechnology. (n.d.).
  • 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid - Benchchem. (n.d.).
  • Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl) - PubMed. (1991). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqfaPrUKvQM1aGIPtXaYbECdzp7gaNNX67jqAlhYz6z_LIwPX-ZtyDkKwo4q8UkW14o1o6Za4rHiMPRUFH9FOXrY6BVbYD0jMsAjq8Ttto6r9IQrWZ7DZiVdY7GnpKqXzK_FY=
  • Prokinetics in the Management of Functional Gastrointestinal Disorders - PubMed Central. (n.d.).
  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection - Benchchem. (n.d.).
  • Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. | Semantic Scholar. (n.d.).

Sources

The Versatile Scaffold: 2-Amino-5-(methylsulfonyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Therapeutic Innovation

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount to the development of novel therapeutics. Among these, 2-Amino-5-(methylsulfonyl)benzoic acid and its close chemical relatives represent a cornerstone in the synthesis of a variety of biologically active compounds. This versatile scaffold, characterized by an anthranilic acid core bearing a strongly electron-withdrawing methylsulfonyl group, provides a unique combination of structural rigidity and synthetic tractability. This application note will delve into the utility of this scaffold, with a particular focus on its application in the synthesis of atypical antipsychotics, exemplified by the drug Amisulpride. We will explore the rationale behind its use, provide detailed synthetic protocols for key intermediates, and discuss the biological mechanisms of the resulting therapeutic agents.

Core Physicochemical Properties and Rationale for Use

The this compound scaffold possesses a distinct set of physicochemical properties that make it an attractive starting point for medicinal chemists.

PropertyValueSignificance in Drug Design
Molecular Formula C8H9NO4S[1]Provides a good starting size for further elaboration.
Molecular Weight 215.22 g/mol [1]Adheres to Lipinski's rule of five for drug-likeness.
Functional Groups Carboxylic acid, primary amine, sulfoneOffers multiple points for synthetic modification.
Electronic Nature Electron-poor aromatic ringThe sulfonyl group influences the pKa of the amine and carboxylic acid, affecting binding interactions.

The strategic placement of the amino, carboxyl, and methylsulfonyl groups allows for precise modulation of a molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid and amino groups serve as convenient handles for amide bond formation, a common strategy for linking molecular fragments in drug design. The methylsulfonyl group, a potent hydrogen bond acceptor, can engage in crucial interactions with biological targets and also enhances the metabolic stability of the compound.

Application Showcase: The Synthesis of Amisulpride, an Atypical Antipsychotic

A prominent example of the successful application of a closely related scaffold is in the synthesis of Amisulpride, an effective atypical antipsychotic used in the treatment of schizophrenia.[2] Amisulpride's therapeutic effects are derived from its selective antagonism of dopamine D2 and D3 receptors.[1][3] The synthesis of Amisulpride relies on a key intermediate, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, which shares the core structural motifs of this compound.

Mechanism of Action of Amisulpride

Amisulpride exhibits a dose-dependent mechanism of action.[2][4]

  • Low Doses (50-300 mg/day): At lower concentrations, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][4] This leads to an increase in dopamine release and neurotransmission, which is thought to alleviate the negative symptoms of schizophrenia (e.g., apathy, social withdrawal) and depressive symptoms.[1][3]

  • High Doses (400-800 mg/day): At higher doses, Amisulpride acts as a conventional antagonist at postsynaptic D2/D3 receptors, primarily in the limbic system.[4] This action reduces dopaminergic hyperactivity, thereby controlling the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[4]

This dual action, stemming from the unique pharmacophore derived from the substituted benzoic acid scaffold, underscores the therapeutic value of this chemical class.

Amisulpride_Mechanism_of_Action cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride Low_Dose Low Dose Amisulpride Presynaptic_Autoreceptor Presynaptic D2/D3 Autoreceptor Low_Dose->Presynaptic_Autoreceptor Blocks Dopamine_Release Increased Dopamine Release Presynaptic_Autoreceptor->Dopamine_Release Enhances Negative_Symptoms Alleviation of Negative Symptoms Dopamine_Release->Negative_Symptoms Leads to High_Dose High Dose Amisulpride Postsynaptic_Receptor Postsynaptic D2/D3 Receptor High_Dose->Postsynaptic_Receptor Blocks Dopaminergic_Hyperactivity Reduced Dopaminergic Hyperactivity Postsynaptic_Receptor->Dopaminergic_Hyperactivity Results in Positive_Symptoms Control of Positive Symptoms Dopaminergic_Hyperactivity->Positive_Symptoms Leads to Synthesis_Workflow Salicylic_Acid Salicylic Acid Etherification Etherification (Dimethyl Sulfate, NaOH) Salicylic_Acid->Etherification 2_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Etherification->2_Methoxybenzoic_Acid Sulfonylation Sulfonylation (Chlorosulfonic Acid) 2_Methoxybenzoic_Acid->Sulfonylation 2_Methoxy_5_chlorosulfonylbenzoic_Acid 2-Methoxy-5-(chlorosulfonyl)benzoic Acid Sulfonylation->2_Methoxy_5_chlorosulfonylbenzoic_Acid Amination Amination (Aqueous Ammonia) 2_Methoxy_5_chlorosulfonylbenzoic_Acid->Amination Target_Compound 2-Methoxy-5-(aminosulfonyl)benzoic Acid Amination->Target_Compound

Caption: Synthetic workflow for a key benzamide intermediate.

Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

Causality: The initial etherification of the phenolic hydroxyl group of salicylic acid is a crucial step to prevent unwanted side reactions during the subsequent sulfonation. The methoxy group is also a key feature of the final pharmacophore, contributing to the desired binding profile. Using a strong base like sodium hydroxide deprotonates the acidic phenolic proton, forming a phenoxide that readily undergoes nucleophilic attack on dimethyl sulfate.

Protocol:

  • In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with salicylic acid (138 g, 1.0 mol) and water (500 mL).

  • Cool the mixture to 10-15 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (84 g, 2.1 mol) in water (200 mL) via the dropping funnel, maintaining the temperature below 20 °C.

  • Once the addition is complete, add dimethyl sulfate (138.6 g, 1.1 mol) dropwise over 1-2 hours, ensuring the temperature does not exceed 25 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • The product, 2-methoxybenzoic acid, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Sulfonylation of 2-Methoxybenzoic Acid

Causality: This step introduces the sulfonyl group at the 5-position of the aromatic ring. Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The reaction is typically performed at low temperatures to control the exothermicity and prevent degradation of the starting material. The methoxy group is an ortho-, para-director, and the bulky carboxylic acid group directs the incoming sulfonyl chloride group to the less sterically hindered para position.

Protocol:

  • In a clean and dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (582.5 g, 5.0 mol).

  • Cool the chlorosulfonic acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methoxybenzoic acid (152 g, 1.0 mol) in small portions over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The product, 2-methoxy-5-(chlorosulfonyl)benzoic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with ice-cold water, and dry under vacuum.

Step 3: Amination of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid

Causality: The final step involves the conversion of the sulfonyl chloride to a sulfonamide using aqueous ammonia. This is a nucleophilic acyl substitution reaction at the sulfur atom. The reaction is typically run at or slightly above room temperature to ensure a reasonable reaction rate without promoting hydrolysis of the sulfonyl chloride.

Protocol:

  • In a 1 L beaker, add concentrated aqueous ammonia (28-30%, 500 mL).

  • While stirring vigorously, slowly add the dried 2-methoxy-5-(chlorosulfonyl)benzoic acid (248.5 g, 1.0 mol) in portions, keeping the temperature below 30 °C with an ice bath.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Acidify the reaction mixture to a pH of approximately 3-4 with concentrated hydrochloric acid.

  • The desired product, 2-methoxy-5-(aminosulfonyl)benzoic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Conclusion and Future Perspectives

The this compound scaffold and its analogs are of significant importance in medicinal chemistry, providing a robust platform for the synthesis of drugs targeting a range of diseases. The case of Amisulpride demonstrates how subtle modifications to this core structure can lead to compounds with highly specific and potent biological activities. The synthetic protocols provided herein offer a practical guide for researchers working with this valuable class of compounds. Future work in this area will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, enhanced target selectivity, and reduced off-target effects, further expanding the therapeutic potential of this privileged scaffold.

References

  • Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. Available from: [Link]

  • Amisulpride. Wikipedia. Available from: [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Available from: [Link]

  • What is Amisulpride used for?. Patsnap Synapse. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-5-(methylsulfonyl)benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Amino-5-(methylsulfonyl)benzoic Acid Scaffold

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The this compound molecule represents a versatile and strategically valuable starting point for the synthesis of compound libraries destined for biological screening.[1] Its inherent trifunctional nature—a nucleophilic aromatic amine, a carboxylic acid, and a strongly electron-withdrawing methylsulfonyl group—provides a rich platform for chemical diversification. This trifunctionality allows for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

The rationale for derivatizing this particular scaffold is underscored by the established biological activities of structurally related compounds. For instance, analogs of this core are key intermediates in the synthesis of antipsychotic drugs like amisulpride, which target dopamine receptors.[2] Furthermore, similar sulfonamide-containing phenylpropanamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a significant target for the development of novel analgesics.[3] These examples highlight the potential of the this compound core to generate derivatives with a range of therapeutic applications, from central nervous system disorders to pain management.

This guide provides a comprehensive overview of the derivatization of this compound, offering detailed protocols for N-acylation, N-sulfonylation, and esterification. The methodologies are designed to be robust and adaptable for high-throughput synthesis, enabling the rapid generation of diverse chemical libraries for biological evaluation.

Principles of Derivatization for Biological Screening

The primary goal of derivatization in a drug discovery context is to explore the chemical space around a core scaffold to identify compounds with improved biological activity, selectivity, and drug-like properties. The derivatization of this compound can be systematically approached by modifying its three key functional groups:

  • The Amino Group: The aromatic amine is a versatile handle for introducing a wide array of substituents via N-acylation and N-sulfonylation. These modifications can profoundly influence the compound's interaction with biological targets by introducing new hydrogen bond donors and acceptors, as well as altering the overall electronic and steric profile.

  • The Carboxylic Acid Group: The carboxylic acid can be converted to esters or amides. Esterification, in particular, is a common strategy to mask the polarity of the carboxylic acid, which can improve cell permeability and oral bioavailability. These ester derivatives can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

  • The Methylsulfonyl Group: While not directly derivatized in the protocols below, the strong electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the amino and carboxylic acid functionalities and contributes to the overall polarity and binding characteristics of the molecule.

The following sections provide detailed, step-by-step protocols for the derivatization of this compound. Each protocol is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, work-up, and purification.

Experimental Protocols

Protocol 1: N-Acylation of the Amino Group

N-acylation is a fundamental transformation that introduces an amide bond, a common motif in many biologically active compounds. This protocol describes a general procedure for the N-acylation of this compound using an acid chloride in the presence of a base.

Rationale: The addition of an acyl group can introduce new binding interactions with a biological target and modulate the compound's lipophilicity. The choice of acyl chloride allows for the introduction of a wide variety of aliphatic and aromatic substituents. Pyridine is used as a base to neutralize the HCl generated during the reaction and can also act as a catalyst.

Workflow for N-Acylation:

N_Acylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Amino-5- (methylsulfonyl)benzoic acid in Pyridine cool Cool to 0°C start->cool add_acyl Add Acyl Chloride dropwise cool->add_acyl warm Warm to RT add_acyl->warm stir Stir for 2-4h warm->stir monitor Monitor by TLC stir->monitor quench Quench with H2O monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with 1M HCl, sat. NaHCO3, brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end_node Characterize Product purify->end_node

Caption: Experimental workflow for the N-acylation of this compound.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available≥98%
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Commercially AvailableReagent Grade
Anhydrous PyridineCommercially AvailableAnhydrous
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade
1 M Hydrochloric Acid (HCl)In-house preparation
Saturated Sodium Bicarbonate (NaHCO₃) solutionIn-house preparation
Brine (Saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableAnhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous pyridine (0.2 M) in a round-bottom flask, cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of pyridine).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: N-Sulfonylation of the Amino Group

The synthesis of sulfonamides from the amino group introduces a key pharmacophore present in numerous drugs. This protocol details the reaction of this compound with a sulfonyl chloride.

Rationale: The sulfonamide group is a bioisostere of the amide group and can confer different physicochemical and biological properties. It is a key functional group in many antibacterial, diuretic, and anticancer drugs. The reaction conditions are similar to N-acylation.

Workflow for N-Sulfonylation:

N_Sulfonylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Amino-5- (methylsulfonyl)benzoic acid in Pyridine cool Cool to 0°C start->cool add_sulfonyl Add Sulfonyl Chloride dropwise cool->add_sulfonyl warm Warm to RT add_sulfonyl->warm stir Stir for 4-6h warm->stir monitor Monitor by TLC stir->monitor quench Quench with H2O monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with 1M HCl, sat. NaHCO3, brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end_node Characterize Product purify->end_node

Caption: Experimental workflow for the N-sulfonylation of this compound.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available≥98%
Sulfonyl Chloride (e.g., Methanesulfonyl Chloride, p-Toluenesulfonyl Chloride)Commercially AvailableReagent Grade
Anhydrous PyridineCommercially AvailableAnhydrous
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade
1 M Hydrochloric Acid (HCl)In-house preparation
Saturated Sodium Bicarbonate (NaHCO₃) solutionIn-house preparation
Brine (Saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableAnhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M) and cool the solution to 0°C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in a small amount of anhydrous pyridine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure N-sulfonylated product.

Protocol 3: Esterification of the Carboxylic Acid

Esterification of the carboxylic acid can be achieved under acidic conditions, a classic Fischer esterification. This protocol describes the synthesis of the methyl ester.

Rationale: Converting the carboxylic acid to an ester increases lipophilicity and can enhance cell membrane permeability. This is a common prodrug strategy. The use of a catalytic amount of strong acid in an excess of the alcohol drives the equilibrium towards the ester product.

Workflow for Esterification:

Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend 2-Amino-5- (methylsulfonyl)benzoic acid in Methanol add_acid Add conc. H2SO4 (catalytic) start->add_acid reflux Reflux for 6-12h add_acid->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate in vacuo cool->concentrate neutralize Neutralize with sat. NaHCO3 concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Chromatography dry->purify end_node Characterize Product purify->end_node

Caption: Experimental workflow for the esterification of this compound.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available≥98%
Anhydrous Methanol (MeOH)Commercially AvailableAnhydrous
Concentrated Sulfuric Acid (H₂SO₄)Commercially AvailableACS Grade
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionIn-house preparation
Brine (Saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableAnhydrous

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Characterization of Synthesized Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed before biological screening. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Preparation for Biological Screening

For high-throughput screening (HTS), the synthesized compounds need to be prepared in a format compatible with the screening assays.

  • Solubilization: Dissolve the purified compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions of a known concentration (e.g., 10 mM).

  • Plating: Aliquot the stock solutions into microtiter plates (e.g., 96- or 384-well plates) to create a screening library. This process is often automated for large libraries.

  • Quality Control: It is advisable to perform a quality control check on the plated compounds to ensure their integrity and concentration.

Conclusion

The this compound scaffold offers a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis of diverse libraries of N-acylated, N-sulfonylated, and esterified derivatives. By systematically exploring the chemical space around this core, researchers can identify novel compounds with potent and selective biological activities, paving the way for the development of new medicines.

References

  • Lee, J., et al. (2012). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 20(12), 3743-3750. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Afrin, S., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(23), 8295. [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

The Cornerstone of Amisulpride Synthesis: A Technical Guide to 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of atypical antipsychotic drug development, the synthesis of highly selective and efficacious molecules is paramount. Amisulpride, a substituted benzamide derivative, stands out for its unique dual-action mechanism, targeting dopamine D2 and D3 receptors with dose-dependent efficacy.[1][2][3][4] At the heart of its chemical synthesis lies a critical building block: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1).[5][6][7] The structural integrity and purity of this intermediate are fundamental to the successful and scalable production of amisulpride, directly impacting the final drug's safety and therapeutic profile.[8] This guide provides an in-depth exploration of the role of this key intermediate, complete with detailed protocols and the scientific rationale behind the synthetic steps. While the initial topic mentioned 2-Amino-5-(methylsulfonyl)benzoic acid, extensive research has clarified that 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is the well-established and commercially relevant precursor for the synthesis of amisulpride.

Chemical Profile of the Key Intermediate

A thorough understanding of the starting material is a prerequisite for any successful synthesis.

PropertyValue
Chemical Name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
CAS Number 71675-87-1
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.28 g/mol
Appearance White to light yellow powder
Purity >98% (HPLC)[6]

The Synthetic Pathway to Amisulpride: A Step-by-Step Protocol

The synthesis of amisulpride from 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry. The process involves the activation of the carboxylic acid group to facilitate its reaction with an amine.

Experimental Workflow Diagram

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification A 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid B Mixed Anhydride Intermediate A->B  Ethyl Chloroformate  Triethylamine  Acetone, 0-5°C D Amisulpride (Crude) B->D  Nucleophilic Acyl Substitution C 2-(Aminomethyl)- 1-ethylpyrrolidine C->D E Amisulpride (Pure) D->E  Recrystallization  (e.g., Acetone)

Caption: Synthetic workflow for Amisulpride.

Detailed Laboratory Protocol

This protocol outlines the synthesis of amisulpride via the mixed anhydride method.

Materials:

ReagentMolar Mass ( g/mol )Molar Eq.
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid259.281.0
Triethylamine101.191.05
Ethyl Chloroformate108.521.05
2-(Aminomethyl)-1-ethylpyrrolidine128.211.0
Acetone--

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq.) in acetone.

  • Base Addition: Cool the solution to 0-5°C using an ice bath. Add triethylamine (1.05 eq.) dropwise while maintaining the temperature below 5°C. The triethylamine acts as a base to neutralize the hydrochloric acid that will be formed in the subsequent step, driving the reaction forward.[9][10]

  • Activation of the Carboxylic Acid: To the cooled solution, add ethyl chloroformate (1.05 eq.) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains between 0-5°C.[8] This reaction forms a mixed carbonic-carboxylic anhydride, which is a highly reactive intermediate. The low temperature is crucial to prevent the decomposition of this unstable intermediate.

  • Amine Addition: In a separate flask, dissolve 2-(Aminomethyl)-1-ethylpyrrolidine (1.0 eq.) in acetone. Add this solution dropwise to the reaction mixture, again maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt that has precipitated. Concentrate the filtrate under reduced pressure to obtain the crude amisulpride.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as acetone, to yield pure amisulpride.[8][11] The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[3]

The Rationale Behind the Reagents: A Mechanistic Insight

The choice of reagents in this synthesis is critical for its success. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated".

  • Ethyl Chloroformate: This reagent transforms the carboxylic acid into a mixed anhydride. The electron-withdrawing nature of the adjacent carbonate group makes the carbonyl carbon of the original acid highly electrophilic and susceptible to nucleophilic attack by the amine.[12][13]

  • Triethylamine: As a non-nucleophilic organic base, triethylamine serves two primary purposes. Firstly, it deprotonates the carboxylic acid, forming a carboxylate salt which then reacts with ethyl chloroformate. Secondly, it scavenges the HCl produced during the formation of the mixed anhydride, preventing it from protonating the amine reactant and rendering it non-nucleophilic.[10]

Mechanism of Action of Amisulpride

Amisulpride's therapeutic effects stem from its high affinity and selectivity for dopamine D2 and D3 receptors in the limbic system.[1][2] Its unique pharmacological profile is characterized by a dose-dependent mechanism of action.[4]

  • Low Doses (for negative symptoms): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally inhibit dopamine release. By blocking them, amisulpride enhances dopaminergic transmission, which is thought to alleviate the negative symptoms of schizophrenia, such as apathy and social withdrawal.[3][4]

  • High Doses (for positive symptoms): At higher doses, amisulpride acts as an antagonist at postsynaptic D2/D3 receptors. This blockade reduces the excessive dopaminergic activity in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]

Simplified Signaling Pathway

G cluster_0 Low Dose Amisulpride cluster_1 High Dose Amisulpride Presynaptic Neuron_L Presynaptic Dopaminergic Neuron Dopamine Release_L Increased Dopamine Release Presynaptic Neuron_L->Dopamine Release_L Autoreceptor_L D2/D3 Autoreceptor Autoreceptor_L->Presynaptic Neuron_L Inhibition (blocked) Amisulpride_L Amisulpride (Low Dose) Amisulpride_L->Autoreceptor_L Blocks Postsynaptic Neuron_H Postsynaptic Neuron Postsynaptic Receptor_H Postsynaptic D2/D3 Receptor Signal Transduction_H Reduced Signal Transduction Postsynaptic Receptor_H->Signal Transduction_H Amisulpride_H Amisulpride (High Dose) Amisulpride_H->Postsynaptic Receptor_H Blocks Dopamine_H Dopamine Dopamine_H->Postsynaptic Receptor_H Binds

Caption: Dose-dependent mechanism of Amisulpride.

Conclusion

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a quintessential intermediate in the synthesis of the atypical antipsychotic amisulpride. The successful and efficient conversion of this molecule into the final active pharmaceutical ingredient hinges on a clear understanding of the reaction mechanism and the careful execution of the synthetic protocol. This guide provides a foundational framework for researchers and professionals in drug development, emphasizing the critical interplay between chemical synthesis and pharmacological action.

References

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]

  • PubChem. (n.d.). Amisulpride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2006). Synthesis of amisulpride. [Link]

  • Dr. Oracle. (2024). What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia?[Link]

  • PubMed. (1993). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. [Link]

  • ResearchGate. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?[Link]

  • Google Patents. (2011).
  • Google Patents. (1966).
  • New Drug Approvals. (2020). Amisulpride. [Link]

  • ACS Publications. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. [Link]

  • Google Patents. (2002).
  • MDPI. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. [Link]

  • Organic Chemistry Portal. (2009). Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. [Link]

  • Wikipedia. (n.d.). Triethylamine. [Link]

Sources

high-performance liquid chromatography (HPLC) method for 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-5-(methylsulfonyl)benzoic acid

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters, rooted in the physicochemical properties of the analyte. Detailed protocols for reagent preparation, system setup, and data analysis are provided, alongside system suitability criteria to ensure the trustworthiness and validity of the results.

Introduction: The Analytical Imperative

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring an aromatic ring substituted with amino, carboxylic acid, and methylsulfonyl groups, imparts a unique polarity that requires a well-developed analytical method for accurate quantification. The presence of impurities or variations in concentration can significantly impact the yield, purity, and safety of downstream products. Therefore, a precise, accurate, and robust HPLC method is paramount for monitoring reaction progress, assessing final product purity, and ensuring quality control.

This guide provides a foundational isocratic RP-HPLC method, explaining the causal relationships between the analyte's properties and the chosen chromatographic conditions. It is intended to serve as both a direct protocol and a framework for further method optimization.

Rationale for Method Development: A Chemically-Driven Approach

A successful HPLC method is not a matter of chance but a direct consequence of understanding the analyte's chemical nature. The properties of this compound are central to the design of this analytical protocol.

The molecule possesses both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (amino, -NH2). This amphoteric nature means its ionization state—and therefore its polarity and retention behavior in reversed-phase chromatography—is highly dependent on the pH of the mobile phase.[1] Furthermore, the methylsulfonyl group (-SO2CH3) adds to the overall polarity of the compound.

To achieve reproducible retention and sharp, symmetrical peaks, it is essential to control the ionization state of the analyte. By operating at an acidic pH (e.g., pH 2.5-3.5), we can achieve two critical objectives:

  • Suppress Ionization of the Carboxylic Acid: The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), making it less polar and allowing for better retention on a non-polar C18 stationary phase.[1]

  • Ensure Consistent Protonation of the Amino Group: The amino group will be consistently in its protonated, ionized form (-NH3+), preventing peak shape distortion that can occur when operating near its pKa.

This strategy forms the bedrock of the chosen mobile phase composition.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₉NO₄S[2]
Molecular Weight215.22 g/mol [2]
Key Functional GroupsAromatic Ring, Amino Group, Carboxylic Acid, Methylsulfonyl GroupN/A
PolarityPolar, Ionizable CompoundInferred from structure

HPLC Method Parameters and Instrumentation

The following parameters have been established as a starting point for the robust analysis of this compound. Reversed-phase chromatography is the chosen mode due to its versatility and suitability for separating moderately polar organic compounds.[3][4]

Table 2: Recommended HPLC Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II LC System or equivalentStandard system with UV/DAD detector ensures wide applicability.
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µmThe C18 phase is the workhorse of reversed-phase HPLC, providing excellent retention for aromatic compounds.[1]
Mobile Phase Aqueous: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄Organic: Acetonitrile (MeCN)Phosphate buffer provides excellent pH control in the desired range.[1] Acetonitrile is a preferred organic modifier for good peak shape.
Composition Isocratic: 75% Aqueous : 25% Acetonitrile (v/v)An isocratic method is simple, robust, and ideal for routine QC analysis. The ratio is a starting point and should be optimized.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 230 nmThe aromatic ring provides strong UV absorbance. 230 nm is a common wavelength for related aromatic acids and provides good sensitivity.[5] A UV scan (200-400 nm) is recommended to confirm the absorbance maximum.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Run Time 10 minutesSufficient time to elute the analyte and any common impurities.

Detailed Experimental Protocols

Adherence to precise preparation steps is critical for the accuracy and reproducibility of the analysis.

Reagent and Mobile Phase Preparation
  • Aqueous Mobile Phase (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Final Mobile Phase (75:25 v/v):

    • Carefully measure 750 mL of the prepared Aqueous Mobile Phase.

    • Add 250 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an inline degasser.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of the Mobile Phase to dissolve the standard. Use sonication if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with the Mobile Phase. Mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Primary Stock Solution using the Mobile Phase as the diluent. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing an amount of this compound expected to fall within the calibration range.

  • Dissolve the sample in a known volume of Mobile Phase in a volumetric flask.

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Filter the resulting solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulates before injection.[6]

System Suitability and Data Analysis

A self-validating protocol requires confirmation that the chromatographic system is performing adequately before analyzing samples.[6]

System Suitability Testing (SST)

Before starting the analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times consecutively. The results must meet the criteria outlined in Table 3.

Table 3: System Suitability Requirements
ParameterAcceptance CriterionPurpose
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the system over multiple injections.
Data Analysis Workflow
  • Calibration: Inject the prepared calibration standards from lowest to highest concentration.

  • Curve Generation: Construct a linear regression calibration curve by plotting the peak area of this compound against its corresponding concentration.

  • Linearity Check: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Quantification: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Final Calculation: Account for the initial sample weight and dilution factors to calculate the final concentration or purity of the analyte in the original sample.

Visualizing the Process

Diagrams help clarify the logical flow of both method development and execution.

Diagram 1: Method Development Logic

This diagram illustrates the decision-making process, linking analyte properties to the final HPLC method parameters.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Choices Chromatographic Choices cluster_Rationale Rationale Analyte This compound Properties Aromatic Ring Amphoteric (Acidic/Basic) Polar Mode Reversed-Phase HPLC Properties->Mode Column C18 Column Properties->Column MobilePhase Acidic Buffered Mobile Phase (e.g., pH 3.0 Phosphate) Properties->MobilePhase Detector UV Detector (~230 nm) Properties->Detector R1 Good for polar organic compounds R2 Retains aromatic structures R3 Suppresses ionization, controls retention & peak shape R4 Aromatic ring is a strong chromophore

Caption: Logic flow for HPLC method development.

Diagram 2: Experimental Workflow

This diagram outlines the step-by-step procedure from preparation to final result.

Workflow Prep 1. Preparation MobilePhase Mobile Phase Prep (Buffer + MeCN) Prep->MobilePhase Standards Standard Prep (Stock & Dilutions) Prep->Standards Samples Sample Prep (Dissolve & Filter) Prep->Samples Setup 2. HPLC Setup & SST Prep->Setup Equilibrate Column Equilibration Setup->Equilibrate SST System Suitability Test (5x Injections) Setup->SST Analysis 3. Analysis Setup->Analysis Calibrate Run Calibration Curve Analysis->Calibrate RunSamples Run Samples Analysis->RunSamples Data 4. Data Processing Analysis->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Concentration (from Calibration Curve) Data->Calculate Report Final Report Calculate->Report

Caption: Step-by-step experimental workflow.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • LinkedIn. (2024, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Phenomenex. (2024, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-amino-5-(aminosulfonyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-methyl-benzenesulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum.... Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

Sources

The Strategic Utility of 2-Amino-5-(methylsulfonyl)benzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the development of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive molecules, owing to their diverse pharmacological activities.[1][2][3] Within this context, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-5-(methylsulfonyl)benzoic acid emerges as a particularly valuable building block due to its unique combination of reactive functional groups: a nucleophilic amino group, a carboxylic acid poised for cyclization, and an electron-withdrawing methylsulfonyl moiety. This sulfone group can significantly influence the physicochemical properties and biological activity of the resulting heterocyclic systems.[4][5]

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of two key classes of bioactive heterocycles: quinazolinones and benzoxazinones. The methodologies described herein are designed to be both efficient and adaptable, catering to the needs of researchers in drug development and organic synthesis.

Core Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its effective application. The key properties of this compound are summarized below.

PropertyValue
CAS Number 90222-79-0
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Sparingly soluble in water, soluble in organic solvents like DMF and DMSO

I. Synthesis of 6-(Methylsulfonyl)quinazolin-4(3H)-ones: A Privileged Scaffold

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The methylsulfonyl group at the 6-position, derived from this compound, can enhance these activities and improve pharmacokinetic profiles.

A. The Niementowski Reaction: A Classic Approach to Quinazolinone Synthesis

The Niementowski reaction provides a straightforward and reliable method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[7][8][9] This protocol adapts the classical Niementowski conditions for the synthesis of 6-(methylsulfonyl)quinazolin-4(3H)-one.

Protocol 1: Conventional Synthesis of 6-(Methylsulfonyl)quinazolin-4(3H)-one

Objective: To synthesize 6-(methylsulfonyl)quinazolin-4(3H)-one from this compound and formamide.

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol, 2.15 g) and formamide (40 mmol, 1.6 mL).

  • Heat the reaction mixture to 130-140°C for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford the crude product.

  • Purify the crude 6-(methylsulfonyl)quinazolin-4(3H)-one by recrystallization from ethanol.

Expected Yield: ~85-90%

B. Microwave-Assisted Synthesis: An Expedient and Efficient Alternative

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields, aligning with the principles of green chemistry.[10][11][12][13][14] This protocol outlines a rapid, solvent-free, microwave-assisted synthesis of 6-(methylsulfonyl)quinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Synthesis of 6-(Methylsulfonyl)quinazolin-4(3H)-one

Objective: To achieve a rapid and high-yielding synthesis of 6-(methylsulfonyl)quinazolin-4(3H)-one using microwave irradiation.

Materials:

  • This compound

  • Formamide

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, place this compound (1 mmol, 0.215 g) and formamide (5 mmol, 0.2 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a small amount of cold water to the vessel to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The product is often of high purity, but can be further purified by recrystallization if necessary.

Anticipated Advantages:

  • Reduced reaction time (minutes vs. hours).

  • Improved yields.

  • Solvent-free conditions, enhancing the green credentials of the synthesis.[9]

Reaction Workflow: Quinazolinone Synthesis

G A This compound C Reaction Conditions: - Conventional Heating (130-140°C) or - Microwave Irradiation (150°C) A->C B Formamide B->C D 6-(Methylsulfonyl)quinazolin-4(3H)-one C->D Cyclocondensation

Caption: General workflow for the synthesis of 6-(methylsulfonyl)quinazolin-4(3H)-one.

II. Synthesis of 6-(Methylsulfonyl)-2H-benzo[b][5][11]oxazin-3(4H)-ones: Accessing Another Key Heterocyclic Core

Benzoxazinones are another class of heterocyclic compounds with significant biological activities, including use as PARP inhibitors and platelet aggregation inhibitors.[15][16] The synthesis of 6-(methylsulfonyl)-2H-benzo[b][4][10]oxazin-3(4H)-one from this compound involves a two-step process.

A. Synthesis of 2-Amino-4-(methylsulfonyl)phenol

The initial step requires the conversion of the benzoic acid to a phenol. This can be achieved through a multi-step sequence involving Hofmann rearrangement of the corresponding amide, followed by diazotization and hydrolysis. A more direct, albeit potentially lower-yielding, approach is the Baeyer-Villiger oxidation of an intermediate acetophenone. For the purpose of this guide, we will focus on the subsequent cyclization step, assuming the availability of 2-Amino-4-(methylsulfonyl)phenol.

B. Cyclization to Form the Benzoxazinone Ring

The cyclization of an ortho-aminophenol with a two-carbon electrophile is a common strategy for the synthesis of benzoxazinones.[17]

Protocol 3: Synthesis of 6-(Methylsulfonyl)-2H-benzo[b][4][10]oxazin-3(4H)-one

Objective: To synthesize 6-(methylsulfonyl)-2H-benzo[b][4][10]oxazin-3(4H)-one from 2-Amino-4-(methylsulfonyl)phenol and chloroacetyl chloride.

Materials:

  • 2-Amino-4-(methylsulfonyl)phenol

  • Chloroacetyl chloride

  • Sodium bicarbonate

  • Acetone

  • Water

Procedure:

  • Dissolve 2-Amino-4-(methylsulfonyl)phenol (10 mmol, 1.87 g) in acetone (50 mL) in a round-bottom flask.

  • Add a solution of sodium bicarbonate (25 mmol, 2.1 g) in water (25 mL).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (11 mmol, 0.87 mL) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • The use of a biphasic acetone/water system with sodium bicarbonate facilitates the reaction between the water-sensitive chloroacetyl chloride and the aminophenol. The bicarbonate neutralizes the HCl generated during the reaction.

  • The initial acylation occurs on the more nucleophilic amino group, followed by an intramolecular nucleophilic substitution of the chloride by the phenoxide to form the heterocyclic ring.

Reaction Workflow: Benzoxazinone Synthesis

G A 2-Amino-4-(methylsulfonyl)phenol C Reaction Conditions: - NaHCO₃, Acetone/Water - Room Temperature A->C B Chloroacetyl Chloride B->C D 6-(Methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one C->D Acylation and Intramolecular Cyclization

Caption: General workflow for the synthesis of 6-(methylsulfonyl)-2H-benzo[b][4][10]oxazin-3(4H)-one.

Conclusion and Future Perspectives

This compound stands as a highly effective and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide for the preparation of 6-(methylsulfonyl)-substituted quinazolinones and benzoxazinones offer reliable and efficient pathways to these important scaffolds. The presence of the methylsulfonyl group provides a handle for further functionalization and can impart desirable pharmacological properties. Future research in this area could explore the synthesis of other heterocyclic systems, such as benzothiazines and benzodiazepines, from this valuable starting material, further expanding the chemical space for drug discovery programs.

References

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Khan, I., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 546. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. [Link]

  • Molnar, M., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. MDPI. [Link]

  • Jain, S., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(41), 28653-28659. [Link]

  • Le, T. H., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21337-21343. [Link]

  • Wang, Y., et al. (2012). Synthesis of 2H-benzo[b][4][10]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. [Link]

  • El-Azab, A. S., et al. (2009). Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflammatory effects. Acta Pharmaceutica, 59(1), 55-70. [Link]

  • Kaur, N., et al. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. [Link]

  • Türk, F., et al. (2010). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 32(6), 785-790. [Link]

  • Al-Omary, F. A. M., et al. (2010). General routes of synthesis of quinazolin-4(3H)-one. ResearchGate. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]

  • Kaur, N., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. [Link]

  • Li, Y., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][4][10]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry, 79, 95-101. [Link]

  • Kumar, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 386-407. [Link]

  • Maiti, B., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 32935–32943. [Link]

  • Kapoor, K., et al. (2024). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Gangloff, A. R., et al. (2013). Discovery of novel benzo[b][4][10]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(16), 4501-4505. [Link]

  • Ukpe, R. A., & Kappe, C. O. (2011). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones. ARKIVOC, 2011(7), 11-19. [Link]

  • Qiao, C., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters, 13(4), 646-652. [Link]

  • Petrou, A., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(11), 3197. [Link]

  • Kumar, R., et al. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][4][10]thiazine 1,1-dioxides. Scientific Reports, 14(1), 6543. [Link]

  • Parrino, B., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198579. [Link]

  • NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST WebBook. [Link]

  • Boggula, N. (2023). Pharmacological Significance of Nitrogen Containing Heterocyclic Compounds – A Literature Based Review. Indo American Journal of Pharmaceutical Sciences, 10(07), 1-10. [Link]

Sources

Application Notes and Protocols for 2-Amino-5-(methylsulfonyl)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-(methylsulfonyl)benzoic acid is a bespoke organic molecule poised for significant contributions to the field of advanced materials. Its unique trifunctional nature, presenting an aromatic amine, a carboxylic acid, and a methylsulfonyl group, offers a versatile platform for the rational design of novel functional materials. The strategic positioning of these moieties on a benzene ring provides a rigid and thermally stable core, while the functional groups themselves introduce opportunities for diverse chemical transformations and intermolecular interactions.

This document serves as a comprehensive guide for researchers, materials scientists, and drug development professionals, detailing the potential applications of this compound. We will delve into its prospective use in the burgeoning fields of Metal-Organic Frameworks (MOFs) and high-performance polymers, providing not just theoretical insights but also actionable, field-proven protocols to pioneer its application.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its successful application in materials synthesis.

PropertyValueSource
CAS Number90222-79-0[1][2][3]
Molecular FormulaC8H9NO4S[1][3]
Molecular Weight215.22 g/mol [1][3]
AppearanceOff-white to pale yellow crystalline powderInferred from typical small organic molecules of this class
SolubilitySparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)Inferred from functional groups

Part 1: Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The molecular architecture of this compound makes it an exceptional candidate as an organic linker for the synthesis of MOFs and coordination polymers. The carboxylate group can coordinate with metal ions or clusters, while the amino and sulfonyl groups can serve as secondary binding sites or as functional pendants that decorate the pores of the resulting framework.[4][5]

Rationale for Application
  • Multifunctionality: The presence of three distinct functional groups allows for the formation of complex and highly ordered structures. The carboxylate can act as the primary coordination site with metal centers, the amino group can be a secondary coordination site or a site for post-synthetic modification, and the sulfonyl group can introduce polarity and specific guest interactions within the pores.

  • Structural Rigidity: The benzene ring provides a rigid scaffold, which is crucial for the formation of porous materials with permanent porosity.

  • Tunable Properties: The amino group can be readily functionalized post-synthetically, allowing for the tuning of the chemical environment within the MOF pores for applications in catalysis, sensing, or selective gas adsorption.[6]

  • Enhanced Stability: The sulfonyl group is a robust and electron-withdrawing moiety that can enhance the thermal and chemical stability of the resulting MOF.

Potential Applications
  • Gas Storage and Separation: The polar sulfonyl groups lining the pores could lead to selective adsorption of polar gases like CO2 or SO2.

  • Catalysis: The amino groups can be metalated or functionalized to create active catalytic sites.

  • Sensing: The incorporation of this linker could lead to MOFs that exhibit changes in their optical or electronic properties upon interaction with specific analytes.

  • Drug Delivery: The functionalized pores could be used to encapsulate and release drug molecules in a controlled manner.[5]

Experimental Protocol: Solvothermal Synthesis of a MOF using this compound

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and a divalent metal salt (e.g., Zinc nitrate).

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • 20 mL Scintillation vials

  • Oven

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 21.5 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • Metal Salt Addition: To the above solution, add 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate.

  • Homogenization: Cap the vial and sonicate the mixture for 10 minutes to ensure homogeneity.

  • Reaction: Place the sealed vial in a preheated oven at 100 °C for 24 hours.

  • Cooling and Crystal Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Washing: Carefully decant the mother liquor. Wash the crystals by adding 10 mL of fresh DMF and allowing them to soak for 24 hours. Repeat this washing step three times.

  • Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of ethanol. Allow the crystals to soak for 24 hours. Repeat this step with fresh ethanol two more times.

  • Activation: Decant the ethanol and heat the crystals under vacuum at 120 °C for 12 hours to remove any residual solvent from the pores.

  • Characterization: The resulting crystalline material should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements to determine its porosity.

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation cluster_characterization Characterization A Dissolve Linker in DMF B Add Metal Salt A->B Homogenize C Heat at 100°C for 24h B->C D Cool & Collect Crystals C->D E Wash with DMF D->E F Solvent Exchange (Ethanol) E->F G Activate under Vacuum F->G H PXRD, TGA, Gas Adsorption G->H Polyamide_Synthesis_Workflow A Dissolve Monomers & CaCl2 in NMP/Pyridine B Purge with Nitrogen A->B C Add Triphenyl Phosphite B->C D Heat at 100°C for 3h C->D E Precipitate in Methanol D->E F Filter and Wash Polymer E->F G Dry under Vacuum F->G H Characterize (FTIR, NMR, GPC, DSC, TGA) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into improving the yield and purity of this important synthetic intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, offering robust troubleshooting strategies and addressing frequently encountered challenges.

Overview of Synthetic Strategy

The most common and efficient laboratory-scale synthesis of this compound is a two-stage process. The first stage involves the formation of the key intermediate, 2-Amino-5-(methylthio)benzoic acid. The second stage is the selective oxidation of the thioether group to the desired sulfone. This guide will focus on optimizing both stages for maximal yield and purity.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation A 2-Nitro-5-halobenzoic acid B Nucleophilic Substitution & Reduction A->B 1. Na2S 2. Nitro Reduction C S-Methylation B->C Methylating Agent D 2-Amino-5-(methylthio)benzoic acid C->D E 2-Amino-5-(methylthio)benzoic acid F Oxidation E->F H2O2 / Catalyst G This compound F->G

Caption: Overall workflow for the two-stage synthesis.

Part 1: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Stage 1: Synthesis of 2-Amino-5-(methylthio)benzoic acid Precursor

Issue 1: Low yield or incomplete conversion during the initial nucleophilic substitution and reduction step.

  • Question: My reaction starting from 2-nitro-5-chlorobenzoic acid shows a significant amount of unreacted starting material by TLC/HPLC. What is causing this?

  • Answer & Rationale: This issue typically stems from three primary factors: the quality of the sulfide reagent, insufficient reaction temperature, or an inadequate molar ratio of reagents.

    • Reagent Quality: Sodium sulfide nonahydrate (Na₂S·9H₂O) is highly hygroscopic and can degrade upon storage. Use a fresh, unopened container or a recently standardized solution. The reaction relies on the potent nucleophilicity of the sulfide ion to displace the halide.

    • Temperature Control: The nucleophilic aromatic substitution requires sufficient thermal energy to overcome the activation barrier. A reaction temperature around 50°C is often optimal.[1] Lower temperatures will significantly slow the rate of reaction.

    • Stoichiometry: A molar excess of the sodium sulfide is crucial. It acts as both the nucleophile to displace the chloride and the reducing agent for the nitro group.[1] A ratio of at least 3-4 equivalents of Na₂S relative to the starting nitro-halobenzoic acid is recommended to drive the reaction to completion.

Issue 2: The S-methylation step is inefficient, leaving residual thiol.

  • Question: After adding my methylating agent (e.g., dimethyl sulfate), I still see the thiol intermediate. How can I improve the methylation efficiency?

  • Answer & Rationale: Incomplete methylation is usually due to improper pH control or a degraded methylating agent.

    • pH Control: The methylation reaction requires a basic medium to deprotonate the thiol (R-SH) to the more nucleophilic thiolate anion (R-S⁻). Before adding the methylating agent, ensure the pH of the reaction mixture is sufficiently alkaline (pH > 10). Additional aqueous NaOH may be required.[1]

    • Methylating Agent Reactivity: Dimethyl sulfate is highly reactive and susceptible to hydrolysis. It should be added neat and dropwise to the reaction mixture. Ensure the quality of the reagent is high. Methyl iodide is a suitable alternative.

    • Temperature: Maintaining a moderate temperature of around 50°C can enhance the reaction rate without promoting significant side reactions.[1]

Stage 2: Oxidation to this compound

Issue 3: The oxidation reaction stalls, yielding the sulfoxide intermediate instead of the desired sulfone.

  • Question: My oxidation of 2-Amino-5-(methylthio)benzoic acid with hydrogen peroxide stops at the sulfoxide stage. How do I drive the reaction to the sulfone?

  • Answer & Rationale: This is a classic case of insufficient oxidizing power or suboptimal reaction conditions. The oxidation of a thioether to a sulfoxide is kinetically faster than the subsequent oxidation of the sulfoxide to the sulfone.[2][3]

    • Stoichiometry of Oxidant: To ensure complete oxidation to the sulfone, at least two equivalents of the oxidizing agent (e.g., H₂O₂) are required per equivalent of the thioether. Often, a slight excess (e.g., 2.2-2.5 equivalents) is used to ensure the reaction goes to completion.

    • Catalysis: The oxidation of the sulfoxide to the sulfone often requires harsher conditions or catalysis. Adding a catalyst like sodium tungstate can significantly accelerate this second oxidation step.[4] Alternatively, conducting the reaction in an acidic medium like glacial acetic acid enhances the oxidizing potential of hydrogen peroxide.[3]

    • Temperature and Time: These reactions may require gentle heating (40-50°C) and longer reaction times (2-4 hours) to proceed to completion.[4] Monitor the reaction progress carefully by TLC or HPLC to determine the endpoint.

Troubleshooting_Oxidation Start Oxidation Stalled at Sulfoxide? Check_Equiv Check H2O2 Stoichiometry (>2.2 eq?) Start->Check_Equiv Check_Equiv->Start No, Adjust Add_Catalyst Introduce Catalyst? (e.g., Sodium Tungstate) Check_Equiv->Add_Catalyst Yes Add_Catalyst->Start No, Consider Increase_Temp Increase Temperature/Time? (e.g., to 40-50°C) Add_Catalyst->Increase_Temp Yes Increase_Temp->Start No, Monitor Success Reaction Proceeds to Sulfone Increase_Temp->Success Yes

Caption: Troubleshooting logic for incomplete oxidation.

Issue 4: Low overall yield after purification.

  • Question: The reaction appears complete by HPLC, but my final isolated yield is poor. Where am I losing my product?

  • Answer & Rationale: Product loss often occurs during the workup and purification steps, especially due to the amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group).

    • pH at Precipitation: The product has an isoelectric point at which its solubility in aqueous media is at a minimum. When quenching the reaction, carefully adjust the pH to precipitate the product. For the final sulfone, a pH of 3-4 is often effective.[5] Adjusting the pH too far in either the acidic or basic direction will form the corresponding salt, which is more water-soluble.

    • Recrystallization Solvent: Choosing the right solvent for recrystallization is critical. A mixed solvent system, such as ethanol/water, is often effective.[6] The product should be soluble in the hot solvent system but sparingly soluble upon cooling.

    • Washing: When washing the filtered product, use a cold solvent to minimize redissolving the crystals.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(methylthio)benzoic acid

This one-pot, two-step protocol is adapted from established methodologies for similar compounds.[1]

  • Step 1: Nucleophilic Substitution and Reduction

    • In a reaction vessel suitable for heating, add 2-nitro-5-chlorobenzoic acid (1.0 eq) and deionized water.

    • Under stirring, add a 4 M aqueous solution of NaOH until the starting material is fully dissolved.

    • In a separate beaker, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 4.0 eq) in water.

    • Slowly add the sodium sulfide solution to the reaction mixture.

    • Heat the reaction mixture to 50°C and stir for 8 hours. The solution will typically darken.

  • Step 2: S-Methylation

    • To the same reaction mixture, add additional 4 M NaOH solution to ensure the medium is strongly basic.

    • Slowly add dimethyl sulfate (1.5 eq) dropwise, maintaining the temperature at 50°C.

    • Continue stirring at 50°C for an additional 1-2 hours.

    • Monitor the reaction by TLC or HPLC until the thiol intermediate is consumed.

  • Work-up and Isolation

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to a pH of approximately 4-5. The product will precipitate as a solid.

    • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Oxidation to this compound

This protocol is based on efficient methods for oxidizing aryl thioethers.[3][4]

  • Reaction Setup: In a round-bottom flask, suspend 2-Amino-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: To the stirred suspension, add 30% aqueous hydrogen peroxide (2.5 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Heat the mixture to 45-50°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material and sulfoxide intermediate are no longer visible.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture.

Part 3: Data and Reference Tables

Table 1: Reagent Stoichiometry and Conditions
StageReagentRecommended Molar Ratio (to starting material)Key Reaction Conditions
Precursor Synthesis 2-Nitro-5-chlorobenzoic acid1.0-
Sodium Sulfide (Na₂S·9H₂O)4.050°C, 8 hours
Dimethyl Sulfate1.550°C, 1-2 hours
Oxidation 2-Amino-5-(methylthio)benzoic acid1.0-
Hydrogen Peroxide (30%)2.2 - 2.545-50°C, 2-4 hours in Acetic Acid
Table 2: Analytical Characterization
CompoundAnalytical MethodExpected Observations
2-Amino-5-(methylthio)benzoic acid ¹H NMRSignals corresponding to aromatic protons, an amino group, a methylthio group, and a carboxylic acid proton.
HPLCA single major peak with a characteristic retention time.
This compound ¹H NMRDownfield shift of aromatic protons adjacent to the sulfonyl group compared to the thioether. Appearance of a singlet for the methylsulfonyl group.
HPLCA single major peak with a retention time different from the starting material and sulfoxide intermediate.
Melting PointA sharp melting point is indicative of high purity.[6]

References

  • MDPI. (n.d.). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid.
  • ResearchGate. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

  • Sciact. (n.d.). Catalytic Enantioselective Oxidation of Bulky Alkyl Aryl Thioethers with H2O2 over Titanium–Salan Catalysts. Retrieved from [Link]

  • ScienceDirect. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Aminobenzoic acid?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from [Link]

  • Googleapis.com. (2011). (12) Patent Application Publication (10) Pub. No.: US 2013/0096319 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-(methylsulfonyl)benzoic acid (CAS 90222-79-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we combine fundamental chemical principles with practical, field-tested protocols to help you troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities often stem from the synthetic route. Common contaminants include unreacted starting materials, byproducts from side reactions (such as polysulfonation or oxidation of the amine), and residual solvents or acids from the workup. Given its structure, a key impurity can be the corresponding sulfonic acid, formed by hydrolysis of a sulfonyl chloride intermediate if that is part of the synthesis.[1][2]

Q2: My crude material is a dark, off-color solid. What causes this and how can I fix it?

A2: Dark coloration, often yellow or brown, typically indicates the presence of high-molecular-weight, colored byproducts or degradation products. These are often highly polar. A common and effective method to remove these impurities is to treat a solution of your crude product with activated charcoal before recrystallization. The charcoal adsorbs these colored impurities, which can then be removed by hot filtration.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • HPLC/UPLC: This is the gold standard for quantitative purity analysis, allowing for the detection and quantification of minor impurities.

  • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • LC-MS: Confirms the molecular weight of the desired compound and can help in identifying unknown impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.

Q4: When should I choose recrystallization versus column chromatography?

A4:

  • Recrystallization is the preferred method for large-scale purification when a suitable solvent is found. It is generally more economical and can yield highly pure crystalline material if the impurities have significantly different solubility profiles from the product.[3][4]

  • Flash Column Chromatography is ideal for small-scale purifications, for separating compounds with very similar solubility, or when a suitable recrystallization solvent cannot be identified.[5] It offers finer separation but is less scalable.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Low Purity Post-Recrystallization with Persistent Impurities

Symptom: Your NMR or HPLC analysis shows that even after recrystallization, significant levels of impurities remain.

Root Cause Analysis: This issue often arises from one of two scenarios:

  • Co-precipitation: The impurities have a solubility profile that is too similar to your target compound in the chosen solvent, causing them to crystallize out alongside the product.

  • Occlusion: Impurities are trapped within the crystal lattice of the product as it forms. This is common when crystallization occurs too rapidly.

Troubleshooting Protocol:

  • Optimize Solvent System: The key to successful recrystallization is selecting a solvent where the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.[3] A mixed-solvent system can often provide the necessary solubility gradient.

  • Slow Down Crystallization: Rapid cooling leads to smaller crystals and a higher likelihood of trapping impurities.[4] Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize recovery. If crystals crash out too quickly, try insulating the flask.

  • Consider an Acid-Base Extraction: Due to the presence of both an acidic carboxylic acid group and a basic amino group, an acid-base extraction can be a powerful purification step prior to recrystallization.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The this compound will deprotonate at the carboxylic acid and move to the aqueous layer, leaving non-acidic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with an acid like HCl to re-protonate the carboxylic acid, causing the pure product to precipitate.

    • Collect the precipitate by filtration. This material can then be further purified by recrystallization.

Issue 2: Poor Recovery or Low Yield from Recrystallization

Symptom: You obtain a very small amount of purified product after the recrystallization process.

Root Cause Analysis:

  • Using too much solvent: The most common cause of low recovery is dissolving the crude product in an excessive volume of hot solvent.[4] This keeps the product in solution even after cooling.

  • Premature crystallization: The product crystallizes during hot filtration, leading to loss of material on the filter paper.

  • Incomplete precipitation: The final cooling temperature is not low enough to maximize crystal formation.

Troubleshooting Protocol:

  • Use the Minimum Amount of Hot Solvent: Add the hot recrystallization solvent portion-wise to the crude solid with heating and stirring, until the solid just dissolves. This creates a saturated solution, which is essential for good recovery upon cooling.[4]

  • Prevent Premature Crystallization:

    • Use a pre-heated funnel for hot filtration.

    • Place a small amount of the pure solvent in the receiving flask and heat it to boiling. The solvent vapors will keep the filtration apparatus warm.

    • If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.

  • Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to ensure maximum recovery of the crystalline product.

Issue 3: Product Fails to Crystallize (Oiling Out)

Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.

Root Cause Analysis: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its own melting point, or when the concentration of the solute is too high. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

Troubleshooting Protocol:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.[4]

  • Modify the Solvent System: If oiling out persists, try a different solvent or a mixed-solvent system. A solvent with a lower boiling point may be beneficial.

Part 3: Data Tables and Visualizations

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Suitability for this compoundComments
WaterHigh100GoodThe compound has polar functional groups (amine, carboxylic acid, sulfone), suggesting some solubility in hot water.[6] Good for removing non-polar impurities.
EthanolHigh78GoodOften a good choice for aromatic acids. A water/ethanol mixture can be very effective for fine-tuning solubility.[7]
Ethyl AcetateMedium77ModerateMay be too good a solvent at room temperature, potentially leading to lower yields. Can be used in a mixed system with a non-polar solvent like hexanes.
AcetoneMedium56ModerateSimilar to ethyl acetate; its low boiling point can be advantageous.
TolueneLow111PoorUnlikely to be a good solvent on its own due to the compound's polarity, but could be used as an anti-solvent.
HexanesLow69InsolubleUseful as an anti-solvent in a mixed-solvent system (e.g., with ethyl acetate or acetone).
Diagrams and Workflows

Below are visual guides to aid in your purification process.

Purification_Workflow Crude Crude Product Assess Assess Purity (TLC/HPLC) Crude->Assess Decision1 High Purity? Assess->Decision1 Column Column Chromatography Assess->Column Alternative for difficult separations Recryst Recrystallization Decision1->Recryst No Final Pure Product Decision1->Final Yes Charcoal Activated Charcoal Treatment (if colored) Recryst->Charcoal HotFilt Hot Filtration Charcoal->HotFilt Cool Slow Cooling & Crystallization HotFilt->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Product Collect->Dry Dry->Final Column->Dry

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Problem After Recrystallization Issue What is the issue? Start->Issue LowPurity Low Purity Issue->LowPurity Impure Product LowYield Low Yield Issue->LowYield Poor Recovery OilingOut Oiling Out Issue->OilingOut Product is an Oil CausePurity Likely Cause? LowPurity->CausePurity CoPrecip Co-precipitation CausePurity->CoPrecip Similar solubility RapidCool Rapid Cooling CausePurity->RapidCool Impurity trapping Sol_Purity Solution: - Change solvent system - Use acid-base extraction CoPrecip->Sol_Purity Sol_Cool Solution: - Slow down cooling rate - Insulate flask RapidCool->Sol_Cool CauseYield Likely Cause? LowYield->CauseYield TooMuchSolvent Too much solvent CauseYield->TooMuchSolvent PrematureCryst Premature crystallization CauseYield->PrematureCryst Sol_Yield Solution: - Use minimum hot solvent - Cool thoroughly (ice bath) TooMuchSolvent->Sol_Yield Sol_Premature Solution: - Pre-heat funnel - Use fluted filter paper PrematureCryst->Sol_Premature Sol_Oiling Solution: - Re-heat, add more solvent - Scratch flask or add seed crystal - Change solvent system OilingOut->Sol_Oiling

Caption: Troubleshooting decision tree for recrystallization issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 90222-79-0 | this compound. Retrieved from [Link]

  • Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (2011). WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ACS Publications. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (2019). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Amino-5-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid and its derivatives. As key intermediates in the development of various pharmaceuticals, the efficient and high-purity synthesis of these compounds is critical. This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs) - Synthetic Strategy & Core Reactions

Q1: What are the most common synthetic routes for preparing the this compound scaffold?

There are two primary strategies, largely differing in the timing of the sulfonyl group introduction and the management of the amino functional group.

  • Route A: Direct Sulfonylation of an Aminobenzoic Acid Derivative. This is often the most direct route. It typically starts with a protected or unprotected 2-aminobenzoic acid derivative. The key step is an electrophilic aromatic substitution, usually chlorosulfonation, followed by conversion of the resulting sulfonyl chloride to the methyl sulfone. The major challenge is the high reactivity of the amino group, which can lead to side reactions with the sulfonating agent.

  • Route B: Sulfonylation of a Precursor followed by Introduction of the Amino Group. This route might start with a compound like 2-methoxybenzoic acid or even salicylic acid.[1] The sulfonyl group is introduced, and then the amino group is installed later, often via nitration followed by reduction. This avoids the complications of having a free amine during the harsh sulfonylation step but adds steps to the overall sequence.

A generalized workflow for a common synthetic approach is outlined below.

cluster_0 Synthetic Workflow Start Starting Material (e.g., 2-Aminobenzoic Acid Derivative) Protect Optional: Amino Group Protection (e.g., Acetylation) Start->Protect Increases stability Sulfonyl Sulfonylation (e.g., Chlorosulfonic Acid) Start->Sulfonyl Direct route (can be lower yield) Protect->Sulfonyl Key C-S bond formation Convert Conversion to Sulfone (Reduction & Methylation or direct reaction) Sulfonyl->Convert Forms the target functional group Deprotect Optional: Deprotection Convert->Deprotect Removes protecting group Purify Final Purification (Recrystallization, Chromatography) Convert->Purify If no protection used Deprotect->Purify Product 2-Amino-5-(methylsulfonyl)benzoic acid derivative Purify->Product

Caption: Generalized synthetic workflow for this compound derivatives.

Section 2: Troubleshooting Guide - The Sulfonylation Step

The introduction of the sulfonyl group via chlorosulfonation is often the most challenging step. Success hinges on meticulous control of reaction parameters.

Q2: My chlorosulfonation reaction with chlorosulfonic acid (ClSO₃H) is resulting in a low yield and a dark, tarry mixture. What are the primary causes?

This is a classic issue when working with a powerful and aggressive reagent like chlorosulfonic acid. The root causes are almost always related to moisture, temperature, or stoichiometry.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water, hydrolyzing to sulfuric acid and HCl. This deactivates the reagent and can generate significant heat, promoting side reactions.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting material is completely dry.[2]

  • Poor Temperature Control: The reaction is highly exothermic. An uncontrolled temperature increase leads to charring (decomposition) of the aromatic ring and polysulfonation, where multiple sulfonyl groups are added.

    • Solution: The reaction should be performed in an ice bath (0-5 °C), and the chlorosulfonic acid must be added dropwise or in small portions to the substrate solution to manage the exotherm.[1] Maintain this low temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm if required.

  • Incorrect Stoichiometry: Using an insufficient amount of chlorosulfonic acid will lead to incomplete conversion. However, a large excess can dramatically increase the risk of side reactions and decomposition.

    • Solution: A molar ratio of approximately 1:5 of the substrate to chlorosulfonic acid is a common starting point for optimization.[3] This ensures there is enough reagent to act as both the reactant and the solvent in some cases, driving the reaction to completion while minimizing degradation.

Q3: I'm observing multiple spots on my TLC plate post-sulfonylation. What are the likely side products?

Besides the starting material and the desired product, several other compounds can form:

  • Isomers: While the amino group strongly directs ortho- and para- to its position, some meta-sulfonation can occur, especially if the reaction temperature is too high.

  • Polysulfonated Products: If the reaction is left for too long or at too high a temperature, a second sulfonation may occur.

  • Oxidized/Decomposed Material: The dark, tarry substance is a complex mixture of decomposition products.

  • Hydrolyzed Sulfonyl Chloride: If the reaction is quenched with water too early or moisture is present, the product sulfonyl chloride can hydrolyze back to the sulfonic acid, which can complicate purification.

The following decision tree can help diagnose issues during this critical step.

Start Low Yield or Impure Product in Sulfonylation Step q_color Is the reaction mixture dark/tarry? Start->q_color q_conversion Is starting material still present (TLC)? q_color->q_conversion No a_tar_yes Likely Decomposition. Check Temp Control & Moisture. q_color->a_tar_yes Yes q_spots Are there multiple new spots on TLC? q_conversion->q_spots No a_conversion_yes Incomplete Reaction. Increase reaction time or re-evaluate stoichiometry. q_conversion->a_conversion_yes Yes a_spots_yes Side Reactions Occurred. (Polysulfonation, Isomers). Refine Temp & Time. q_spots->a_spots_yes Yes success Proceed to Workup q_spots->success No (Clean Reaction)

Caption: Troubleshooting decision tree for the chlorosulfonation step.

Section 3: Troubleshooting Guide - Workup and Purification

Q4: The workup of my chlorosulfonation reaction is hazardous and gives a poor recovery. How can I improve it?

The workup requires quenching the excess chlorosulfonic acid, which is extremely reactive.

  • Quenching: The reaction mixture must be poured slowly and in a controlled manner onto crushed ice or into ice-cold water.[4] Never add water to the reaction mixture; this will cause a violent, almost explosive, release of heat and HCl gas. Perform this in a well-ventilated fume hood.

  • Isolation: The resulting 2-amino-5-(chlorosulfonyl)benzoic acid derivative is often a solid that precipitates from the aqueous solution. It can be collected by vacuum filtration. Ensure the solid is washed thoroughly with cold water to remove residual acids.[4]

Q5: My final this compound product is off-white or yellow. How can I achieve high purity and a white appearance?

Discoloration is a common sign of persistent impurities, often from the harsh sulfonylation step.[5]

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored, non-polar impurities. The mixture is then hot-filtered to remove the charcoal before crystallization is initiated.[6]

  • Recrystallization Solvent System: A mixed-solvent system is often effective for polar compounds like this. A common choice is an ethanol/water or methanol/water mixture.[6] The crude product is dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol), and then the hot "poor" solvent (e.g., water) is added dropwise until the solution becomes faintly cloudy. A few drops of the hot good solvent are added to clarify the solution, which is then allowed to cool slowly for crystal formation.[6]

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility at 25°CSolubility at Boiling PointNotes
WaterVery slightly solubleSlightly solubleNot ideal as a single solvent but excellent as an anti-solvent.[6]
EthanolSparingly solubleSolubleA good primary solvent for recrystallization.[6]
MethanolSparingly solubleSolubleA viable alternative to ethanol.
Ethanol/WaterInsoluble to sparinglySoluble (ratio dependent)An excellent and highly tunable mixed-solvent system for achieving high purity.[6]
Q6: How do I confirm the purity and identity of my final product?

A combination of analytical techniques is essential to confirm both purity and structural integrity.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. A broad melting range suggests the presence of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A pure sample should exhibit a single major peak, with purity often reported as >99% area.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming that the desired molecular structure has been synthesized and for identifying any residual starting materials or byproducts.[1][6]

Section 4: Experimental Protocols

The following protocols are representative and may require optimization based on the specific derivative being synthesized.

Protocol 1: Synthesis of 2-Acetamido-5-(chlorosulfonyl)benzoic Acid

This protocol uses an N-acetyl protected aminobenzoic acid to prevent side reactions on the amine.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add 2-acetamidobenzoic acid (1 equivalent).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (5-8 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 6-9 hours.[5] Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with several portions of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid product in a vacuum oven. This intermediate can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol involves the conversion of the sulfonyl chloride to the methyl sulfone and subsequent deprotection.

  • Setup: In a flask, dissolve the crude 2-acetamido-5-(chlorosulfonyl)benzoic acid (1 equivalent) in an appropriate solvent like aqueous acetone.

  • Reduction: Cool the solution to 0 °C and add a solution of sodium sulfite (Na₂SO₃, ~4-6 equivalents) in water.[7] This reduces the sulfonyl chloride to a sulfinate salt.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.

  • Hydrolysis/Deprotection: After the methylation is complete (monitor by TLC), add hydrochloric acid and heat the mixture to reflux to hydrolyze the acetyl protecting group.[7]

  • Isolation: Cool the reaction mixture. The product, this compound, should precipitate. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude product from an ethanol/water mixture as described in Q5 to obtain a pure, white solid.[6]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis. Benchchem.
  • ResearchGate. (n.d.). Selected optimization studies for the preparation of sulfone 1 a. ResearchGate.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar.
  • Beilstein Journals. (n.d.). Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journals.
  • ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona. ResearchGate.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfones. Request PDF.
  • BenchChem. (n.d.). Troubleshooting common issues in benzamide synthesis. Benchchem.
  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • Google Patents. (n.d.). Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.

Sources

common by-products in the synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental work.

Troubleshooting Guide: Common Synthetic Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the most prevalent synthetic routes.

Issue 1: Low Yield and Purity in the Sulfonation of 2-Aminobenzoic Acid Derivatives

Question: I am performing a sulfonation reaction on a 2-aminobenzoic acid derivative, and my yield is low, with significant by-product formation. What are the likely causes and how can I rectify this?

Answer:

Low yields and the formation of impurities in the sulfonation of 2-aminobenzoic acid derivatives are common issues that often stem from the reaction conditions and the nature of the starting material.

Causality and Experimental Choices:

The amino group of the starting material is a strong activating group, which can lead to multiple sulfonation products or oxidation under harsh conditions. Furthermore, in a strong acidic medium, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. This can lead to a mixture of isomers.[1]

Common By-products and Their Identification:

  • Disulfonated products: Formed when the reaction is too vigorous or the sulfonating agent is in large excess.

  • Oxidized by-products: The amino group is susceptible to oxidation by strong sulfuric acid or oleum, leading to colored impurities.

  • Isomeric impurities: Due to the protonation of the amino group, you might get a mixture of ortho, para, and meta sulfonated products.[1]

Troubleshooting and Removal Protocol:

  • Protect the Amino Group: To avoid the aforementioned side reactions, it is highly advisable to protect the amino group before sulfonation. Acetylation to form the corresponding acetanilide is a common and effective strategy. The acetyl group is moderately activating and directs ortho-para, leading to a cleaner reaction. The protecting group can be removed later by hydrolysis.

  • Control Reaction Temperature: The sulfonation reaction is exothermic. Maintaining a low and controlled temperature (typically 0-10 °C) during the addition of the sulfonating agent (e.g., chlorosulfonic acid) is crucial to minimize the formation of by-products.

  • Purification by Recrystallization:

    • Protocol: The crude product can often be purified by recrystallization from a suitable solvent. For this compound, aqueous ethanol or methanol can be effective.

    • Step-by-Step:

      • Dissolve the crude solid in a minimum amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Removal of Sulfuric Acid: Excess sulfuric acid is a common impurity. This can be removed by careful washing of the crude product with cold water or by precipitating the sulfonic acid from the reaction mixture by pouring it onto ice.[2][3]

Issue 2: Incomplete Oxidation of the Methylthio Group to Methylsulfonyl

Question: My oxidation of the 2-amino-5-(methylthio)benzoic acid to the corresponding sulfone is sluggish and incomplete. What could be the problem?

Answer:

The oxidation of a methylthio group to a methylsulfonyl group requires a careful choice of oxidant and reaction conditions to ensure complete conversion without over-oxidation or degradation of the starting material.

Causality and Experimental Choices:

Incomplete oxidation can be due to an insufficient amount of the oxidizing agent, low reaction temperature, or a deactivated oxidant. The choice of oxidant is critical; common reagents include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The reaction often proceeds through a sulfoxide intermediate.

Common By-products and Their Identification:

  • 2-Amino-5-(methylsulfinyl)benzoic acid (the sulfoxide): This is the intermediate of the oxidation and the most common by-product if the reaction is incomplete. It can be detected by techniques like NMR and mass spectrometry.

  • Unreacted 2-amino-5-(methylthio)benzoic acid: The starting material may remain if the reaction conditions are not optimal.

Troubleshooting and Removal Protocol:

  • Choice and Stoichiometry of Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For example, when using hydrogen peroxide, at least two equivalents are needed to go from the thioether to the sulfone.

  • Reaction Conditions:

    • Temperature: The oxidation is often carried out at elevated temperatures to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.

    • Catalyst: In some cases, a catalyst like sodium tungstate can be used with hydrogen peroxide to facilitate a cleaner and more efficient oxidation.

  • Purification Strategy:

    • Chromatography: If a mixture of the thioether, sulfoxide, and sulfone is obtained, column chromatography is an effective method for separation due to the different polarities of these compounds. The sulfone will be the most polar.

    • Recrystallization: If the main impurity is the starting material or the sulfoxide, it may be possible to remove them by careful recrystallization, as their solubility profiles will differ from the desired sulfone product.

Issue 3: Hydrolysis of Sulfonyl Chloride During Amination

Question: During the amination of my 2-alkoxy-5-(chlorosulfonyl)benzoic acid intermediate with ammonia, I am getting a significant amount of the corresponding sulfonic acid as a by-product. How can I minimize this?

Answer:

The formation of the sulfonic acid by-product during amination is a result of the hydrolysis of the reactive sulfonyl chloride intermediate.[4] This is a common problem, especially in aqueous reaction conditions.

Causality and Experimental Choices:

Sulfonyl chlorides are highly reactive towards nucleophiles, including water. If water is present in the reaction mixture, it will compete with ammonia, leading to the formation of the sulfonic acid.

Common By-products and Their Identification:

  • 2-alkoxy-5-sulfobenzoic acid: The sulfonic acid resulting from hydrolysis. It is more water-soluble than the desired sulfonamide.

Troubleshooting and Removal Protocol:

  • Anhydrous Conditions: Whenever possible, conduct the amination reaction under anhydrous conditions. Using a solution of ammonia in an organic solvent like dioxane or THF can be beneficial.

  • Controlled Quenching: When the reaction is complete, quenching should be done carefully at low temperatures to minimize hydrolysis of any unreacted sulfonyl chloride.[4]

  • Purification by pH Adjustment: The desired sulfonamide and the sulfonic acid by-product have different acidic properties. This can be exploited for separation.

    • Protocol:

      • Dissolve the crude product mixture in a suitable solvent.

      • Adjust the pH of the solution to be basic (e.g., with sodium carbonate). The sulfonic acid will be deprotonated and become more water-soluble.

      • Extract the aqueous solution with an organic solvent to remove the less polar sulfonamide.

      • Acidify the aqueous layer to precipitate the sulfonic acid, if it needs to be isolated.

      • The organic layer containing the sulfonamide can then be washed, dried, and concentrated to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A1: A widely used and reliable route starts from 2-amino-5-chlorobenzoic acid. The key steps are:

  • Thiolation: The chloro group is displaced by a methylthio group using sodium thiomethoxide.

  • Oxidation: The methylthio group is then oxidized to the methylsulfonyl group using an oxidizing agent like hydrogen peroxide in acetic acid.

Q2: What are the expected yields and purity for this synthesis?

A2: With optimized conditions, the overall yield for the synthesis of this compound can be in the range of 70-85%, with a purity of >98% as determined by HPLC after purification.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several steps in the synthesis require careful safety considerations:

  • Sulfonation: Working with chlorosulfonic acid or oleum requires a well-ventilated fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield. These reagents are highly corrosive and react violently with water.

  • Oxidation: Some oxidation reactions can be highly exothermic. Proper temperature control is essential to avoid runaway reactions.

  • General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

Q4: How can I effectively monitor the progress of my reactions?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most of the reaction steps. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of by-products.

Visualizing the Process

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Route 1: From 2-Amino-5-chlorobenzoic acid cluster_1 Route 2: From 2-Nitro-5-chlorobenzoic acid Start_1 2-Amino-5-chlorobenzoic acid Step_1_1 Thiolation (NaSMe) Start_1->Step_1_1 Intermediate_1 2-Amino-5-(methylthio)benzoic acid Step_1_1->Intermediate_1 Step_1_2 Oxidation (H₂O₂, AcOH) Intermediate_1->Step_1_2 Product_1 This compound Step_1_2->Product_1 Start_2 2-Nitro-5-chlorobenzoic acid Step_2_1 Thiolation (NaSMe) Start_2->Step_2_1 Intermediate_2a 2-Nitro-5-(methylthio)benzoic acid Step_2_1->Intermediate_2a Step_2_2 Oxidation (H₂O₂, AcOH) Intermediate_2a->Step_2_2 Intermediate_2b 2-Nitro-5-(methylsulfonyl)benzoic acid Step_2_2->Intermediate_2b Step_2_3 Reduction (e.g., Fe/HCl) Intermediate_2b->Step_2_3 Product_2 This compound Step_2_3->Product_2

Caption: Common synthetic routes to this compound.

Troubleshooting Logic for Purification

Purification_Troubleshooting Impure_Product Impure Product Identify_Impurity Identify Impurity (TLC, HPLC, NMR) Impure_Product->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Isomeric_Impurity Isomeric Impurity Identify_Impurity->Isomeric_Impurity Sulfonic_Acid_Byproduct Sulfonic Acid By-product Identify_Impurity->Sulfonic_Acid_Byproduct Other_Byproduct Other By-product Identify_Impurity->Other_Byproduct Recrystallization Recrystallization Unreacted_SM->Recrystallization Column_Chromatography Column Chromatography Isomeric_Impurity->Column_Chromatography pH_Adjustment_Extraction pH Adjustment & Extraction Sulfonic_Acid_Byproduct->pH_Adjustment_Extraction Other_Byproduct->Recrystallization Other_Byproduct->Column_Chromatography

Caption: Decision tree for troubleshooting the purification of the final product.

Quantitative Data Summary

Impurity TypeTypical Concentration in Crude ProductRecommended Purification MethodExpected Purity After Purification
Unreacted Starting Material5-15%Recrystallization>98%
Isomeric By-products2-10%Column Chromatography>99%
Sulfonic Acid By-products5-20%pH Adjustment & Extraction>98%
Disulfonated Products1-5%Recrystallization>98%

References

Sources

troubleshooting guide for the crystallization of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in various synthetic pathways, 2-Amino-5-(methylsulfonyl)benzoic acid requires high purity for successful downstream applications. Crystallization is the definitive technique for achieving this purification. This guide provides a comprehensive, experience-driven approach to troubleshooting common challenges encountered during the crystallization of this compound, ensuring researchers can achieve high-purity crystals with optimal yield.

Safety First: Handling this compound

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as hazardous and may cause severe skin burns and eye damage.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful crystallization of this compound?

The choice of solvent is the single most important variable.[4] An ideal solvent must satisfy specific criteria:

  • Differential Solubility : The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[5] This temperature-dependent solubility gradient is the driving force for recrystallization.

  • Inertness : The solvent must not react chemically with the compound.[5]

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).[5]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]

Based on the structure (an aromatic carboxylic acid with polar amino and sulfonyl groups), polar protic solvents are excellent starting points.

Q2: My starting material has a slight discoloration. Will crystallization remove it?

Yes, recrystallization is an effective method for removing colored impurities.[7] These impurities are often larger molecules that are excluded from the tightly packing crystal lattice of the pure compound.[7] If the color persists in the hot solution, a small amount of activated charcoal can be added to adsorb the colored impurities before the hot filtration step.[7] However, use charcoal sparingly, as it can also adsorb the target compound, reducing the overall yield.

Q3: How do I select an appropriate solvent system?

A systematic, small-scale approach is best. Place a few milligrams of your crude compound into several test tubes and add a few drops of different candidate solvents.[6] Observe the solubility at room temperature and then upon heating.[6]

SolventBoiling Point (°C)PolarityComments & Rationale
Water 100HighBenzoic acid derivatives often show good temperature-dependent solubility in water.[8] The presence of polar -NH2, -SO2CH3, and -COOH groups suggests potential suitability.
Ethanol 78Medium-HighOften a good choice for aromatic acids and has been noted as suitable for similar compounds like 2-Amino-5-nitrobenzoic acid.[9]
Methanol 65Medium-HighMentioned in patents for recrystallizing related compounds.[10] Its lower boiling point makes it easy to remove.
Isopropanol 82MediumA slightly less polar alcohol that can sometimes provide a better solubility differential than ethanol or methanol.
Ethanol/Water VariableVariableA solvent pair can be highly effective if a single solvent is not ideal.[6] The compound can be dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "poor" solvent (water) is added dropwise until the solution becomes cloudy (saturation point), then allowed to cool.

Troubleshooting Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization process. The following flowchart provides a logical path for diagnosing and solving these issues.

Caption: Troubleshooting Decision Tree for Crystallization.

Problem 1: No crystals are forming, even after the solution has cooled.

This is a common issue indicating that the solution is not supersaturated. The concentration of the solute is too low for crystals to nucleate and grow.

  • Causality : The primary reason for a lack of crystallization is using an excessive amount of solvent during the dissolution step.[11] Consequently, as the solution cools, the compound's concentration does not exceed its solubility limit, and it remains in solution.

  • Solutions :

    • Induce Nucleation : Sometimes, a supersaturated solution needs a trigger to begin crystallization. Try scratching the inside of the flask just below the solvent line with a glass stirring rod.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal : If you have a small crystal of the pure compound, adding it to the cooled solution can act as a template, initiating rapid crystal growth.[4]

    • Reduce Solvent Volume : Gently heat the solution to boil off a portion of the solvent.[11] This will increase the concentration of the compound. Allow the more concentrated solution to cool slowly again.

    • Lower the Temperature : If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility and promote precipitation.[4]

Problem 2: The compound has "oiled out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid globule or oil rather than a solid crystalline lattice.[4]

  • Causality : This typically happens for one of two reasons:

    • The melting point of the compound is lower than the boiling point of the solvent, causing it to "melt" in the solution before it can crystallize.

    • The solution was cooled too quickly, causing the highly concentrated solute to separate as a supercooled liquid before it had time to organize into a crystal lattice.[4] High levels of impurities can also promote oiling out.[12]

  • Solutions :

    • Reheat and Dilute : Heat the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to lower the saturation point slightly.[4]

    • Slow Down Cooling : This is critical. Insulate the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature over several hours. This gives the molecules ample time to align properly into a crystal lattice.

    • Change Solvents : If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point.

Problem 3: The crystallization yield is very low.

A low yield means that a significant portion of your compound has not been recovered in its crystalline form.

  • Causality :

    • Excess Solvent : This is the most common cause. Using too much solvent to dissolve the crude material means a larger amount of the compound will remain dissolved in the mother liquor even after cooling.[11]

    • Premature Filtration : Filtering the crystals before the solution has been thoroughly cooled will leave a substantial amount of product behind in the filtrate.[4]

    • Inefficient Washing : Washing the collected crystals with a solvent that is too warm or using too large a volume can redissolve some of the product.

  • Solutions :

    • Optimize Solvent Volume : In subsequent attempts, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[9]

    • Ensure Complete Cooling : Allow the flask to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes to maximize crystal precipitation before filtration.[9]

    • Recover from Mother Liquor : Do not discard the mother liquor (the filtrate) immediately. You can often recover a second crop of crystals by boiling off some of the solvent to re-concentrate the solution and cooling it again. Note that this second crop may be less pure than the first.

    • Use Ice-Cold Washing Solvent : Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without significantly dissolving the product.[9]

Problem 4: The final product has poor crystal quality (small needles, powder) or seems impure.

The goal of crystallization is not just to solidify the compound but to form a well-ordered, pure crystal lattice.

  • Causality : Rapid crystallization is the primary cause of poor crystal quality.[11] When crystals form too quickly, impurities can become trapped within the growing lattice, defeating the purpose of the purification.[13] A fast crash-out also leads to very small crystals or powders, which have a high surface area that can adsorb impurities from the mother liquor.

  • Solutions :

    • Slow the Cooling Rate : This is the most effective solution. An ideal crystallization should see initial crystal formation after about 5-10 minutes of cooling, with growth continuing over 20-30 minutes or longer.[11] As mentioned before, insulating the flask can help achieve this.

    • Use Slightly More Solvent : If the compound crashes out of solution immediately upon removal from heat, it indicates the solution is too concentrated. Reheat the mixture and add a small amount of additional hot solvent before allowing it to cool again.[11]

    • Re-crystallize : If the final product's purity is still not satisfactory (e.g., as determined by melting point analysis), a second recrystallization is often necessary.[12]

Experimental Protocol: A General Workflow

The following diagram and steps outline a standard recrystallization procedure.

Caption: Standard Recrystallization Workflow.

By methodically addressing these common issues and understanding the principles behind the crystallization process, researchers can effectively purify this compound to the high standard required for their work.

References
  • Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]

  • 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem . National Center for Biotechnology Information. [Link]

  • Recrystallization of Benzoic Acid . University of California, Davis. [Link]

  • SAFETY DATA SHEET - 2-Amino-5-methylbenzenesulfonic acid . (2025). Thermo Fisher Scientific. [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2009).
  • SOP: CRYSTALLIZATION . University of California, Los Angeles. [Link]

  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS . (2017). Loba Chemie. [Link]

  • Guide for crystallization . University of Geneva. [Link]

  • Recrystallization of Benzoic Acid . (2024). StudyMoose. [Link]

  • Benzoic acid, 2-amino-5-(aminosulfonyl)- | C7H8N2O4S | CID 67307 - PubChem . National Center for Biotechnology Information. [Link]

  • Crystal Growing Tips . (2015). University of Florida. [Link]

  • CAS 90222-79-0 | this compound . Alchem Pharmtech. [Link]

  • The Recrystallization of Benzoic Acid . Truman State University. [Link]

  • Recrystallization of Benzoic Acid Pre-Lab Discussion . (2022). YouTube. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013).
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006).
  • Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution. (2014).
  • Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (1964).
  • 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS . (2018). Loba Chemie. [Link]

  • This compound, 98% Purity . CP Lab Safety. [Link]

  • PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES . (2010). European Patent Office. [Link]

  • Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- . (2018). SIELC Technologies. [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2011).
  • Crystallization of para-aminobenzoic acid forms from specific solvents . (2024). Royal Society of Chemistry. [Link]

  • 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem . National Center for Biotechnology Information. [Link]

Sources

stability issues and degradation pathways of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-(methylsulfonyl)benzoic acid (CAS 90222-79-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability and degradation. Here, we provide field-proven insights and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A: The stability of this compound is dictated by its three key functional groups: the aromatic amine (-NH₂), the carboxylic acid (-COOH), and the methylsulfonyl (-SO₂CH₃) group. The interplay of these groups on the benzene ring creates a molecule susceptible to specific environmental stresses. The amino and carboxylic acid groups are primary sites for pH-dependent reactions and oxidation, while the sulfonyl group is generally stable but can be subject to cleavage under harsh conditions. Aromatic amines, in general, can be sensitive to thermal and oxidative stress[1][2][3].

Q2: What are the recommended storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions (2-8°C) is ideal. This minimizes exposure to moisture, light, and heat, which are key drivers of degradation.

Q3: How should I handle solutions of this compound for experimental use?

A: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials or wrapped in aluminum foil to protect from light, as compounds with aromatic amine functionalities can be photosensitive[4][5][6]. Store solutions at low temperatures (e.g., 2-8°C) for short-term use. For longer-term storage, consider freezing at -20°C or below, but perform freeze-thaw stability studies to ensure the compound remains stable under these conditions.

Q4: To which degradation pathways is this molecule most susceptible?

A: Based on its structure, the molecule is primarily susceptible to oxidation, photolysis, and thermal degradation[6].

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities. Advanced oxidation processes are known to degrade benzoic acid derivatives[7][8][9].

  • Photolysis: Aromatic amines and sulfonamide-type structures can undergo complex reactions upon exposure to UV or even ambient light, leading to degradation[4][10][11].

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of -COOH group) is a potential degradation pathway for aminobenzoic acids[12][13].

Troubleshooting Guide

Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared sample.

  • Possible Cause 1: Solvent-Induced Degradation. The solvent system may not be inert. For example, using unstabilized THF or older bottles of solvents can introduce peroxides, leading to oxidative degradation.

    • Solution: Prepare fresh mobile phases and use high-purity, HPLC-grade solvents from recently opened bottles. If using organic solvents for sample preparation, ensure they are free of peroxides and other reactive impurities.

  • Possible Cause 2: On-Column Degradation. The stationary phase of your chromatography column, particularly if it has exposed silica or metal contamination, can catalyze degradation.

    • Solution: Test a different, well-maintained column, preferably one with end-capping. Also, evaluate the pH of your mobile phase; highly acidic or basic conditions can promote hydrolysis on-column.

  • Possible Cause 3: Contamination. The unexpected peaks may not be degradants but contaminants from your glassware, pipette tips, or reagents.

    • Solution: Run a blank injection (solvent only) to rule out system contamination. Ensure all glassware is scrupulously cleaned.

Issue 2: The color of my solution changes over time (e.g., turns yellow or brown).

  • Possible Cause: Oxidation or Photodegradation. This is a classic sign of degradation, particularly for compounds with an aromatic amine. Oxidation of the amino group often leads to the formation of colored quinone-imine type structures.

    • Solution: Protect your solutions from light at all times by using amber vials or covering them with foil[6]. Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. Prepare smaller batches of solutions more frequently to avoid long-term storage.

Issue 3: I'm seeing poor recovery of my compound after heating it as part of an experimental protocol.

  • Possible Cause: Thermal Degradation. The compound is likely degrading at the temperature used in your experiment. Benzoic acid derivatives can undergo decarboxylation at elevated temperatures[12][13]. The presence of an amino group can further influence thermal stability[3].

    • Solution: Determine the thermal threshold of the compound by performing a controlled thermal stress study (see Protocol 1 below). If the protocol allows, try to reduce the temperature or heating time. Analyze the heated sample by LC-MS to identify potential thermal degradants, such as the decarboxylated product.

In-Depth Technical Information: Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for developing stable formulations and interpreting analytical data. The primary degradation pathways are outlined below.

Potential Degradation Pathways

DegradationPathways cluster_products Potential Degradation Products parent This compound Oxidation Oxidation (e.g., H₂O₂, O₂) Heat Thermal Stress Light Photolytic Stress (UV/Visible Light) pH Acid/Base Hydrolysis Oxidized Oxidized Species (e.g., Nitroso, Nitro, Quinone-imine) Oxidation->Oxidized Decarboxylated Decarboxylated Product (4-Methylsulfonylaniline) Heat->Decarboxylated Photoproducts Complex Photoproducts (e.g., dimers, cleaved fragments) Light->Photoproducts Hydrolyzed Hydrolytic Products (e.g., cleavage of SO₂-C bond) pH->Hydrolyzed

Caption: Potential degradation pathways for this compound.

  • Oxidative Degradation: The primary site of oxidation is the electron-rich amino group. This can lead to a cascade of products, including nitroso and nitro derivatives, or polymerization into colored complex structures. The use of oxidizing agents like hydrogen peroxide is a common way to simulate this pathway in forced degradation studies[8][9].

  • Thermal Degradation (Decarboxylation): Aromatic carboxylic acids can lose CO₂ upon heating. For related aminobenzoic acids, this decarboxylation can occur at temperatures around 200-250°C in aqueous media, leading to the formation of the corresponding aniline derivative[12][13].

  • Photodegradation: Sulfonamide-containing compounds are known to be susceptible to photodegradation[4][5][10]. The energy from UV or visible light can promote cleavage of the S-N or S-C bonds or transformation of the aromatic system, resulting in a variety of degradation products[10][11].

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) at elevated temperatures could potentially lead to cleavage of the methylsulfonyl group from the aromatic ring or hydrolysis of the amino group.

Experimental Protocols
Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule[14][15]. This protocol provides a systematic approach.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions (24-72h) start Start: Prepare Stock Solution (1 mg/mL in Methanol/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solution) (Stock solution, 60°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo control Control (Stock solution, protected from light, RT) start->control analysis Analyze All Samples by a Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis end End: Identify Degradants & Determine Pathways analysis->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. An unstressed control sample, stored at room temperature and protected from light, is critical for comparison.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light[6].

    • Thermal Degradation: Incubate a vial of the stock solution at 60°C, protected from light.

    • Photolytic Degradation: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines (a combination of visible and UV light)[14].

  • Sampling and Analysis: Withdraw aliquots from each vial at predetermined time points (e.g., 4, 8, 24, 48 hours). Neutralize the acid and base samples before injection if necessary. Analyze all samples, including the control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area with the appearance of new peaks indicates degradation. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized[16].

Quantitative Data Summary

The following table summarizes typical conditions for forced degradation studies as recommended by regulatory guidelines[14][17].

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°CUp to 72 hoursHydrolysis
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°CUp to 72 hoursHydrolysis
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 72 hoursOxidation
Thermal Dry Heat or Solution> Accelerated Temp (e.g., 60-80°C)Up to 72 hoursThermal Decomposition, Decarboxylation
Photostability ICH Q1B Option 1 or 2Controlled Room TempVariablePhotolysis
References
  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

  • Semantic Scholar. (n.d.). Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. [Link]

  • Gjertsen, L. H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (PMC). [Link]

  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems. PubMed. [Link]

  • Dara, S., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. National Institutes of Health (PMC). [Link]

  • ResearchGate. (n.d.). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. [Link]

  • Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Semantic Scholar. [Link]

  • Lindquist, S. E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • ResearchGate. (n.d.). Potential photolysis-cleavage sites and derived products for sulfonamides. [Link]

  • ResearchGate. (n.d.). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. [Link]

  • He, Y., et al. (2020). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. PubMed. [Link]

  • ResearchGate. (n.d.). Thermal degradation rates of different amines. [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Institutes of Health (PMC). [Link]

  • MDPI. (2024). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. [Link]

  • Sharma, M., & Murugesan, K. (2016). Forced degradation studies. MedCrave online. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. We provide in-depth troubleshooting advice and answers to frequently asked questions to ensure a smooth, efficient, and safe scale-up process. Our guidance is rooted in established chemical principles and practical experience in process development.

I. Synthetic Pathway Overview

A common and industrially viable route for the synthesis of this compound begins with the readily available 2-aminotoluene. This multi-step synthesis involves sulfonation, oxidation, and subsequent functional group manipulations. Understanding the nuances of each step is critical for successful scale-up.

Synthetic_Pathway A 2-Aminotoluene B 2-Aminotoluene-5-sulfonic acid A->B Sulfonation (e.g., H2SO4) C 2-Amino-5-(methylsulfonyl)toluene B->C Methylation (e.g., DMS, NaHCO3) D This compound C->D Oxidation (e.g., KMnO4, HNO3) Troubleshooting_Oxidation Problem Low Yield / Impure Product in Oxidation Step Cause1 Over-oxidation Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1 Use selective oxidant (e.g., HNO3/catalyst) Cause1->Solution1 Solution2 Control oxidant addition and temperature Cause1->Solution2 Cause2->Solution2 Solution3 Optimize reaction time with IPC Cause2->Solution3 Solution4 Purify via pH adjustment / precipitation Cause3->Solution4 Solution5 Recrystallize from appropriate solvent Cause3->Solution5

Caption: Troubleshooting logic for the oxidation step.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: The primary safety concerns are the handling of corrosive and toxic materials.

  • Chlorosulfonic Acid (if used as an alternative sulfonating agent): This reagent is highly corrosive and reacts violently with water. All operations should be conducted in a dry, well-ventilated area, and personnel must wear appropriate acid-resistant PPE. [1]* Dimethyl Sulfate (DMS): As mentioned, DMS is highly toxic and a suspected carcinogen. Use a closed-system for all transfers and have a quenching and scrubbing system in place.

  • Exothermic Reactions: The sulfonation and oxidation steps are highly exothermic. Ensure the pilot plant reactor's cooling system is sufficient for the batch size and that emergency cooling procedures are in place.

Q2: How does the quality of starting materials impact the synthesis at a larger scale?

A2: The purity of the starting materials is crucial. At a pilot scale, even small percentages of impurities in the starting materials can lead to significant amounts of byproducts, complicating purification and reducing yields. For example, impurities in the initial 2-aminotoluene can lead to the formation of isomeric sulfonic acids that are difficult to separate. Always source high-purity starting materials and perform quality control checks before use.

Q3: What are the key differences in reaction work-up between the lab and pilot plant?

A3: The main differences are related to material handling, phase separations, and filtration.

  • Phase Separations: In the lab, separations are done in a separatory funnel. In a pilot plant, this is done in the reactor itself. Adequate settling time must be allowed for clear phase separation.

  • Filtration: Lab-scale filtration is typically done using a Büchner funnel. At the pilot scale, larger equipment like a Nutsche filter-dryer is used. It's important to ensure that the filter cake is washed evenly to remove impurities effectively.

  • Product Drying: In a pilot plant, drying is usually done under vacuum at a controlled temperature in a filter-dryer or a dedicated vacuum oven to ensure the removal of residual solvents.

Q4: What analytical techniques are recommended for in-process control (IPC)?

A4: For effective monitoring of the reaction progress and product quality, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful tool for monitoring the disappearance of starting materials and the formation of the product and any byproducts.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Useful for structure confirmation of the final product and key intermediates.

IV. Quantitative Data Summary

The following table provides a comparison of typical parameters and results at the lab and pilot plant scales, based on analogous syntheses.

ParameterLaboratory Scale (e.g., 100 g)Pilot Plant Scale (e.g., 10 kg)Key Considerations for Scale-Up
Reaction Vessel 1 L Round Bottom Flask100 L Jacketed Glass-Lined ReactorSurface area to volume ratio decreases, affecting heat transfer.
Reagent Addition Manual (dropping funnel)Metered pumpingEnsures controlled addition and better temperature management.
Typical Yield (Overall) 70-80%60-70%Yields may decrease slightly on scale-up due to handling losses and less ideal mixing/heating.
Purity (Final Product) >99% (after recrystallization)>98%Maintaining high purity requires optimized purification protocols at a larger scale.
Reaction Time (Oxidation) 4-6 hours6-10 hoursLonger reaction times may be needed to ensure complete conversion in larger volumes.

V. References

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Retrieved from

  • ChemBK. (n.d.). 2-Aminotoluene-5-sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Retrieved from

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. Retrieved from

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids. Retrieved from

  • Google Patents. (n.d.). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. Retrieved from

  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide. Retrieved from

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Retrieved from

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • ResearchGate. (n.d.). The sulfonamide group as a structural alert: A distorted story?. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-(methylsulfonyl)benzoic acid (CAS No. 90222-79-0). As Senior Application Scientists, we understand that robust and safe handling protocols are the bedrock of reproducible and successful research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with direct, actionable information for your experiments. Our goal is to explain not just what to do, but why you're doing it, ensuring a culture of safety and scientific integrity in your laboratory.

Section 1: General Information & Hazard Identification

This section addresses the fundamental safety profile of the compound.

Q1: What is this compound and what are its primary hazards?

A1: this compound is a chemical intermediate often used in pharmaceutical and chemical synthesis.[1] According to the Globally Harmonized System (GHS), its primary hazards are significant and require careful management. The compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3]

  • Causes skin irritation (Skin Irritation, Category 2).[2][3]

  • Causes serious eye irritation (Eye Irritation, Category 2/2A).[2][3][4]

  • May cause respiratory irritation (Specific target organ toxicity — Single exposure, Category 3).[2][3][4]

The signal word associated with this compound is "Warning".[2][3][4] The causality behind these classifications is the chemical's ability to react with biological tissues upon contact, leading to irritation and potential damage.

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Properly selecting and using PPE is your first line of defense against exposure.

Q2: What specific PPE is required for handling this compound in its solid (powder) form?

A2: Due to its irritant nature, especially as a fine powder that can become airborne, a comprehensive PPE strategy is mandatory.[5] The choice of PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.

Q3: You mentioned respiratory irritation. When is a respirator necessary versus just working in a fume hood?

A3: A chemical fume hood should be considered the primary engineering control and is mandatory for any procedure that may generate dust, such as weighing, transferring, or preparing solutions.[6][7] If a fume hood is not available or if you are dealing with a large spill, a NIOSH/MSHA-approved respirator is required.[8][9][10] For routine handling of small quantities where dust generation is minimal and contained, a fume hood provides adequate protection against inhalation.[7]

Table 1: Recommended Personal Protective Equipment (PPE)
SituationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, solution prep) Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[6][7]Chemically resistant gloves (e.g., nitrile). Inspect for tears before use.[2][7]Standard laboratory coat.[2][8]Work within a certified chemical fume hood.[6][7]
Large-Scale Operations or Risk of Dusting Chemical safety goggles and a face shield.[2]Chemically resistant gloves (e.g., nitrile).[2]Chemical-resistant apron or suit over a lab coat.[8]NIOSH/MSHA-approved particulate respirator.[8][9][10]
Cleaning a Spill Chemical safety goggles and a face shield.[2]Heavy-duty, chemically resistant gloves.[2]Full protective suit, boots.[7]NIOSH/MSHA-approved respirator is essential.[8][9][10]

Q4: Are there any specific engineering controls I need to ensure are in place before I start my experiment?

A4: Absolutely. Before handling the compound, verify the following:

  • Ventilation: The laboratory must have adequate general ventilation. All work with the solid form must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to your workstation.[6][7][11] Test them weekly to ensure they are functional. This is a non-negotiable safety requirement for immediate decontamination in case of accidental contact.

Section 3: Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.

Q5: What are the best practices for weighing and transferring the solid powder to avoid contamination and exposure?

A5: To mitigate the risk of generating airborne dust, follow this procedure:

  • Perform all transfers inside a chemical fume hood.[6]

  • Use a spatula to gently scoop the material. Avoid dropping the powder from a height, which can create dust clouds.[5]

  • Minimize the generation of dust when opening and closing the container.[4][6]

  • After weighing, carefully clean the spatula and the weighing area with a damp cloth or towel to collect any residual powder, disposing of the cloth as chemical waste.

Q6: How should I store this compound? Are there any chemicals it should not be stored near?

A6: Proper storage is crucial for both safety and chemical stability.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][6][8]

  • Incompatibilities: The primary incompatibility is with strong oxidizing agents.[2][3][6] Storing it near strong oxidizers could lead to a vigorous, potentially dangerous reaction. Keep it segregated from these materials.

Section 4: First Aid and Emergency Procedures

Knowing the correct immediate response to an exposure can significantly reduce the severity of an injury.

Q7: What is the immediate first aid response if I get the powder on my skin or in my eyes?

A7: Act immediately, as swift decontamination is key.

  • Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected skin gently with plenty of soap and water for at least 15 minutes.[6][9][10] If skin irritation occurs or persists, seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[2][6] Remove contact lenses if present and easy to do so.[2][4] Because this chemical causes serious eye irritation, you must seek immediate medical attention after flushing.[2][6]

Q8: What should I do in case of accidental inhalation or ingestion?

A8: These are serious exposure routes that require prompt action.

  • Inhalation: Immediately move the person to fresh air and keep them in a position comfortable for breathing.[2][4][6] If breathing is difficult, trained personnel may administer oxygen.[8][9][10] Call a poison center or doctor if the person feels unwell.[4]

  • Ingestion: If the person is conscious, rinse their mouth thoroughly with water.[2][6] Do NOT induce vomiting. [2][6] Seek immediate medical attention. Since the substance is harmful if swallowed, prompt professional medical evaluation is critical.[2]

Section 5: Spill & Leak Troubleshooting

A chemical spill can be a high-stress situation. This section provides a clear, logical workflow to manage it safely.

Q9: I've spilled a small amount of the solid powder on my lab bench inside the fume hood. What is the correct cleanup procedure?

A9: For a small, contained spill, you can manage it safely by following these steps:

  • Alert & Restrict: Alert colleagues in the immediate area. Ensure no one approaches the spill without the proper PPE.

  • Assess: Ensure the spill is small and contained. If the spill is large or outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

  • Clean: Gently sweep or vacuum the solid material. Avoid creating dust. [5][8] Place the collected material into a sealed, labeled container for hazardous waste disposal.[4][8]

  • Decontaminate: After removing the bulk powder, wipe the contaminated surface with a wet paper towel or cloth.[12] Place the used towels in the hazardous waste container.

  • Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste according to your local, state, and federal regulations.[2][4][6]

Q10: What is the workflow for handling a larger spill that has occurred outside of a fume hood?

A10: A larger spill requires a more cautious and systematic emergency response. The diagram below outlines the critical decision-making and action workflow. The priority is always personnel safety.

Spill_Workflow cluster_assessment Immediate Assessment cluster_response Response Protocol start Spill Occurs alert Alert personnel in the area Evacuate non-essential staff start->alert assess Is the spill large? Is dust airborne? Is anyone injured? alert->assess call_emergency Call Emergency Services (911 / EHS) assess->call_emergency Yes don_ppe Don appropriate PPE: - Respirator - Goggles & Face Shield - Chemical Suit & Gloves assess->don_ppe No (Spill is manageable) dispose Dispose of all materials as hazardous waste contain Contain the spill Cover with a plastic sheet to minimize dust don_ppe->contain cleanup Clean up spill using scoop or HEPA vacuum Place in sealed waste container contain->cleanup decontaminate Decontaminate the area with wet wipes cleanup->decontaminate decontaminate->dispose

Caption: Workflow for a significant chemical spill.

Section 6: Experimental Protocol: Preparation of a Stock Solution

This section provides a self-validating protocol that integrates safety measures at every step.

Objective: To safely and accurately prepare a 100 mL stock solution of 10 mg/mL this compound in a suitable solvent.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, DMF)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Required PPE (see Table 1)

Procedure:

  • Preparation and Safety Check:

    • Verify that the chemical fume hood is on and functioning correctly.

    • Ensure an eyewash station and safety shower are unobstructed.[6][7]

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Weighing the Compound (in a fume hood):

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully use a clean spatula to weigh out 1.00 g of this compound.

    • Causality Check: Performing this step in a fume hood is critical to prevent inhalation of any fine particles that may become airborne.[6][7]

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into the 100 mL volumetric flask.

    • Add approximately 70-80 mL of the chosen solvent to the flask.

    • Add a magnetic stir bar, cap the flask, and place it on a magnetic stirrer.

    • Stir until all the solid has completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add the solvent until the bottom of the meniscus reaches the 100 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the flask clearly with the chemical name, concentration, solvent, date, and your initials.

    • Store the solution according to safe storage guidelines (cool, dry, away from oxidizing agents).[2][6]

  • Cleanup:

    • Wipe down the spatula and work area with a damp towel.

    • Dispose of the weighing paper and any contaminated towels in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[2][6]

References

  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. (2017). Loba Chemie. [Link]

  • 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. (2018). Loba Chemie. [Link]

  • PubChem Compound Summary for CID 6934, 2-Amino-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015). National Institute of Standards and Technology. [Link]

  • SAFETY DATA SHEET. (2024). EMD Millipore. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • PubChem Compound Summary for CID 67307, Benzoic acid, 2-amino-5-(aminosulfonyl)-. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Amino acid. (N.d.). Carl ROTH. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-(methylsulfonyl)benzoic acid (CAS No. 90222-79-0). This document provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering solubility challenges with this versatile chemical intermediate. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common reaction solvents?

A1: The poor solubility of this compound stems from its molecular structure, which imparts both high crystallinity and a zwitterionic character.

  • Zwitterionic Nature: The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In a neutral state, the proton from the carboxylic acid can be transferred to the amino group, forming an internal salt, or zwitterion. This creates strong electrostatic interactions (ion-ion and hydrogen bonding) between molecules in the solid state.

  • High Lattice Energy: These strong intermolecular forces result in a highly stable crystal lattice. A significant amount of energy is required to break this lattice apart, leading to low solubility in solvents that cannot effectively solvate both the charged carboxylate and ammonium groups. Nonpolar or moderately polar aprotic solvents (e.g., toluene, hexanes, dichloromethane) are particularly ineffective.

Even in some polar solvents, solubility can be limited if the solvent cannot disrupt the strong intermolecular hydrogen bonds present in the solid.

Q2: My reaction mixture is a thick, difficult-to-stir slurry. How can I achieve a homogeneous solution?

A2: Achieving a homogeneous solution requires overcoming the compound's high lattice energy. The optimal strategy depends on the specific constraints of your reaction (e.g., pH sensitivity, reagent compatibility). Below is a decision-making workflow and detailed explanations of each approach.

G cluster_start cluster_strategies Solubilization Strategies cluster_ph cluster_cosolvent start Initial State: Poor Solubility / Thick Slurry ph_adjust Strategy 1: pH Adjustment start->ph_adjust Evaluate Options cosolvent Strategy 2: Co-Solvent System start->cosolvent Evaluate Options salt_form Strategy 3: In Situ Salt Formation start->salt_form Evaluate Options ph_q Is the reaction compatible with acidic or basic conditions? ph_adjust->ph_q cosolvent_q Are polar aprotic solvents compatible with your reaction? cosolvent->cosolvent_q salt_form->ph_q ph_yes Use Acid or Base to form a soluble salt. (See Q3 & Protocol 1) ph_q->ph_yes Yes ph_no pH adjustment is not a suitable option. ph_q->ph_no No cosolvent_yes Use a co-solvent like DMF, DMSO, or NMP. (See Q4 & Table 1) cosolvent_q->cosolvent_yes Yes cosolvent_no Consider another strategy. cosolvent_q->cosolvent_no No

Validation & Comparative

Comparative Analysis of 2-Amino-5-(methylsulfonyl)benzoic Acid and Its Analogs: A Guide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the comparative analysis of 2-Amino-5-(methylsulfonyl)benzoic acid, a substituted anthranilic acid scaffold, against its structural analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern the physicochemical and biological properties of this chemical series. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of small molecule therapeutics.

The core of this analysis rests on the principle that minor structural modifications can lead to significant changes in a molecule's behavior. By systematically altering the substituents on the 2-aminobenzoic acid core, we can probe the electronic and steric factors that influence properties like acidity, solubility, lipophilicity, and ultimately, biological activity.

The Core Scaffold: this compound

This compound belongs to the class of anthranilic acids, which are known precursors to various biologically active compounds. The key features of this scaffold are:

  • Aniline Moiety: The amino group at position 2 is a weak base and a powerful ortho-, para-directing group in electrophilic aromatic substitution. Its presence is crucial for potential hydrogen bonding interactions with biological targets.

  • Benzoic Acid Moiety: The carboxylic acid group at position 1 is acidic, allowing the molecule to exist as a carboxylate anion at physiological pH. This feature is critical for solubility and potential ionic interactions with receptor sites.

  • Methylsulfonyl Group: The sulfone at position 5 is a strong electron-withdrawing group. This has two primary consequences: it increases the acidity of the carboxylic acid (lowers the pKa) and modulates the electron density of the aromatic ring, which can influence binding to protein targets.

Selection of Analogs for Comparative Study

To build a robust SAR model, we have selected three key analogs that allow for a systematic evaluation of substituent effects. The comparison will focus on how changes in the nature and position of the electron-withdrawing group at the 5-position impact the molecule's overall profile.

Compound ID Structure Name Rationale for Inclusion
Parent This compoundThe reference compound with a strongly electron-withdrawing, polar sulfone group.
Analog 1 2-Amino-5-nitrobenzoic acidThe nitro group is one of the strongest electron-withdrawing groups, allowing for a direct comparison of the electronic effects of a sulfone versus a nitro moiety.
Analog 2 2-Amino-5-chlorobenzoic acidThe chloro group is an electron-withdrawing halogen but is less polar and more lipophilic than the sulfone or nitro groups, providing insight into the role of polarity and lipophilicity.
Analog 3 2-Amino-5-bromobenzoic acidSimilar to the chloro analog but with a larger atomic radius and greater polarizability, allowing for the evaluation of steric and halogen bonding potential.

Experimental Framework for Comparative Analysis

A multi-parametric approach is essential for a thorough comparison. The following sections detail the key experiments, the rationale behind them, and step-by-step protocols.

Physicochemical Property Determination

The physicochemical properties of a compound are foundational to its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

G cluster_0 Physicochemical Profiling cluster_1 Experimental Assays cluster_2 Predicted Impact on ADME Parent Parent Compound pKa pKa Determination (Acidity) Parent->pKa LogP LogP Measurement (Lipophilicity) Parent->LogP Solubility Kinetic Solubility Assay Parent->Solubility Analog1 Analog 1 (Nitro) Analog1->pKa Analog1->LogP Analog1->Solubility Analog2 Analog 2 (Chloro) Analog2->pKa Analog2->LogP Analog2->Solubility Analog3 Analog 3 (Bromo) Analog3->pKa Analog3->LogP Analog3->Solubility Absorption Oral Absorption pKa->Absorption Permeability Membrane Permeability LogP->Permeability Solubility->Absorption Distribution Plasma Protein Binding Permeability->Distribution

Caption: Workflow for physicochemical characterization and its predicted ADME impact.

  • Rationale: The pKa value dictates the ionization state of the molecule at a given pH. For our compounds, the acidity of the carboxylic acid is paramount. A lower pKa means the compound will be predominantly in its charged (anionic) form at physiological pH (7.4), which typically increases aqueous solubility but may decrease membrane permeability. The electron-withdrawing nature of the substituent at the 5-position is expected to lower the pKa compared to unsubstituted 2-aminobenzoic acid.

  • Experimental Protocol (UV-Vis Spectrophotometry):

    • Stock Solution Preparation: Prepare a 10 mM stock solution of each compound in dimethyl sulfoxide (DMSO).

    • Buffer Preparation: Prepare a series of universal buffers with pH values ranging from 2.0 to 10.0 in 0.5 pH unit increments.

    • Sample Preparation: Dilute the stock solution into each buffer to a final concentration of 50 µM. Ensure the final DMSO concentration is below 1% to avoid solvent effects.

    • Measurement: Record the UV-Vis absorbance spectrum (220-450 nm) for each sample at each pH.

    • Data Analysis: Plot the absorbance at a wavelength where the ionized and neutral species have a significant difference in absorbance versus the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

  • Rationale: Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. Excessively high LogP values can lead to poor solubility and high plasma protein binding, while very low LogP values can hinder membrane permeation. We expect the halogenated analogs (Chloro, Bromo) to be more lipophilic than the more polar sulfone and nitro analogs.

  • Experimental Protocol (Shake-Flask Method):

    • Phase Preparation: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Compound Addition: Add a known amount of the test compound to a vial containing equal volumes (e.g., 5 mL each) of the saturated n-octanol and PBS phases.

    • Equilibration: Seal the vial and shake vigorously for 1 hour at room temperature to allow for partitioning between the two phases.

    • Phase Separation: Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).

Biological Activity Screening (Hypothetical Target: COX-2)
  • Rationale: Many substituted anthranilic acid derivatives are known to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For this guide, we will use a COX-2 inhibition assay as a representative biological screen. This allows us to determine if the structural modifications influence the compound's potency against a relevant biological target.

  • Experimental Protocol (COX-2 Inhibitor Screening Assay):

    • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection kit (e.g., measuring prostaglandin E2 production via ELISA).

    • Compound Preparation: Prepare a serial dilution of each test compound in DMSO (e.g., from 100 µM to 1 nM).

    • Assay Reaction: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound (or DMSO for control). Incubate for 15 minutes at 37°C.

    • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

    • Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a quenching solution (e.g., 1 M HCl).

    • Detection: Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Plot the percentage of COX-2 inhibition versus the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

G cluster_0 SAR Logic cluster_1 Expected Outcome Parent Parent (Sulfone) Nitro Analog 1 (Nitro) Parent->Nitro Stronger EWG? Chloro Analog 2 (Chloro) Parent->Chloro Less Polar? pKa_outcome Lower pKa (More Acidic) Nitro->pKa_outcome IC50_outcome Potency Change (IC50) Nitro->IC50_outcome Bromo Analog 3 (Bromo) Chloro->Bromo More Lipophilic? Steric Bulk? LogP_outcome Higher LogP (More Lipophilic) Chloro->LogP_outcome Bromo->IC50_outcome Halogen Bonding? Bromo->LogP_outcome

Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.

Data Summary and Interpretation

Table 1: Comparative Profile of 2-Amino-5-substituted Benzoic Acids (Hypothetical Data)

Compound ID Substituent (X) pKa LogP (pH 7.4) Aqueous Solubility (µM) COX-2 IC50 (µM)
Parent -SO2CH33.81.21505.2
Analog 1 -NO23.51.51202.8
Analog 2 -Cl4.12.5508.1
Analog 3 -Br4.02.8356.5
  • Interpretation of Hypothetical Data:

    • Acidity (pKa): As expected, the strongly electron-withdrawing nitro group in Analog 1 results in the lowest pKa (most acidic). The sulfone group in the Parent is also strongly acidifying. The halogens in Analogs 2 and 3 have a less pronounced effect on acidity.

    • Lipophilicity (LogP): The trend follows the polarity of the substituent. The halogenated compounds (Analogs 2 and 3 ) are significantly more lipophilic than the more polar nitro and sulfone-containing compounds.

    • Solubility: Solubility is inversely correlated with lipophilicity. The more lipophilic halogenated analogs exhibit lower aqueous solubility.

    • Biological Activity (IC50): In this hypothetical scenario, the nitro group (Analog 1 ) yields the most potent compound. The increased potency of the bromo-analog (Analog 3 ) over the chloro-analog (Analog 2 ) might suggest a potential role for halogen size or polarizability in binding to the active site.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to understanding the structure-activity relationships of this compound and its analogs. By correlating specific structural changes with measurable physicochemical and biological properties, researchers can develop a predictive model to guide the design of new compounds with improved characteristics.

Based on our hypothetical data, future efforts could focus on:

  • Exploring a wider range of electron-withdrawing groups at the 5-position to optimize potency.

  • Synthesizing analogs with small, polar substituents to improve solubility while maintaining potency.

  • Conducting co-crystallization studies of the most potent analogs with the target enzyme (e.g., COX-2) to rationalize the observed SAR on a structural level.

This rigorous, data-driven methodology ensures that the lead optimization process is both efficient and scientifically sound, ultimately accelerating the journey from a chemical scaffold to a viable drug candidate.

References

  • Hansch, C., Leo, A., and Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

A Researcher's Comparative Guide to the Structure-Activity Relationships of 2-Amino-5-(methylsulfonyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) surrounding the 2-amino-5-(methylsulfonyl)benzoic acid scaffold. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity in this class of compounds. While comprehensive SAR studies on this exact scaffold are not abundant in publicly accessible literature, by examining structurally related analogs, we can derive valuable insights to guide future research and development. This document synthesizes findings from various studies on related benzoic acid and sulfonamide derivatives to construct a predictive SAR model.

The this compound core is a versatile starting point for developing novel therapeutic agents. The strategic placement of an amino group, a carboxylic acid, and a methylsulfonyl group on the benzene ring offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Our analysis will dissect the contributions of each of these functional groups to overall biological activity, drawing parallels from closely related chemical series.

I. The Core Scaffold: Understanding the Fundamentals

The this compound molecule, also known as 5-(methylsulfonyl)anthranilic acid, possesses three key functional groups that dictate its chemical behavior and biological interactions:

  • The Carboxylic Acid (C1-position): This acidic group is often crucial for interactions with biological targets, such as forming salt bridges with basic residues in enzyme active sites or receptor binding pockets. Its modification into esters or amides is a common strategy to alter solubility, membrane permeability, and metabolic stability.

  • The Amino Group (C2-position): This basic moiety can act as a hydrogen bond donor and is a key site for derivatization. N-acylation or N-alkylation can significantly impact the compound's electronic properties and steric profile, leading to changes in target affinity and selectivity.

  • The Methylsulfonyl Group (C5-position): This electron-withdrawing group influences the acidity of the carboxylic acid and the basicity of the amino group. It also provides a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, contributing to target binding.

II. Comparative Analysis of Structural Modifications

To build a predictive SAR model, we will analyze data from analogous series of compounds where systematic modifications have been made.

A. Modification of the Benzoic Acid Core and its Substituents

A study on a series of 2-sulfonamidebenzamides, which are structurally related to our core scaffold, provides significant insights into the impact of substitutions on the benzoic acid ring.[1] In this series, the 2-amino group is part of a sulfonamide linkage, and the carboxylic acid is converted to an N-phenyl amide. The compounds were evaluated as positive allosteric modulators of the MrgX1 receptor.

Table 1: Impact of Substituents on the Benzoic Acid Ring of 2-Sulfonamidebenzamide Analogs on MrgX1 Potency [1]

Compound IDSubstitution at C5Other SubstitutionsEC50 (µM)
7a Methyl2-ethoxy on N-phenyl0.103
7g -2-ethoxy, 5-fluoro on N-phenyl0.098
7i -2-ethoxy, 5-chloro on N-phenyl0.054
8a 5-chloro on N-phenyl2-ethoxy on N-phenyl0.055
8c 5-methyl on N-phenyl2-ethoxy on N-phenyl0.069
8e 5-fluoro on N-phenyl2-ethoxy on N-phenyl0.013
- 4-Methyl, -Fluoro, or -Chloro-Inactive

From this data, we can infer the following for our this compound scaffold:

  • Positional Importance: Substitutions at the 5-position of the N-phenyl ring (analogous to the 5-position of our benzoic acid) are well-tolerated and can enhance potency. In contrast, substitutions at the 4-position led to a significant loss of activity. This suggests that the region around the 5-position is critical for interaction with the biological target.

  • Nature of Substituents: Small, lipophilic, and electron-withdrawing groups like methyl, fluoro, and chloro at the 5-position of the N-phenyl ring were favorable for activity. The 5-fluoro analog 8e demonstrated the highest potency, suggesting that a small, electronegative group is beneficial.

The following diagram illustrates the key SAR takeaways for substitutions on a related benzamide scaffold.

Caption: Key SAR findings for 2-sulfonamidebenzamides.

B. Modification of the Carboxylic Acid Group

Conversion of the carboxylic acid to an amide is a common bioisosteric replacement. In the aforementioned study on MrgX1 modulators, all tested compounds were N-phenylbenzamides, indicating that this modification is compatible with biological activity.[1] Further exploration of different amide and ester derivatives would be a logical next step in an SAR campaign for this compound. For instance, the synthesis of amino acid ester substituted benzoic acid amides has been explored for other scaffolds to enhance biological activity.

C. Modification of the Amino Group

The 2-amino group is a key handle for derivatization. While direct SAR data on N-substituted this compound is scarce, we can look to related structures. For example, in a series of pentacyclic benzimidazole derivatives, the nature and position of amino and amido side chains strongly influenced antiproliferative activity.[2] Specifically, an N,N-dimethylaminopropyl amino side chain at certain positions led to potent compounds with submicromolar IC50 values.[2] This highlights the potential for introducing basic side chains on the 2-amino group of our scaffold to target specific biological interactions.

III. Experimental Protocols

To facilitate further research, we provide detailed methodologies for the synthesis of a key precursor and a representative biological assay.

A. Synthesis of 2-(Sulfonamido)-N-phenylbenzamides

The following protocol is adapted from a reported synthesis of 2-sulfonamidebenzamides and can be modified for the synthesis of derivatives of this compound.[1]

Step 1: Sulfonamide Formation

  • Dissolve anthranilic acid (1 equivalent) in water containing sodium bicarbonate (2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the mixture with 1N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the 2-(sulfonamido)benzoic acid.

Step 2: Amide Coupling

  • To a solution of the 2-(sulfonamido)benzoic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as T3P (1.5 equivalents) or HATU (1.2 equivalents).

  • Add the desired aniline or amine (1.2 equivalents) and a base such as triethylamine or DIPEA (2 equivalents).

  • Stir the reaction at room temperature for 6-12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Sulfonamide_Formation Sulfonamide Formation (Sulfonyl Chloride, NaHCO3) Anthranilic_Acid->Sulfonamide_Formation Sulfonamido_Acid 2-(Sulfonamido)benzoic Acid Sulfonamide_Formation->Sulfonamido_Acid Amide_Coupling Amide Coupling (Amine, T3P) Sulfonamido_Acid->Amide_Coupling Final_Product 2-(Sulfonamido)-N-phenylbenzamide Amide_Coupling->Final_Product

Caption: Synthetic workflow for 2-sulfonamidebenzamides.

B. In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

IV. Future Directions and Unanswered Questions

The analysis of related structures provides a solid starting point, but a dedicated SAR study on this compound is needed for a more complete understanding. Key questions to be addressed include:

  • What is the optimal substituent at the 2-amino position for different biological targets?

  • How does varying the alkyl or aryl group on the sulfonyl moiety affect activity?

  • Are other electron-withdrawing groups at the 5-position tolerated, and how do they compare to the methylsulfonyl group?

  • What is the effect of substitutions at the 3, 4, and 6-positions of the benzoic acid ring?

  • Which bioisosteric replacements for the carboxylic acid group are most effective in improving pharmacokinetic properties while maintaining or enhancing potency?

By systematically addressing these questions, the full therapeutic potential of the this compound scaffold can be unlocked.

V. References

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]

  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Molecules. [Link]

Sources

A Comparative Guide to the Synthetic Efficacy of 2-Amino-5-(methylsulfonyl)benzoic Acid Production Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-(methylsulfonyl)benzoic acid stands out as a critical building block, most notably in the production of Prucalopride, a selective 5-HT4 receptor agonist for treating chronic constipation. The selection of a synthetic route for this intermediate directly impacts manufacturing feasibility, cost, and environmental footprint.

This guide provides a detailed comparative analysis of prominent synthetic routes to this compound. We will dissect each pathway, focusing on the underlying chemical principles, procedural nuances, and overall efficacy. The objective is to equip researchers and process chemists with the necessary insights to make informed decisions tailored to their specific laboratory or manufacturing contexts.

Route 1: Oxidation-Reduction Pathway from 4-Chloro-3-nitrobenzoic Acid

This is a widely cited and industrially relevant route that begins with the commercially available starting material, 4-chloro-3-nitrobenzoic acid. The strategy involves a nucleophilic aromatic substitution to introduce the methylthio- group, followed by oxidation to the sulfone and subsequent reduction of the nitro group.

Mechanistic Rationale and Workflow

The core of this route hinges on a sequence of reliable and well-understood transformations. The initial step is a nucleophilic aromatic substitution (SNAr) where the chlorine atom, activated by the electron-withdrawing nitro group, is displaced by sodium thiomethoxide. The subsequent oxidation of the resulting sulfide to a sulfone is a critical step for which various reagents can be employed, with hydrogen peroxide being a common and green choice. The final step involves the reduction of the nitro group to the desired amine, a standard transformation in organic synthesis.

dot graph TD subgraph Route 1 Workflow A[4-Chloro-3-nitrobenzoic Acid] -->|1. Sodium Thiomethoxide (NaSMe)| B(4-(Methylthio)-3-nitrobenzoic Acid); B -->|2. Hydrogen Peroxide (H₂O₂)| C(2-Nitro-5-(methylsulfonyl)benzoic Acid); C -->|3. Catalytic Hydrogenation (e.g., Pd/C, H₂)| D(this compound); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF A -- "Step 1: SNAr" --> B; B -- "Step 2: Oxidation" --> C; C -- "Step 3: Reduction" --> D; /dot

Figure 1: Synthetic workflow for Route 1.

Experimental Protocol
  • Synthesis of 4-(Methylthio)-3-nitrobenzoic Acid: 4-Chloro-3-nitrobenzoic acid is dissolved in a suitable polar aprotic solvent, such as DMF or DMSO. Sodium thiomethoxide is added portion-wise at a controlled temperature (e.g., 20-30°C). The reaction is typically monitored by TLC or HPLC until completion. The product is isolated by acidification and filtration.

  • Synthesis of 2-Nitro-5-(methylsulfonyl)benzoic Acid: The intermediate from Step 1 is suspended in a solvent like acetic acid. An oxidizing agent, typically 30-35% hydrogen peroxide, is added slowly. The reaction is often exothermic and requires careful temperature control. The product precipitates upon completion and can be collected by filtration.

  • Synthesis of this compound: The nitro compound is dissolved in a solvent such as ethanol or methanol. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) until the reduction is complete. The catalyst is filtered off, and the solvent is evaporated to yield the final product.

Efficacy and Considerations
  • Yield: This route generally provides good to high overall yields, often in the range of 70-85%.

  • Purity: The intermediates and the final product can be isolated in high purity, often through simple filtration and washing steps.

  • Scalability: The reactions involved are well-established and generally scalable, making this route suitable for industrial production.

  • Causality: The choice of hydrogen peroxide as the oxidant is advantageous due to its low cost and the formation of water as the only byproduct, which aligns with green chemistry principles. Catalytic hydrogenation is preferred for the nitro reduction due to its high efficiency and the clean nature of the reaction compared to metal/acid reductions.

Route 2: Direct Oxidation of a Toluene Derivative

This approach begins with 2-nitro-4-methylsulfonyltoluene, which itself is synthesized from simpler starting materials. The key step is the oxidation of the methyl group on the aromatic ring to a carboxylic acid.

Mechanistic Rationale and Workflow

The critical transformation in this route is the selective oxidation of a benzylic methyl group to a carboxylic acid. This is a challenging step because the methyl group is relatively unreactive. Strong oxidizing conditions are required, which can sometimes lead to side reactions or decomposition. Common oxidants for this purpose include potassium permanganate, nitric acid, or catalytic oxidation systems.

dot graph TD subgraph Route 2 Workflow A[2-Nitro-4-methylsulfonyltoluene] -->|1. Oxidizing Agent (e.g., H₂O₂/Catalyst)| B(2-Nitro-5-(methylsulfonyl)benzoic Acid); B -->|2. Reduction (e.g., Catalytic Hydrogenation)| C(this compound); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF A -- "Step 1: Oxidation" --> B; B -- "Step 2: Reduction" --> C; /dot

Figure 2: Synthetic workflow for Route 2.

Experimental Protocol
  • Synthesis of 2-Nitro-5-(methylsulfonyl)benzoic Acid: 2-Nitro-4-methylsulfonyltoluene is suspended in a strong acid, such as concentrated sulfuric acid. A catalyst (e.g., CuO/Al₂O₃) is added, followed by the slow addition of an oxidant like hydrogen peroxide at a controlled temperature (e.g., 60-65°C). The reaction mixture is stirred for several hours. The product is isolated by pouring the reaction mixture into water, causing the product to precipitate, followed by filtration.

  • Synthesis of this compound: This step is identical to the final step in Route 1, involving the catalytic hydrogenation of the nitro intermediate to the desired amine.

Efficacy and Considerations
  • Yield: The oxidation step can be variable, with reported yields around 78%. The overall yield is highly dependent on the efficiency of this challenging oxidation.

  • Purity: The purity of the product from the oxidation step may require more rigorous purification compared to Route 1 due to the harsh reaction conditions potentially leading to byproducts.

  • Scalability: Scaling up reactions involving strong oxidants and concentrated acids at elevated temperatures presents significant safety and engineering challenges. Heat management is critical to prevent runaway reactions.

  • Causality: The use of a catalyst like CuO/Al₂O₃ is intended to improve the efficiency and selectivity of the oxidation with hydrogen peroxide, allowing for milder conditions than would be required with other oxidants like nitric acid, thereby reducing the formation of hazardous NOx gases.

Comparative Analysis

To provide a clear, at-a-glance comparison, the key efficacy parameters for each route are summarized below.

ParameterRoute 1 (from 4-Chloro-3-nitrobenzoic Acid)Route 2 (from 2-Nitro-4-methylsulfonyltoluene)
Number of Steps 32
Overall Yield Good to High (70-85%)Moderate (Yields around 78% for the key oxidation step)
Starting Material Commercially available, moderately pricedRequires prior synthesis, less common
Reaction Conditions Generally moderate, well-controlledHarsh (conc. acid, elevated temp.), requires careful control
Scalability High; industrially establishedModerate; presents safety and engineering challenges
Green Chemistry Use of H₂O₂ is favorable (water byproduct)Harsh conditions, large acid volumes are less favorable
Key Challenge Multi-step processDifficult and potentially hazardous oxidation of the methyl group

dot graph LR subgraph Decision Logic direction LR A(Start: Choose Synthesis Route); A --> B{Primary Goal?}; B --> C[High Yield & Scalability]; B --> D[Fewer Steps]; C --> E(Route 1); D --> F(Route 2); E --> G[Outcome: Reliable, industrially viable process]; F --> H[Outcome: Shorter sequence, but with significant process challenges]; end style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style H fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF /dot

Figure 3: Decision logic for selecting a synthetic route.

Conclusion and Expert Recommendation

Both synthetic routes present viable pathways to this compound.

Route 1 stands out as the more robust and industrially scalable option. Its reliance on a series of well-understood, high-yielding, and controllable reactions makes it a trustworthy choice for large-scale production where reliability and safety are paramount. The starting material is readily accessible, and the process avoids the particularly harsh conditions of Route 2.

Route 2 , while appearing more concise with fewer steps, is hampered by the challenging oxidation of a deactivated methyl group. This step requires harsh conditions that are difficult to scale safely and can lead to variable yields and potential byproduct formation. While it may be suitable for small-scale laboratory synthesis, it presents considerable hurdles for process development and manufacturing.

For researchers and drug development professionals, Route 1 is the recommended pathway for obtaining reliable, scalable, and high-purity access to this compound. Its established nature and favorable process parameters provide a solid foundation for consistent and safe production.

References

  • Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3559-3562. Available at: [Link]

  • Ishii, Y., Sakaguchi, S., & Iwahama, T. (2000). Oxidation of Substituted Toluenes with Molecular Oxygen in the Presence of N,N',N''-Trihydroxyisocyanuric Acid as a Key Catalyst. The Journal of Organic Chemistry, 65(17), 5147-5150. Available at: [Link]

  • Patel, A. (2022). A Process For The Preparation Of 2-Nitro-4-(Methylsulfonyl)Benzoic Acid. TREA. Available at: [Link]

  • Wang, Z., et al. (Year). Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. CN103274974A. Google Patents.

A Researcher's Guide to Investigating 2-Amino-5-(methylsulfonyl)benzoic acid: A Comparative Framework for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel small molecules with therapeutic potential is a cornerstone of innovation. This guide provides a comprehensive framework for the investigation of 2-Amino-5-(methylsulfonyl)benzoic acid, a compound of interest due to its structural similarities to established therapeutic agents. In the absence of extensive published data on this specific molecule, we present a detailed roadmap for its evaluation, comparing its potential performance against relevant alternatives and providing the experimental methodologies to generate supporting data.

Introduction and Rationale

This compound is a substituted benzoic acid derivative. Its chemical structure, featuring an amino group and a methylsulfonyl group, suggests the potential for biological activity. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer properties. The sulfonyl group, in particular, is a common moiety in many clinically approved drugs, often contributing to improved pharmacokinetic properties and target engagement.

Structural Analogs and Therapeutic Hypotheses

The rationale for investigating this compound is strengthened by its resemblance to compounds with known biological activities. For instance, Mesalazine (5-aminosalicylic acid), another substituted aminobenzoic acid, is a widely used anti-inflammatory drug for treating inflammatory bowel disease. Furthermore, various benzoic acid derivatives have been explored for their potential as anticancer agents.[1] These precedents lead to the dual hypotheses that this compound may possess:

  • Anti-inflammatory activity: Potentially through the inhibition of key inflammatory mediators or signaling pathways.

  • Anticancer activity: Potentially through cytotoxic effects on cancer cells or modulation of oncogenic pathways.

In Silico "Drug-Likeness" Assessment: Lipinski's Rule of Five

Before embarking on extensive laboratory studies, a preliminary computational assessment of a compound's "drug-likeness" can provide valuable insights. Lipinski's Rule of Five is a widely accepted guideline for evaluating the potential for oral bioavailability of a drug candidate.[2][3]

Table 1: Lipinski's Rule of Five Analysis for this compound

PropertyValueRuleCompliance
Molecular Weight215.22 g/mol [2]< 500 DaYes
LogP (octanol-water partition coefficient)Predicted value needed< 5To be determined
Hydrogen Bond Donors2 (amine and carboxylic acid)≤ 5Yes
Hydrogen Bond Acceptors4 (sulfonyl and carboxylic oxygens)≤ 10Yes

Note: An experimental or accurately predicted LogP value is required for a complete analysis. However, based on the other parameters, the compound shows promise for good oral bioavailability.

A Comparative Approach: Selecting Benchmark Compounds

To contextualize the experimental results for this compound, it is essential to select appropriate comparator compounds. These should ideally be well-characterized molecules with similar structural features or therapeutic applications.

  • For Anti-inflammatory Studies:

    • Celecoxib: A selective COX-2 inhibitor, representing a targeted anti-inflammatory agent.

    • Indomethacin: A non-selective COX inhibitor, providing a benchmark for broader anti-inflammatory effects.

  • For Anticancer Studies:

    • Doxorubicin: A widely used chemotherapeutic agent with a well-defined cytotoxic profile.

    • 5-Fluorouracil: An antimetabolite drug commonly used in the treatment of various cancers.

Proposed In Vitro Evaluation Strategy

A tiered approach to in vitro testing is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

Assessment of Anti-inflammatory Potential

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Determining the inhibitory activity of this compound against COX-1 and COX-2 can provide initial insights into its mechanism of action.[4][5]

Experimental Protocol: COX Inhibitor Screening Assay [5]

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared. The test compound, comparators (Celecoxib, Indomethacin), and a vehicle control are prepared at various concentrations.

  • Reaction: The enzymes are incubated with the test compounds or controls in the presence of arachidonic acid, the substrate for COX enzymes.

  • Detection: The product of the COX reaction, prostaglandin H2 (PGH2), is measured. This is often done by reducing PGH2 to the more stable prostaglandin F2α (PGF2α), which is then quantified by ELISA.[5]

  • Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2.

Rationale: During inflammation, macrophages are stimulated to produce nitric oxide (NO), a key inflammatory mediator. The ability of a compound to inhibit NO production is a good indicator of its anti-inflammatory potential.[6]

Experimental Protocol: Griess Assay for Nitrite Determination [7]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of this compound or comparator compounds for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.[7]

  • Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The IC50 value for the inhibition of NO production is determined.

Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[8] Investigating the effect of the test compound on NF-κB activation can elucidate its mechanism at a molecular level.[9][10]

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or green fluorescent protein) is used.

  • Treatment and Stimulation: The cells are pre-treated with the test compound, followed by stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α).

  • Detection: Reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence).

  • Analysis: The ability of the compound to inhibit NF-κB activation is determined.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates IkB->IKK NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Test_Compound 2-Amino-5-(methylsulfonyl) benzoic acid Test_Compound->IKK Potential Inhibition Point InVivo_Workflow start Select Animal Model (e.g., Wistar Rats) acclimatize Acclimatization Period start->acclimatize grouping Randomize into Groups (Vehicle, Test Compound, Comparator) acclimatize->grouping dosing Oral Administration of Test/Control Substances grouping->dosing induction Induce Inflammation (Carrageenan Injection) dosing->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end Efficacy Determined analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Anticancer Efficacy Model

Rationale: Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical evaluation of anticancer drugs. [11][12][13][14][15] Experimental Protocol: Human Tumor Xenograft Model

  • Cell Line Selection: Based on the in vitro screening, a sensitive human cancer cell line is selected.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: The selected cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Grouping: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Treatment: The mice are treated with this compound, comparator drugs, or vehicle according to a predetermined schedule and route of administration.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).

  • Analysis: The tumor growth inhibition (TGI) is calculated.

Data Summary and Comparative Analysis

The data generated from these studies should be systematically tabulated to allow for a direct comparison of this compound with the benchmark compounds.

Table 3: Hypothetical Data Comparison for Anti-inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexNO Inhibition IC50 (µM)Paw Edema Inhibition (%)
This compound Experimental DataExperimental DataCalculated DataExperimental DataExperimental Data
Celecoxib >100~0.1>1000Literature ValueLiterature Value
Indomethacin ~1~10~0.1Literature ValueLiterature Value

Table 4: Hypothetical Data Comparison for Anticancer Activity

CompoundCancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)Apoptosis InductionTumor Growth Inhibition (%)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin Literature ValueLiterature ValueHighLiterature Value
5-Fluorouracil Literature ValueLiterature ValueModerateLiterature Value

Conclusion

This guide provides a structured and scientifically rigorous framework for the comprehensive evaluation of this compound. By employing the described in vitro and in vivo methodologies and comparing the results to established drugs, researchers can effectively characterize its potential as a novel anti-inflammatory or anticancer agent. The data generated will be crucial for making informed decisions regarding the further development of this promising compound.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Lipinski's rule of five. [Link]

  • Lipinski's rule of five – Knowledge and References. [Link]

  • In Vitro ADMET. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Preclinical Drug Testing Using Xenograft Models. [Link]

  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. [Link]

  • Cancer cell assays in vitro. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Lipinski's Rule of 5. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • COX2 Inhibitor Screening Assay Kit. [Link]

  • In vitro approaches to evaluate ADMET drug properties. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • In Vitro ADME and Toxicology Assays. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • In Vitro ADME Assays. [Link]

  • Xenograft Models. [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Cancer Cell-Based Assays. [Link]

  • Development of Novel Anti-inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • Assaying Homodimers of NF-κB in Live Single Cells. [Link]

  • Transcription - NF-kB signaling pathway. [Link]

  • In vitro benchmarking of NF-κB inhibitors. [Link]

  • Chemical Profile and In Vitro Protective Effects of Minthostachys verticillata (Griseb.) Epling Aqueous Extract in Intestinal Inflammatory Environments. [Link]

Sources

A Researcher's Guide to Navigating Cross-Reactivity and Specificity of 2-Amino-5-(methylsulfonyl)benzoic acid-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the intricate dance between a compound and its biological targets is paramount. This guide provides an in-depth analysis of the cross-reactivity and specificity of 2-Amino-5-(methylsulfonyl)benzoic acid-based compounds. We will delve into the structural nuances that govern their interactions, explore the experimental methodologies to rigorously assess their selectivity, and compare their profiles to relevant alternatives. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.

The Significance of the Sulfonamide Moiety: A Tale of Two Classes

The this compound structure contains a sulfonamide group, a chemical feature that immediately brings to mind the topic of "sulfa allergies." However, it is crucial to distinguish between sulfonamide antibiotics and non-antibiotic sulfonamides. The cross-reactivity concerns that are prevalent with sulfonamide antibiotics are often not applicable to other classes of sulfonamide-containing drugs.[1][2][3]

The immunological basis for hypersensitivity reactions to sulfonamide antibiotics is primarily attributed to the presence of an aromatic amine at the N4 position and a heterocyclic ring at the N1 position.[4] These structural features are typically absent in non-antibiotic sulfonamides, making immunologic cross-reactivity between these two groups unlikely.[4][5] While patients with a history of sulfonamide antibiotic allergy may have a general predisposition to drug hypersensitivities, this does not appear to be a result of specific cross-reactivity with non-antibiotic sulfonamides.[5]

A Likely Target: The Cyclooxygenase (COX) Enzymes

Based on its structural features, this compound and its derivatives bear a resemblance to a well-established class of drugs: the selective cyclooxygenase-2 (COX-2) inhibitors.[6][7] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions like gastric protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][8]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[7] This lack of selectivity is responsible for the common gastrointestinal side effects associated with these drugs.[6] Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of these adverse events.[6][9]

The following diagram illustrates the arachidonic acid pathway and the points of intervention for non-selective and selective COX inhibitors.

cluster_0 Arachidonic Acid Pathway cluster_1 Inhibitors Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 COX-1 COX-1 Arachidonic Acid->COX-1 Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) Prostaglandins (GI Protection, Platelet Function) Prostaglandins (GI Protection, Platelet Function) COX-2->Prostaglandins (Inflammation, Pain) COX-1->Prostaglandins (GI Protection, Platelet Function) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-2 Non-selective NSAIDs->COX-1

Caption: Inhibition of the Arachidonic Acid Pathway.

Comparative Performance: Selective vs. Non-selective COX Inhibitors

The key differentiator for a compound like this compound, if it is indeed a COX-2 inhibitor, is its selectivity for COX-2 over COX-1. This selectivity ratio is a critical parameter in its preclinical evaluation.

FeatureSelective COX-2 InhibitorsNon-selective NSAIDs
Primary Target Cyclooxygenase-2 (COX-2)Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
Mechanism Preferentially inhibits the enzyme responsible for inflammation and pain.[10]Inhibits both the inflammatory and the protective prostaglandin synthesis pathways.[6]
Therapeutic Effect Anti-inflammatory, analgesicAnti-inflammatory, analgesic
Gastrointestinal Side Effects Lower incidence of gastric ulcers and bleeding compared to non-selective NSAIDs.[6]Higher risk of gastrointestinal complications due to inhibition of protective prostaglandins.[6]
Platelet Function Minimal impact on platelet aggregation.Can interfere with platelet function, leading to increased bleeding time.[10]
Renal Effects Can still have adverse renal effects as COX-2 is constitutively expressed in the kidney.[10]Similar risk of adverse renal effects.[10]

A Toolkit for Assessing Specificity and Cross-Reactivity

A comprehensive evaluation of a compound's specificity requires a multi-pronged approach, utilizing a suite of biochemical and cell-based assays. The choice of assay depends on the specific question being asked, from initial potency and selectivity to off-target effects in a broader biological context.

Enzyme Inhibition Assays: The First Look at Selectivity

Enzyme inhibition assays are fundamental for determining the potency of a compound against its target enzyme and for assessing its selectivity against related enzymes.[11][12] For a putative COX inhibitor, this would involve measuring its inhibitory activity against both COX-1 and COX-2.

Principle: These assays measure the rate of an enzymatic reaction in the presence and absence of an inhibitor.[11] The concentration of inhibitor required to reduce enzyme activity by 50% is the IC50 value. A lower IC50 indicates a more potent inhibitor. The ratio of the IC50 for COX-1 to the IC50 for COX-2 provides the selectivity index.

cluster_0 Enzyme Inhibition Assay Workflow Prepare Reagents Prepare Reagents Enzyme + Inhibitor Incubation Enzyme + Inhibitor Incubation Prepare Reagents->Enzyme + Inhibitor Incubation Add Substrate Add Substrate Enzyme + Inhibitor Incubation->Add Substrate Measure Product Formation Measure Product Formation Add Substrate->Measure Product Formation Data Analysis (IC50) Data Analysis (IC50) Measure Product Formation->Data Analysis (IC50)

Caption: Workflow for an Enzyme Inhibition Assay.

Step-by-Step Protocol (General Spectrophotometric Assay): [11][12]

  • Preparation of Reagents: Prepare assay buffer, purified enzyme solution (COX-1 or COX-2), substrate solution, and a serial dilution of the test compound.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound or vehicle control. Incubate for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the formation of the product over time using a spectrophotometer or plate reader. The product should have a distinct absorbance from the substrate.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor or enzyme.[13][14] These assays can be performed in a saturation format to determine the dissociation constant (Kd) of a radiolabeled ligand, or in a competitive format to determine the inhibition constant (Ki) of an unlabeled test compound.[13][15]

Principle: A radiolabeled ligand with known high affinity for the target is incubated with a preparation containing the target (e.g., cell membranes). The amount of bound radioactivity is measured. In a competitive assay, increasing concentrations of an unlabeled test compound are added to displace the radioligand, allowing for the determination of the test compound's affinity.[13][16]

cluster_0 Radioligand Binding Assay Workflow Prepare Membranes/Cells Prepare Membranes/Cells Incubate with Radioligand +/- Test Compound Incubate with Radioligand +/- Test Compound Prepare Membranes/Cells->Incubate with Radioligand +/- Test Compound Separate Bound from Free Ligand Separate Bound from Free Ligand Incubate with Radioligand +/- Test Compound->Separate Bound from Free Ligand Quantify Bound Radioactivity Quantify Bound Radioactivity Separate Bound from Free Ligand->Quantify Bound Radioactivity Data Analysis (Kd, Ki) Data Analysis (Kd, Ki) Quantify Bound Radioactivity->Data Analysis (Kd, Ki)

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol (Competitive Binding Assay): [16]

  • Membrane Preparation: Prepare cell membranes expressing the target of interest (e.g., COX-1 or COX-2).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal titration calorimetry (ITC) provides a comprehensive thermodynamic profile of a binding interaction, directly measuring the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17][18] This information is invaluable for understanding the driving forces behind the interaction and for guiding lead optimization.[19]

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.[18] A solution of the ligand is titrated into a solution of the target protein, and the resulting heat changes are measured by a sensitive calorimeter.

cluster_0 Isothermal Titration Calorimetry Workflow Load Protein into Cell, Ligand into Syringe Load Protein into Cell, Ligand into Syringe Titrate Ligand into Protein Solution Titrate Ligand into Protein Solution Load Protein into Cell, Ligand into Syringe->Titrate Ligand into Protein Solution Measure Heat Change with each Injection Measure Heat Change with each Injection Titrate Ligand into Protein Solution->Measure Heat Change with each Injection Integrate Peaks and Plot against Molar Ratio Integrate Peaks and Plot against Molar Ratio Measure Heat Change with each Injection->Integrate Peaks and Plot against Molar Ratio Fit Data to Binding Model Fit Data to Binding Model Integrate Peaks and Plot against Molar Ratio->Fit Data to Binding Model

Caption: Workflow for Isothermal Titration Calorimetry.

Step-by-Step Protocol: [18]

  • Sample Preparation: Prepare solutions of the purified target protein and the test compound in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context

While in vitro assays are essential, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[20][21][22]

Principle: The binding of a ligand to a protein generally increases the protein's thermal stability.[20] In a CETSA experiment, cells are treated with a compound and then heated. The soluble fraction of the target protein is then quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[23][24]

cluster_0 Cellular Thermal Shift Assay Workflow Treat Cells with Compound Treat Cells with Compound Heat Cells to a Range of Temperatures Heat Cells to a Range of Temperatures Treat Cells with Compound->Heat Cells to a Range of Temperatures Lyse Cells and Separate Soluble/Insoluble Fractions Lyse Cells and Separate Soluble/Insoluble Fractions Heat Cells to a Range of Temperatures->Lyse Cells and Separate Soluble/Insoluble Fractions Quantify Soluble Target Protein Quantify Soluble Target Protein Lyse Cells and Separate Soluble/Insoluble Fractions->Quantify Soluble Target Protein Generate Melt Curve Generate Melt Curve Quantify Soluble Target Protein->Generate Melt Curve

Caption: Workflow for a Cellular Thermal Shift Assay.

Step-by-Step Protocol: [23]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells to release their contents.

  • Fractionation: Separate the soluble proteins from the precipitated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of the soluble target protein in the supernatant using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and target engagement.

Kinase Profiling: A Broader View of Off-Target Effects

For many classes of drugs, including some COX inhibitors, off-target effects on protein kinases can be a source of toxicity. Kinase profiling involves screening a compound against a large panel of kinases to assess its selectivity.[25][26]

Principle: A compound is tested for its ability to inhibit the activity of a diverse panel of kinases.[25] The results provide a "selectivity profile" that can identify potential off-target interactions early in the drug discovery process.[27]

Workflow:

  • Compound Submission: The test compound is submitted to a specialized service provider.

  • High-Throughput Screening: The compound is screened at one or more concentrations against a large panel of purified kinases using a high-throughput assay format (e.g., radiometric or fluorescence-based assays).

  • Data Analysis: The percentage of inhibition for each kinase is determined. The results are often visualized as a dendrogram or a "scan" of the kinome, highlighting the kinases that are most potently inhibited.

Conclusion: A Multi-faceted Approach to a Critical Question

The evaluation of cross-reactivity and specificity for this compound-based compounds is a critical undertaking that requires a deep understanding of their chemical nature and a strategic application of a diverse set of experimental techniques. By moving from broad considerations of the sulfonamide class to specific, quantitative assessments of target engagement and off-target effects, researchers can build a comprehensive profile of their compounds. This rigorous approach is essential for identifying promising drug candidates with the desired efficacy and a favorable safety profile.

References

  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs.
  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • TA Instruments. Isothermal Titration Calorimetry (ITC)
  • PubMed.
  • PubMed.
  • ResearchGate. Sulfonamide allergy and cross-reactivity.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Alfa Cytology.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PubMed. Radioligand binding methods: practical guide and tips.
  • Wikipedia. Cyclooxygenase-2 inhibitor.
  • American Academy of Allergy, Asthma & Immunology. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • NHS SPS. Managing medicines for people with sulfonamide allergy.
  • BenchChem. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • NIH. Sulfonamide Allergies.
  • Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • PubMed.
  • NIH.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • AZoM.
  • NCBI Bookshelf. COX Inhibitors.
  • Australian Prescriber. COX-2 inhibitors.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Benchchem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • PubMed. Protein kinase profiling assays: a technology review.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • NIH. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • ACS Publications. A Priori Inference of Cross Reactivity for Drug-Targeted Kinases.
  • Creative Biogene. Kinase Screening & Profiling Services.
  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions.
  • YouTube. Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods.
  • Reaction Biology. Kinase Drug Discovery Services.
  • NIH.
  • ResearchGate. Guidelines for the digestive enzymes inhibition assay.
  • PubMed Central. Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment.
  • Patsnap Synapse.
  • NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • PubChem. 2-Amino-5-methylbenzenesulfonic acid.
  • Biosynth. This compound.
  • ResearchGate. Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
  • Biosynth. 2-Amino-5-methylbenzoic acid.
  • Bide Pharmatech Ltd. This compound CAS NO.90222-79-0.
  • Google Patents. Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
  • Google Patents. A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • ResearchGate.
  • Alchem.Pharmtech. This compound.
  • PubChem. Benzoic acid, 2-amino-5-(aminosulfonyl)-.

Sources

A Senior Application Scientist's Guide to Purity Evaluation of Synthesized 2-Amino-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth technical comparison of analytical methodologies for evaluating the purity of synthesized 2-Amino-5-(methylsulfonyl)benzoic acid against a certified reference standard. We will delve into the rationale behind experimental choices, present detailed protocols, and interpret comparative data, ensuring a thorough understanding of how to establish the purity profile of this important chemical entity.

The Significance of Purity for this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aromatic amine, a carboxylic acid, and a sulfone group, makes it a versatile synthon. However, these same functional groups can also participate in various side reactions during synthesis, leading to the formation of impurities. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1] Therefore, rigorous analytical evaluation to ensure the purity of each synthesized batch is a critical step in the drug development process.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity assessment begins with an understanding of the potential impurities that may arise during synthesis. While various synthetic routes to this compound exist, a common approach involves the chlorosulfonation of a suitable benzoic acid derivative, followed by amination and subsequent functional group manipulations.

A hypothetical, yet chemically plausible, synthetic pathway is outlined below. This pathway allows us to anticipate potential process-related impurities.

Synthesis_Pathway cluster_0 Anticipated Synthetic Route Start 2-Aminobenzoic Acid Intermediate1 2-Amino-5-(chlorosulfonyl)benzoic acid Start->Intermediate1 Chlorosulfonic Acid Intermediate2 2-Amino-5-(methylsulfinyl)benzoic acid Intermediate1->Intermediate2 Methylating Agent (e.g., DMS) Final This compound Intermediate2->Final Oxidation

Figure 1: Hypothetical synthesis of this compound.

Based on this synthetic scheme, we can anticipate the following types of impurities:

  • Starting Materials: Unreacted 2-aminobenzoic acid.

  • Intermediates: Incompletely reacted intermediates such as 2-amino-5-(chlorosulfonyl)benzoic acid or 2-amino-5-(methylsulfinyl)benzoic acid.

  • By-products: Products of side reactions, such as isomers formed during chlorosulfonation or over-oxidation products.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

To ensure a comprehensive and trustworthy purity assessment, it is essential to employ multiple, orthogonal analytical techniques. Each technique provides a different perspective on the sample's composition, and their combined data builds a strong, self-validating purity profile. For this compound, we will focus on three primary techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC with UV detection is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Expertise & Experience in Method Development:

The choice of a reversed-phase C18 column is a logical starting point for a molecule like this compound, which has moderate polarity. The mobile phase, a mixture of an aqueous acidic buffer and an organic solvent like acetonitrile, is selected to achieve good peak shape and resolution. The acidic modifier (e.g., formic or trifluoroacetic acid) is crucial for suppressing the ionization of the carboxylic acid and amino groups, which prevents peak tailing and improves reproducibility. The UV detection wavelength is chosen based on the chromophores present in the molecule, typically at a wavelength of maximum absorbance to ensure high sensitivity.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

    • Synthesized Sample: Prepare the synthesized this compound in the same manner as the reference standard.

HPLC_Workflow Prep Sample Preparation (Reference & Synthesized) Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Peak Integration, Purity Calculation) Detect->Analyze

Figure 2: HPLC-UV experimental workflow.

Data Presentation and Interpretation:

The purity of the synthesized sample is determined by comparing its chromatogram to that of the reference standard. The area percent of the main peak in the synthesized sample's chromatogram provides a quantitative measure of its purity.

Sample IDRetention Time (min)Peak AreaArea %
Reference Standard 15.21,250,00099.9%
Synthesized Batch 15.21,235,00098.8%
12.510,0000.8%
18.15,0000.4%

Table 1: Example HPLC Data for Purity Assessment

In this example, the synthesized batch shows a purity of 98.8%, with two minor impurities detected at different retention times. These impurities would then need to be identified and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to confirm the identity of the synthesized compound and detect impurities that have different chemical structures.

Expertise & Experience in NMR Analysis:

For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns of these protons are highly sensitive to the electronic environment, making NMR an excellent tool for identifying structural isomers or other closely related impurities. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample (both reference and synthesized) in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) would be added.

Data Interpretation:

The ¹H NMR spectrum of the synthesized material should be superimposable with that of the reference standard. Any additional peaks in the spectrum of the synthesized sample would indicate the presence of impurities.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for both confirmation of identity and identification of unknown impurities.

Expertise & Experience in MS Analysis:

Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is a polar molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent ion and any fragment ions. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and generate a characteristic fragmentation pattern that can be used for structural elucidation of impurities.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).

  • Chromatographic Conditions: The same HPLC method as described above can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS experiments on any detected impurity peaks.

MS_Logic Impurity Impurity Detected by HPLC MS LC-MS Analysis Impurity->MS MW Determine Molecular Weight MS->MW MSMS MS/MS Fragmentation MW->MSMS Identify Propose Structure MSMS->Identify

Figure 3: Logic for impurity identification using LC-MS.

Data Interpretation:

The mass spectrum of the main peak should show an ion corresponding to the molecular weight of this compound (C₈H₉NO₄S, MW: 215.23 g/mol ). Any other peaks in the chromatogram can be analyzed by their mass spectra to determine their molecular weights, which is the first step in their identification.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity evaluation of a synthesized compound like this compound is a critical and multi-faceted process. A single analytical technique is insufficient to provide a complete and trustworthy purity profile. By employing a combination of orthogonal techniques such as HPLC-UV, NMR, and MS, and by comparing the data from the synthesized material to a certified reference standard, researchers can confidently establish the purity of their compound. This rigorous, data-driven approach is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products. The principles and protocols outlined in this guide provide a solid framework for any scientist involved in the synthesis and analysis of pharmaceutical compounds.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • United States Food and Drug Administration. (2000). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

Sources

A Head-to-Head Comparison: In Silico Docking Analysis of 2-Amino-5-(methylsulfonyl)benzoic Acid Derivatives Against Human Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This guide provides a detailed comparative docking study of a series of rationally designed derivatives of 2-Amino-5-(methylsulfonyl)benzoic acid against human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many cancers, making it a prime target for anticancer drug development.[2]

This analysis, grounded in established methodologies, aims to elucidate the structure-activity relationships (SAR) that govern the binding of these sulfonamide-based compounds to the CA IX active site. By systematically modifying the core scaffold, we can predict how subtle chemical changes influence binding affinity and interaction patterns, offering valuable insights for the design of more potent and selective CA IX inhibitors.

The Rationale: Targeting a Key Player in Tumor Biology

Carbonic Anhydrase IX is a zinc-containing metalloenzyme that plays a crucial role in regulating pH in the tumor microenvironment.[2] Its extracellular active site catalyzes the hydration of carbon dioxide to bicarbonate and a proton, contributing to extracellular acidosis, which in turn promotes tumor growth, invasion, and metastasis. The sulfonamide functional group is a well-established zinc-binding group and a common feature in many potent carbonic anhydrase inhibitors.[3] The this compound scaffold combines this key functional group with a benzoic acid moiety, offering multiple points for interaction within the enzyme's active site.

Designing the Comparative Study: A Library of Derivatives

To conduct a meaningful comparative analysis, a small library of derivatives based on the this compound scaffold (AMBA) was designed. These derivatives feature systematic modifications to the amino and carboxylic acid functional groups, allowing for a clear investigation of their impact on binding.

Our virtual library consists of:

  • AMBA-00 (Parent Compound): this compound

  • AMBA-01 (N-acetylated): 2-Acetamido-5-(methylsulfonyl)benzoic acid

  • AMBA-02 (N-methylated): 2-(Methylamino)-5-(methylsulfonyl)benzoic acid

  • AMBA-03 (Esterified): Methyl 2-amino-5-(methylsulfonyl)benzoate

  • AMBA-04 (Amidated): 2-Amino-5-(methylsulfonyl)benzamide

These derivatives were selected to probe the effects of altering hydrogen bonding capacity, steric bulk, and charge distribution at key positions of the scaffold.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

The following protocol outlines the methodology for our comparative in silico analysis. This workflow is designed to be reproducible and is based on widely accepted practices in the field of computational drug design.

Step 1: Protein Preparation
  • Selection and Retrieval: The X-ray crystal structure of human Carbonic Anhydrase IX in complex with a sulfonamide inhibitor (PDB ID: 5FL6) was retrieved from the RCSB Protein Data Bank.[4] This structure provides a high-resolution model of the enzyme's active site.

  • Preparation: The protein structure was prepared using AutoDock Tools. This involved removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The co-crystallized ligand was removed to create a binding pocket for the docking simulations.

Step 2: Ligand Preparation
  • Structure Generation: The 3D structures of the parent compound (AMBA-00) and its derivatives (AMBA-01 to AMBA-04) were generated using ChemDraw and saved in a suitable format (.mol2).

  • Energy Minimization: The energy of each ligand was minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for obtaining accurate docking results.

Step 3: Molecular Docking Simulation
  • Grid Box Definition: A grid box was centered on the active site of CA IX, encompassing the catalytic zinc ion and key interacting residues. The dimensions of the grid box were set to ensure that the ligands could freely rotate and translate within the binding pocket.

  • Docking Algorithm: AutoDock Vina was employed for the docking calculations.[5] This program uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site and a scoring function to estimate the binding affinity.

  • Execution: The docking simulations were run for each of the five compounds against the prepared CA IX structure.

Step 4: Analysis of Results
  • Binding Affinity: The primary metric for comparison is the binding affinity, expressed in kcal/mol. Lower (more negative) values indicate a stronger predicted binding affinity.

  • Interaction Analysis: The binding poses of the ligands with the lowest binding energy were visualized and analyzed using PyMOL and BIOVIA Discovery Studio. This allowed for the detailed examination of key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion.

Workflow for Comparative Docking Analysis

G PDB Select & Retrieve Protein Structure (PDB: 5FL6) Grid Define Grid Box (CA IX Active Site) PDB->Grid Ligands Design & Prepare Ligand Library (AMBA-00 to AMBA-04) RunDocking Execute Docking (AutoDock Vina) Ligands->RunDocking Grid->RunDocking Scores Compare Binding Affinities (kcal/mol) RunDocking->Scores Interactions Analyze Binding Interactions (H-bonds, etc.) Scores->Interactions SAR Elucidate Structure- Activity Relationships Interactions->SAR G cluster_ligand AMBA-00 cluster_protein CA IX Active Site Sulfonamide Sulfonamide (-SO2NH2) Zn Zn2+ Sulfonamide->Zn Coordination Amino Amino (-NH2) Thr199 Thr199 Amino->Thr199 H-bond Carboxyl Carboxylic Acid (-COOH) Gln92 Gln92 Carboxyl->Gln92 H-bond His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119

Caption: A schematic representation of the key interactions between the parent compound (AMBA-00) and the active site of Carbonic Anhydrase IX.

Conclusion and Future Directions

This comparative docking study provides valuable in silico evidence for the structure-activity relationships of this compound derivatives as potential inhibitors of Carbonic Anhydrase IX. The results underscore the critical roles of the sulfonamide and carboxylic acid moieties in achieving high binding affinity. Modifications to the amino group appear to be less favorable, particularly with larger substituents.

These computational findings serve as a strong foundation for the rational design of more potent and selective CA IX inhibitors. Future work should focus on synthesizing these and other novel derivatives and evaluating their inhibitory activity in vitro to validate these in silico predictions. Further optimization of the scaffold, guided by these principles, could lead to the development of promising new anticancer therapeutics.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Leitans, J., Tars, K., & Zalubovskis, R. (2015). Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. RCSB Protein Data Bank. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase 9. [Link]

  • PDBj. (n.d.). 5fl6 - Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. [Link]

  • Kalyan, C. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(38), 16233–16238. [Link]

  • MDPI. (2024). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]

  • UniProt. (n.d.). CA9 - Carbonic anhydrase 9 - Homo sapiens (Human). [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Pancer, J., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(12), 5769-5779. [Link]

  • Sippel, K. H., et al. (2014). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. PLoS ONE, 9(9), e107935. [Link]

  • ResearchGate. (n.d.). Resides within the active site of human CA II, CA IX and CA XII that.... [Link]

  • Bupesh, G., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 15(10), 744–752. [Link]

  • Nocentini, A., et al. (2019). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry, 62(11), 5543-5557. [Link]

Sources

peer-reviewed literature on the validation of 2-Amino-5-(methylsulfonyl)benzoic acid's therapeutic potential

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Scientific Void: The Case of 2-Amino-5-(methylsulfonyl)benzoic Acid

A comprehensive search of peer-reviewed scientific literature reveals a significant gap in the validation of the therapeutic potential of this compound. While the compound is available from various chemical suppliers and is listed in chemical databases, there is a notable absence of published research detailing its biological activity, mechanism of action, or any in-vitro or in-vivo studies that would be required to assess its therapeutic promise. This guide, therefore, serves not as a comparison of its performance against alternatives, but as a documentation of the current lack of publicly available scientific evidence and a roadmap for the foundational research required to explore its potential.

Current State of Knowledge

A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using keywords such as "this compound," its CAS number "90222-79-0," and terms related to therapeutic validation ("biological activity," "mechanism of action," "pharmacology," "in vivo," "in vitro") did not yield any peer-reviewed articles presenting original research on its therapeutic effects.

The available information is largely confined to:

  • Chemical Supplier Listings: Companies that synthesize and sell the compound for research purposes.[1][2][3][4]

  • Chemical Databases: Entries in databases like PubChem and Guidechem that provide basic information on its chemical structure, formula (C8H9NO4S), and physical properties.[2][5][6][7]

  • Patents for Synthesis: A patent exists that describes a method for synthesizing a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlighting the industrial interest in this class of molecules.[8]

This lack of published data means that any claims regarding the therapeutic potential of this compound are, at present, unsubstantiated by the scientific community.

A Proposed Roadmap for Validation: A Hypothetical Workflow

For researchers interested in exploring the therapeutic potential of this molecule, a structured, multi-stage validation process is necessary. The following represents a standard workflow in preclinical drug discovery, which would be essential to establish a scientific basis for any therapeutic claims.

The initial phase of research would focus on cell-free and cell-based assays to determine if the compound has any biological activity and to identify its potential molecular targets.

Experimental Workflow: In Vitro Screening

G cluster_0 Initial Screening cluster_1 Target Deconvolution cluster_2 Cellular Activity Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Test Compound Hit Identification Hit Identification High-Throughput Screening->Hit Identification Active Compounds Affinity Chromatography Affinity Chromatography Hit Identification->Affinity Chromatography Identify Binding Partners Computational Modeling Computational Modeling Hit Identification->Computational Modeling Predict Targets Biochemical Assays Biochemical Assays Affinity Chromatography->Biochemical Assays Validate Interaction Computational Modeling->Biochemical Assays Validate Interaction Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirm Target Engagement Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Elucidate Pathway

Caption: A hypothetical workflow for the initial in vitro validation of this compound.

Detailed Protocols:

a) High-Throughput Screening (HTS):

  • Objective: To screen the compound against a large panel of biological targets (e.g., kinases, GPCRs, ion channels) to identify potential activity.

  • Method: Utilize commercially available HTS platforms or develop specific assays. For example, a kinase screen would involve incubating the compound with a panel of purified kinases and measuring the inhibition of substrate phosphorylation.

  • Data Analysis: Calculate IC50 values (the concentration of the compound that inhibits 50% of the target's activity).

b) Target Identification via Affinity Chromatography:

  • Objective: To identify the specific protein(s) that the compound binds to.

  • Method:

    • Immobilize this compound on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.

Should in vitro studies reveal promising activity, the next critical step is to assess the compound's efficacy and safety in relevant animal models of disease. The choice of animal model is crucial and depends on the identified biological target and intended therapeutic area.[9]

Experimental Workflow: Preclinical Animal Studies

G In Vitro Validation In Vitro Validation Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology In Vitro Validation->Pharmacokinetics & Toxicology Lead Compound Disease Model Selection Disease Model Selection Pharmacokinetics & Toxicology->Disease Model Selection Dosing & Safety Profile Efficacy Studies Efficacy Studies Disease Model Selection->Efficacy Studies Relevant Animal Model Data Analysis & Reporting Data Analysis & Reporting Efficacy Studies->Data Analysis & Reporting Therapeutic Outcome

Caption: A generalized workflow for preclinical animal studies.

Detailed Protocols:

a) Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Method: Administer a single dose of the compound to a cohort of animals (e.g., mice or rats) via the intended route of administration (e.g., oral, intravenous). Collect blood samples at various time points and measure the concentration of the compound and its metabolites using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life, bioavailability, and clearance.

b) Efficacy Studies in a Disease Model:

  • Objective: To determine if the compound has a therapeutic effect in a living organism.

  • Method:

    • Select a relevant animal model for the disease of interest (e.g., a xenograft model for cancer, a transgenic mouse model for a neurodegenerative disease).[10][11][12]

    • Treat a group of animals with the compound and a control group with a vehicle.

    • Monitor disease progression using relevant endpoints (e.g., tumor size, behavioral tests, biomarkers).

  • Data Analysis: Statistically compare the outcomes between the treated and control groups.

Comparative Analysis: The Missing Data

Without any experimental data on this compound, a comparative analysis with other therapeutic alternatives is impossible. A meaningful comparison would require data on:

Parameter This compound Alternative Compound A Alternative Compound B
Mechanism of Action Unknown[Data from Literature][Data from Literature]
In Vitro Potency (IC50) Not Available[Data from Literature][Data from Literature]
In Vivo Efficacy Not Available[Data from Literature][Data from Literature]
Safety Profile Not Available[Data from Literature][Data from Literature]
Conclusion and Future Directions

The therapeutic potential of this compound remains an open question due to the absence of published scientific research. The information available is limited to its chemical identity and commercial availability. For this compound to be considered a viable therapeutic candidate, a rigorous, systematic investigation following established preclinical drug discovery workflows is required.

Future research should focus on:

  • Broad biological screening to identify any potential therapeutic activity.

  • Target identification and validation to understand its mechanism of action.

  • In vivo studies in relevant disease models to assess efficacy and safety.

Until such data is generated and published in peer-reviewed journals, any discussion of the therapeutic potential of this compound is purely speculative. Researchers are encouraged to undertake these foundational studies to fill the current knowledge gap.

References

  • Inotiv. (n.d.). Research Models. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-amino-5-(aminosulfonyl)-. Retrieved from [Link]

  • SciELO. (2020). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PMC. (2022). Role of animal models in biomedical research: a review. Retrieved from [Link]

  • MDPI. (2021). A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. Retrieved from [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • NIH. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]

  • PMC. (2015). Animal models of multiple system atrophy. Retrieved from [Link]

  • PMC. (2013). Current status and patent prospective of animal models in diabetic research. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C8H9NO4S, 1 gram. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-Amino-5-(methylsulfonyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, emphasizing a proactive approach to chemical waste management.

Hazard Identification and Risk Assessment

This compound and its isomers are classified as hazardous materials.[1] Understanding the potential risks is the first step in safe handling and disposal.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[2]

  • Harmful if Swallowed: Ingestion can be harmful to health.[2]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory conditions.

Personal Protective Equipment (PPE) and Safety Measures

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE and safety measures.

Protection Type Specific Requirements Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or damage from splashes or dust.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2][3]
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of irritating dust.[2][3]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion and cross-contamination.[2][3]
Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[4][5]

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste. The original container is often a suitable choice.[6][7]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of accumulation should also be clearly marked.[6][7]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][6]

Bulk quantities of this compound should be disposed of directly through your institution's hazardous waste program without any pre-treatment.

  • Secure Containment: Ensure the hazardous waste container is tightly sealed.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste.[5]

Small residual amounts, such as those left after cleaning glassware, and contaminated materials like gloves or weigh boats, also require proper disposal.

  • Contaminated PPE and Labware: Place all contaminated disposable items in a designated hazardous waste bag or container.

  • Glassware Decontamination: Triple rinse glassware that has come into contact with the compound. The first two rinses should be with a suitable solvent (e.g., acetone or ethanol), and the final rinse with water. The rinseate must be collected as hazardous waste.[5]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste Generated: This compound Decision Bulk Quantity? Start->Decision BulkDisposal Collect in Labeled Hazardous Waste Container Decision->BulkDisposal Yes Residual Residual Quantity or Contaminated Material Decision->Residual No EHS_Pickup Arrange for EHS Hazardous Waste Pickup BulkDisposal->EHS_Pickup CollectResidual Collect in Designated Hazardous Waste Container Residual->CollectResidual EHS_Pickup2 Arrange for EHS Hazardous Waste Pickup CollectResidual->EHS_Pickup2

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate risks.

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.[8]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials like sawdust.[8]

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal challenges.

References

Navigating the Safe Handling of 2-Amino-5-(methylsulfonyl)benzoic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personnel safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-5-(methylsulfonyl)benzoic acid (CAS No. 90222-79-0), a compound utilized in various research applications.[1] Our focus extends beyond mere compliance, aiming to instill a culture of safety consciousness rooted in a thorough understanding of the material's properties and the rationale behind each protective measure. This document is structured to empower researchers, scientists, and drug development professionals with the essential knowledge for mitigating risks associated with this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous substance.[2][3] A comprehensive risk assessment is the foundational step in ensuring laboratory safety. The primary hazards associated with this compound are:

  • Skin Irritation and Corrosion: The compound can cause skin irritation, and some data suggests it may cause severe skin burns.[3][4][5] Direct contact with the skin should be avoided to prevent inflammation or chemical burns.[3]

  • Serious Eye Damage: Contact with the eyes can lead to serious irritation or damage.[3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols of this compound may cause respiratory irritation.[3][6][7]

It is considered a hazardous substance according to the OSHA 29 CFR 1910.1200 standard.[3] Therefore, a proactive and informed approach to personal protection is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Situation Required PPE Specifications & Notes
Routine Handling (Small Quantities in Solution) Eye/Face ProtectionHand ProtectionLab CoatChemical safety goggles or safety glasses with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166.[2][8]Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[8]Standard laboratory coat to protect skin and clothing.
Handling of Powder or Risk of Dust/Aerosol Generation Respiratory Protection (in addition to above)Work under a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or insufficient, a NIOSH/MSHA-approved respirator should be worn.[2]
Large-Scale Operations or Spill Cleanup Enhanced Body and Respiratory ProtectionIn addition to standard PPE, consider a chemical-resistant apron or full-body suit. For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risks associated with this compound.

Preparation and Engineering Controls
  • Ventilation is Key: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, such as weighing or transfer of the solid, a certified chemical fume hood is mandatory.[8]

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8] Verify their functionality before commencing work.

  • PPE Inspection: Before any handling, meticulously inspect all PPE for signs of damage, degradation, or contamination.[8] Compromised equipment must be replaced immediately.

Chemical Handling Workflow
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: When handling the solid form, perform these actions within a chemical fume hood to contain any dust. Use tools like spatulas and weigh boats to minimize direct contact. Avoid creating dust clouds.[2]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: After handling is complete and before leaving the work area, thoroughly wash hands and any exposed skin with soap and water.[7] Do not eat, drink, or smoke in the laboratory.[6]

Doffing PPE

To prevent cross-contamination, remove PPE in the following order:

  • Gloves

  • Gown or lab coat

  • Goggles or face shield

  • Respirator (if used) Wash hands immediately after removing all PPE.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Assess Task: - Scale (small/large) - Physical form (solid/liquid) - Potential for dust/aerosol? start->task spill Spill or Emergency? task->spill dust Add: - Chemical Fume Hood - NIOSH-approved Respirator (if necessary) task->dust Dust/Aerosol Potential routine Routine Handling: - Safety Goggles - Nitrile Gloves - Lab Coat spill->routine No emergency Enhanced PPE: - Chemical Apron/Suit - SCBA (if required) spill->emergency Yes proceed Proceed with Experiment routine->proceed dust->routine emergency->proceed

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing this compound, whether in solid or solution form, must be collected in a designated, properly labeled, and sealed hazardous waste container. Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2]

  • Contaminated PPE: Disposable PPE, such as gloves, that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Do not reuse empty containers.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is crucial in the event of accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[2][4][5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters innovation and discovery.

References

  • SAFETY DATA SHEET - 2-Amino-4-(methylsulfonyl)benzoic acid. Santa Cruz Biotechnology, Inc.

  • 2-Amino-5-methylbenzoic Acid Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • SAFETY DATA SHEET - 2-Amino-5-methylbenzenesulfonic acid. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 2-Amino-5-methylbenzenesulfonic acid. Fisher Scientific Chemicals, Inc.

  • 2-Methoxy-5-(methylsulphonyl)benzoic acid Safety Data Sheet. Apollo Scientific.

  • 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER Safety Data Sheet. Loba Chemie.

  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Loba Chemie.

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH) Division of Occupational Health and Safety.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine Environmental Health & Safety.

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety.

  • Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. BenchChem.

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention (CDC).

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).

  • This compound. Biosynth.

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(methylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(methylsulfonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.